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  • Product: 4-(Dimethylamino)tetrahydrofuran-3-ol
  • CAS: 10295-90-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Dimethylamino)tetrahydrofuran-3-ol: Properties, Synthesis, and Potential Applications

Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative with potential applications in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative with potential applications in medicinal chemistry and drug development. While direct literature on this specific molecule is limited, this document synthesizes information on the parent scaffold, 3-hydroxytetrahydrofuran, and related amino alcohols to project its chemical properties, reactivity, and synthetic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering insights into the strategic considerations for working with and exploring the potential of this compound.

Introduction: The Tetrahydrofuran Motif in Drug Discovery

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2][3] Its favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bond interactions, make it an attractive component in the design of novel therapeutics. The parent compound, 3-hydroxytetrahydrofuran, is a crucial intermediate in the synthesis of several pharmaceuticals, notably HIV protease inhibitors.[4][5] The introduction of a dimethylamino group at the 4-position of the tetrahydrofuran-3-ol core, yielding 4-(dimethylamino)tetrahydrofuran-3-ol, presents an intriguing molecule with the potential for novel biological activity. The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, known to influence properties such as solubility, basicity, and receptor binding.[6][7]

Physicochemical and Stereochemical Properties

Direct experimental data for 4-(dimethylamino)tetrahydrofuran-3-ol is not widely available in the public domain. However, its properties can be reasonably predicted based on its constituent functional groups and the well-characterized parent molecule, 3-hydroxytetrahydrofuran.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale/Supporting Data
CAS Number 10295-90-6[8]Listed by chemical suppliers.
Molecular Formula C6H13NO2Based on the chemical structure.
Molecular Weight 131.17 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquidBased on the appearance of (S)-Tetrahydrofuran-3-ol.[5]
Boiling Point Higher than 179 °CThe boiling point of 3-hydroxytetrahydrofuran is 179 °C.[4] The addition of the dimethylamino group and the potential for intermolecular hydrogen bonding would likely increase the boiling point.
Solubility Soluble in water and polar organic solventsThe presence of the hydroxyl and amino groups suggests good water solubility.
pKa Estimated around 8.5-9.5The tertiary amine will be basic. This is a typical range for trialkylamines.
Stereochemistry

4-(Dimethylamino)tetrahydrofuran-3-ol possesses two chiral centers at the C3 and C4 positions. This gives rise to two pairs of enantiomers: (3R,4R)- and (3S,4S)- isomers (the trans diastereomers), and (3R,4S)- and (3S,4R)- isomers (the cis diastereomers). The relative stereochemistry (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. The specific stereoisomer of interest will dictate the choice of synthetic route, with stereoselective synthesis being a key consideration for any drug development program.

Synthesis Strategies

The synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol is not explicitly detailed in readily available literature. However, a logical synthetic approach can be designed based on established methods for the synthesis of substituted tetrahydrofurans. A plausible and efficient strategy would involve the amination of a suitable epoxide precursor.

Proposed Retrosynthetic Analysis and Forward Synthesis

A key disconnection for the target molecule is the C4-N bond, leading back to a 3,4-epoxytetrahydrofuran precursor and dimethylamine. This epoxide can be synthesized from commercially available starting materials.

G cluster_synthesis Proposed Synthetic Pathway Target 4-(Dimethylamino)tetrahydrofuran-3-ol Epoxide 3,4-Epoxytetrahydrofuran Target->Epoxide C-N disconnection Dimethylamine Dimethylamine Target->Dimethylamine C-N disconnection Diol cis-But-2-ene-1,4-diol Epoxide->Diol Epoxidation Epoxidation Epoxidation (e.g., m-CPBA) Amination Ring-opening with Dimethylamine Diol_node cis-But-2-ene-1,4-diol Epoxide_node 3,4-Epoxytetrahydrofuran Diol_node->Epoxide_node m-CPBA Target_node 4-(Dimethylamino)tetrahydrofuran-3-ol Epoxide_node->Target_node Dimethylamine (aq. or in alcohol)

Caption: Proposed synthetic pathway for 4-(dimethylamino)tetrahydrofuran-3-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,4-Epoxytetrahydrofuran

  • Reactants: cis-But-2-ene-1,4-diol, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure: To a solution of cis-but-2-ene-1,4-diol in DCM at 0 °C, add m-CPBA portion-wise. The reaction is stirred at 0 °C and allowed to slowly warm to room temperature overnight.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by column chromatography.

  • Causality: The use of cis-but-2-ene-1,4-diol as a starting material is crucial for the formation of the desired tetrahydrofuran ring system. Epoxidation with m-CPBA is a standard and reliable method for converting alkenes to epoxides.

Step 2: Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

  • Reactants: 3,4-Epoxytetrahydrofuran, aqueous dimethylamine solution (e.g., 40 wt. %).

  • Procedure: The synthesized 3,4-epoxytetrahydrofuran is dissolved in a suitable solvent like ethanol. An excess of aqueous dimethylamine solution is added, and the reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • Work-up: The solvent and excess dimethylamine are removed under reduced pressure. The resulting crude product is purified by distillation or column chromatography to yield the desired 4-(dimethylamino)tetrahydrofuran-3-ol.

  • Causality: The nucleophilic ring-opening of the epoxide by dimethylamine is a well-established reaction. The regioselectivity of the attack will likely favor the formation of the desired product, although the formation of the regioisomeric 3-(dimethylamino)tetrahydrofuran-4-ol is also possible. The reaction conditions can be optimized to favor the desired isomer.

Reactivity Profile

The chemical reactivity of 4-(dimethylamino)tetrahydrofuran-3-ol is governed by its three key functional groups: a secondary alcohol, a tertiary amine, and an ether linkage.

  • Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone, esterification, and etherification.

  • Tertiary Amine: The dimethylamino group imparts basic properties to the molecule, allowing it to form salts with acids. It can also be quaternized with alkyl halides.

  • Ether Linkage: The tetrahydrofuran ring is generally stable but can be cleaved under harsh acidic conditions.

Potential Applications in Drug Development

The combination of the tetrahydrofuran scaffold and the dimethylamino group suggests several potential applications in drug discovery:

  • CNS-active agents: The tertiary amine could facilitate passage through the blood-brain barrier, making this scaffold a candidate for central nervous system-acting drugs.

  • Antimicrobial and Anticancer Agents: Dimethylamine derivatives have shown a broad range of pharmacological activities, including antimicrobial and anticancer properties.[7]

  • Scaffold for Library Synthesis: The hydroxyl and amino groups provide convenient handles for further chemical modification, making 4-(dimethylamino)tetrahydrofuran-3-ol a valuable building block for the synthesis of compound libraries for high-throughput screening.

Safety and Handling

Specific safety data for 4-(dimethylamino)tetrahydrofuran-3-ol is not available. However, based on related compounds such as 3-hydroxytetrahydrofuran and tetrahydrofuran, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Health Hazards: May cause skin and eye irritation.[13] May cause respiratory irritation if inhaled.[13]

  • Flammability: While the amino alcohol is likely less flammable than pure tetrahydrofuran, it should still be kept away from heat, sparks, and open flames.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

Conclusion

4-(Dimethylamino)tetrahydrofuran-3-ol represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies for related tetrahydrofuran derivatives, this compound can be accessed and its potential in medicinal chemistry can be systematically investigated. This guide provides a foundational understanding of its predicted properties, synthesis, and handling, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related molecules. Further experimental validation of the properties and biological activities discussed herein is warranted.

References

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  • Google Patents. CN102241649A - Method for preparing tetrahydro-3-furanmethanol.
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Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(Dimethylamino)tetrahydrofuran-3-ol

Introduction Chemical Identity and Significance 4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted heterocyclic compound featuring a five-membered tetrahydrofuran ring. This scaffold is a common motif in a variety of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chemical Identity and Significance

4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted heterocyclic compound featuring a five-membered tetrahydrofuran ring. This scaffold is a common motif in a variety of biologically active molecules and pharmaceutical intermediates.[1][2] The molecule's structure is characterized by a hydroxyl (-OH) group at the 3-position and a dimethylamino (-N(CH₃)₂) group at the 4-position. The accurate and unambiguous determination of its chemical structure is a critical step in synthesis validation, quality control, and understanding its chemical and biological properties.

The Structural Challenge: Connectivity and Stereochemistry

The elucidation of 4-(dimethylamino)tetrahydrofuran-3-ol presents two primary challenges. The first is to confirm the atomic connectivity, or the specific bonding arrangement of the atoms. The second, and more complex challenge, is to determine the relative stereochemistry of the molecule. The carbon atoms at positions 3 and 4 are chiral centers, meaning they can exist in different spatial arrangements. This gives rise to two possible diastereomers: a cis isomer, where the hydroxyl and dimethylamino groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. Distinguishing between these isomers is crucial, as they can have significantly different physical, chemical, and biological properties.

Strategy Overview: An Integrated Spectroscopic Workflow

To address these challenges, a multi-faceted approach employing a suite of modern spectroscopic techniques is required. This guide outlines an integrated workflow that systematically determines the molecular formula, atomic connectivity, and relative stereochemistry of 4-(dimethylamino)tetrahydrofuran-3-ol. The core techniques include mass spectrometry (MS) for molecular weight and formula determination, Fourier-transform infrared (FTIR) spectroscopy for functional group identification, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments to map the carbon-hydrogen framework and elucidate the three-dimensional structure.

Foundational Analysis: Confirming the Molecular Formula

The first step in any structure elucidation is to determine the molecular formula. This is most reliably achieved through a combination of high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm).[3] This level of precision allows for the unambiguous determination of the elemental composition from a list of possible formulas that would be indistinguishable with low-resolution mass spectrometry.[4][5]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use formula calculator software to identify the molecular formula that fits the measured mass within a narrow tolerance (e.g., ±5 ppm).

Data Interpretation: From m/z to Molecular Formula For 4-(dimethylamino)tetrahydrofuran-3-ol (C₆H₁₃NO₂), the expected exact mass of the protonated molecule [C₆H₁₄NO₂]⁺ is 132.1025. An experimentally determined mass that closely matches this value would confirm the molecular formula.

Elemental Analysis

Trustworthiness: Elemental analysis provides an independent confirmation of the molecular formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[6][7] The experimental values should align closely with the theoretical percentages calculated from the proposed molecular formula.[8][9]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).[10]

  • Instrumentation: Use a CHN elemental analyzer, which combusts the sample at high temperature in a stream of oxygen.

  • Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

Elucidating the Carbon-Hydrogen Framework

With the molecular formula confirmed, the next step is to determine the connectivity of the atoms using NMR spectroscopy.[11][12]

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Experience: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. Chemical shift values indicate the electronic environment of each proton, integration reveals the relative number of protons in each environment, and spin-spin coupling patterns show which protons are adjacent to one another.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

  • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: Carbon Skeleton Identification

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is particularly useful as it distinguishes between CH, CH₂, and CH₃ groups.[14]

Experimental Protocol: ¹³C NMR and DEPT-135 Acquisition

  • Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR experiment.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR: Connecting the Pieces

Expertise & Experience: Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.[15][16][17]

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[18] This allows for the tracing of proton spin systems within the molecule.

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.[19] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the individual spin systems identified by COSY and for identifying quaternary carbons.

DOT Diagram: 2D NMR Workflow for Connectivity

G HNMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) HNMR->COSY HSQC HSQC (Direct C-H Bonds) HNMR->HSQC HMBC HMBC (Long-Range C-H Bonds) HNMR->HMBC CNMR 13C NMR & DEPT (Carbon Types) CNMR->HSQC CNMR->HMBC Structure Assembled Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for assembling molecular connectivity using 2D NMR.

Determining Relative Stereochemistry

Once the connectivity is established, the final step is to determine the relative stereochemistry of the C3 and C4 positions. This is primarily achieved through the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) spectroscopy.

Coupling Constants (³JHH) from ¹H NMR

Expertise & Experience: The magnitude of the three-bond coupling constant (³JHH) between the protons on C3 and C4 is dependent on the dihedral angle between them, as described by the Karplus equation. In a five-membered ring, a larger coupling constant is generally observed for a trans relationship (dihedral angle approaching 180°), while a smaller coupling constant is typical for a cis relationship (dihedral angle approaching 0°).[20]

Nuclear Overhauser Effect (NOE) Spectroscopy

Trustworthiness: The NOE is a through-space interaction between protons that are close to each other, typically within 5 Å.[21][22] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can definitively distinguish between cis and trans isomers.[23]

Experimental Protocol: NOESY/ROESY Acquisition

  • Sample and Instrumentation: Use the same sample and spectrometer as for other NMR experiments.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time.

  • Data Interpretation:

    • In the cis isomer , a cross-peak will be observed between the proton on C3 and the proton on C4, as they are on the same face of the ring and therefore in close spatial proximity.

    • In the trans isomer , no NOE correlation is expected between the C3 and C4 protons. Instead, correlations might be observed between the C3 proton and protons on the opposite side of the ring.

DOT Diagram: Stereochemistry Determination Logic

G cluster_0 NOESY/ROESY Observation NOE NOE between H3 and H4 Cis cis Isomer NOE->Cis Observed Trans trans Isomer NOE->Trans Not Observed

Caption: Logic for distinguishing cis/trans isomers using NOESY/ROESY.

Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[24][25][26]

Experimental Protocol: FTIR Sample Preparation and Analysis

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Look for characteristic absorption bands:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.[27]

    • C-H stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the alkyl groups.

    • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region is characteristic of the C-O ether linkage in the tetrahydrofuran ring.[28]

    • C-N stretch: A band in the 1020-1250 cm⁻¹ region can be attributed to the C-N bond of the dimethylamino group.

Integrated Structure Confirmation

Summary of Spectroscopic Data
TechniqueObservationInterpretation
HRMS [M+H]⁺ ion at m/z ≈ 132.1025Molecular formula C₆H₁₃NO₂ confirmed.
FTIR Broad peak ~3400 cm⁻¹, Strong peak ~1100 cm⁻¹Presence of -OH and C-O-C functional groups.
¹³C NMR 6 distinct carbon signals.Confirms the 6 carbon atoms in the molecule.
DEPT-135 Identifies CH, CH₂, and CH₃ groups.Differentiates the carbon types in the structure.
¹H NMR Chemical shifts, integrations, and coupling patterns.Provides the proton environment and connectivity.
COSY Correlations between adjacent protons.Maps out the proton spin systems in the ring.
HSQC Correlations between directly bonded C and H atoms.Assigns carbon signals based on proton assignments.
HMBC Long-range C-H correlations.Connects spin systems and confirms the overall carbon skeleton.
NOESY Presence or absence of a cross-peak between H3 and H4.Determines the cis or trans relative stereochemistry.

Conclusion

The structure elucidation of 4-(dimethylamino)tetrahydrofuran-3-ol is a systematic process that relies on the integration of multiple spectroscopic techniques. By combining high-resolution mass spectrometry, elemental analysis, FTIR, and a comprehensive suite of 1D and 2D NMR experiments, it is possible to unambiguously determine the molecular formula, atomic connectivity, and relative stereochemistry of the molecule. This rigorous approach ensures the scientific integrity of the structural assignment, which is fundamental for further research and development involving this compound.

References

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Foundational

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for the preparation of...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway for the preparation of 4-(dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with the epoxidation of 2,5-dihydrofuran to yield the key intermediate, 3,4-epoxytetrahydrofuran. This is followed by a regioselective and stereoselective ring-opening of the epoxide with dimethylamine. This guide delves into the mechanistic underpinnings of each synthetic step, provides detailed experimental protocols, and discusses the critical aspects of stereochemical control. The information presented herein is curated from established chemical literature and is intended to provide a robust foundation for the laboratory-scale synthesis of this target molecule.

Introduction

Substituted tetrahydrofurans are privileged structural motifs found in a wide array of natural products and pharmaceutically active compounds. Their unique conformational properties and ability to engage in hydrogen bonding interactions make them valuable scaffolds in drug design. The target molecule, 4-(dimethylamino)tetrahydrofuran-3-ol, incorporates both a hydroxyl and a dimethylamino group, functionalities that can significantly influence its physicochemical properties and biological activity. This guide outlines a logical and efficient synthetic strategy to access this molecule, focusing on principles of stereoselectivity and procedural robustness.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol can be strategically approached in two key stages:

  • Formation of the Tetrahydrofuran Core and Introduction of Reactive Functionality: This is achieved through the epoxidation of a readily available starting material, 2,5-dihydrofuran, to generate 3,4-epoxytetrahydrofuran. This epoxide serves as a crucial intermediate, primed for nucleophilic attack.

  • Regio- and Stereoselective Installation of the Amino and Hydroxyl Groups: The pivotal step involves the nucleophilic ring-opening of the 3,4-epoxytetrahydrofuran with dimethylamine. This reaction is designed to proceed via an SN2 mechanism, which dictates the regiochemistry and stereochemistry of the resulting amino alcohol.

Synthetic_Pathway Start 2,5-Dihydrofuran Intermediate 3,4-Epoxytetrahydrofuran Start->Intermediate Epoxidation Product 4-(Dimethylamino)tetrahydrofuran-3-ol Intermediate->Product Ring-opening with Dimethylamine

Caption: Proposed two-step synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol.

Part 1: Synthesis of the Key Intermediate: 3,4-Epoxytetrahydrofuran

The initial step focuses on the creation of the reactive epoxide intermediate.

Causality Behind Experimental Choices

The selection of 2,5-dihydrofuran as the starting material is based on its commercial availability and the presence of a double bond that is readily susceptible to epoxidation. The epoxidation reaction is a well-established and high-yielding method for converting alkenes into epoxides. A variety of epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. For a greener and more scalable approach, heterogeneous catalysis using titanosilicate catalysts with hydrogen peroxide as the oxidant presents a highly efficient alternative.[1]

Experimental Protocol: Epoxidation of 2,5-Dihydrofuran

This protocol is adapted from a high-yield, environmentally friendly method.[1]

Materials:

  • 2,5-Dihydrofuran (DHF)

  • Hydrogen peroxide (30% aqueous solution)

  • Titanosilicate Ti-MWW catalyst

  • Methanol (solvent)

  • Rotary evaporator

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a suitable reaction vessel, dissolve 2,5-dihydrofuran in methanol.

  • Add the Ti-MWW catalyst to the solution.

  • While stirring vigorously, slowly add the 30% hydrogen peroxide solution to the reaction mixture. Maintain the temperature at approximately 40°C.

  • Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by gas chromatography (GC).

  • Upon completion, filter the reaction mixture to recover the heterogeneous catalyst.

  • Remove the methanol solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3,4-epoxytetrahydrofuran, can be purified by vacuum distillation.

Expected Outcome:

This method has been reported to achieve a conversion of >95% with a selectivity for 3,4-epoxytetrahydrofuran of >99%.[1]

Part 2: Regio- and Stereoselective Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

This final stage involves the crucial nucleophilic addition of dimethylamine to the epoxide intermediate.

Mechanistic Insights and Stereochemical Control

The ring-opening of an epoxide with an amine nucleophile generally proceeds via an SN2 mechanism. This has significant implications for both the regioselectivity and stereoselectivity of the reaction.

  • Regioselectivity: In an uncatalyzed or base-catalyzed reaction, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of the symmetrical 3,4-epoxytetrahydrofuran, attack at either C3 or C4 is equally likely.

  • Stereoselectivity: The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond of the epoxide. This results in an inversion of configuration at the carbon atom undergoing attack. Consequently, the reaction is expected to yield the trans diastereomer of 4-(dimethylamino)tetrahydrofuran-3-ol, where the hydroxyl and dimethylamino groups are on opposite faces of the tetrahydrofuran ring.

The use of a Lewis acid catalyst can influence the regioselectivity of the ring-opening.[2] However, for a symmetrical epoxide like 3,4-epoxytetrahydrofuran, this is less of a concern. The primary role of a catalyst in this context would be to enhance the reaction rate.

Ring_Opening_Mechanism cluster_0 SN2 Attack Epoxide 3,4-Epoxytetrahydrofuran TransitionState Transition State Epoxide->TransitionState Nucleophilic Attack Nucleophile Dimethylamine (HN(CH3)2) Nucleophile->TransitionState Product trans-4-(Dimethylamino)tetrahydrofuran-3-ol TransitionState->Product

Sources

Exploratory

The Tetrahydrofuran Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Tetrahydrofuran Derivatives Introduction: The Enduring Significance of the Tetrahydrofuran Ring in Medicinal Chemistry The tetrahydrofuran (THF) moiety, a five-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Tetrahydrofuran Derivatives

Introduction: The Enduring Significance of the Tetrahydrofuran Ring in Medicinal Chemistry

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, represents a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in numerous natural products with potent therapeutic properties has cemented its status as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by tetrahydrofuran derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies for assessing biological activity, and explore the intricate mechanisms of action that underpin the therapeutic potential of this versatile heterocyclic system.

The utility of the THF ring in drug design stems from a combination of its physicochemical properties. Its constrained geometry imparts a degree of rigidity to molecular structures, which is crucial for the precise spatial orientation of pharmacophoric groups and optimal binding to biological targets.[2] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating critical interactions within the active sites of enzymes and receptors. The THF moiety is often employed as a bioisostere for other functional groups, allowing for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile without compromising its biological activity.[2]

This guide will explore the significant roles of tetrahydrofuran derivatives in several key therapeutic areas, including their potent anticancer, antiviral, antimicrobial, and neuroprotective activities.

Anticancer Activity: Targeting the Machinery of Malignancy

Tetrahydrofuran-containing compounds have emerged as a rich source of potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of tetrahydrofuran derivatives are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.

  • Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): In the low-oxygen environment characteristic of solid tumors, cancer cells rely on the transcription factor HIF-1 to promote survival, angiogenesis, and metastasis.[3] Certain tetrahydrofuran-containing natural products have been shown to be potent inhibitors of HIF-1 activity, thereby cutting off the tumor's adaptive response to hypoxia.[4]

  • Modulation of PI3K/Akt/mTOR and Wnt/β-catenin Signaling: The PI3K/Akt/mTOR and Wnt/β-catenin pathways are critical for cell growth, proliferation, and survival.[5][6] Dysregulation of these pathways is a hallmark of many cancers. Some furan derivatives have been found to exert their antiproliferative effects by suppressing these signaling cascades, often by promoting the activity of tumor suppressor proteins like PTEN.

Diagram 1: Simplified Overview of Key Signaling Pathways Targeted by Anticancer THF Derivatives

Anticancer_THF_Derivatives_Signaling THF_Derivative Anticancer THF Derivative HIF1 HIF-1α Stabilization (in Hypoxia) THF_Derivative->HIF1 Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway THF_Derivative->PI3K_Akt Inhibits Wnt_Catenin Wnt/β-catenin Pathway THF_Derivative->Wnt_Catenin Inhibits Angiogenesis Angiogenesis HIF1->Angiogenesis Metastasis Metastasis HIF1->Metastasis Cell_Survival Cell Survival HIF1->Cell_Survival PI3K_Akt->Cell_Survival Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Wnt_Catenin->Proliferation

Caption: Key oncogenic pathways inhibited by tetrahydrofuran derivatives.

Featured Anticancer Tetrahydrofuran Derivatives

A notable class of anticancer agents are the annonaceous acetogenins, which are characterized by a long aliphatic chain bearing one or more THF rings.[1] These natural products exhibit potent cytotoxicity against a wide range of cancer cell lines.

Compound ClassExamplePrimary Anticancer MechanismTarget Cancer TypesReference
Annonaceous AcetogeninsAnnonacinInhibition of mitochondrial complex IVarious solid tumors[1]
Furan-containing synthetic moleculesVariousInhibition of PI3K/Akt and Wnt/β-catenin pathwaysCervical and colorectal cancer
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[7]

Workflow Diagram 1: MTT Assay for Cytotoxicity

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24h (cell adherence) step1->step2 step3 Treat cells with THF derivative (various conc.) step2->step3 step4 Incubate for 24-72h step3->step4 step5 Add MTT reagent step4->step5 step6 Incubate for 2-4h (formazan formation) step5->step6 step7 Solubilize formazan crystals (e.g., with DMSO) step6->step7 step8 Measure absorbance (e.g., at 570 nm) step7->step8 end End step8->end MIC_Workflow start Start step1 Prepare serial dilutions of THF derivative in broth medium start->step1 step2 Inoculate wells with a standardized bacterial/ fungal suspension step1->step2 step3 Incubate at optimal temperature for 18-24h step2->step3 step4 Visually inspect for turbidity (growth) step3->step4 step5 Determine MIC (lowest concentration with no visible growth) step4->step5 end End step5->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the tetrahydrofuran derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). [8]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. [9]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours. [8]5. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. [9]

Neuroprotective Activity: Shielding the Nervous System

A growing body of evidence suggests that certain tetrahydrofuran derivatives, particularly lignans, possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases. [10]

Mechanism of Neuroprotection

The neuroprotective effects of tetrahydrofuran lignans are thought to be mediated through multiple mechanisms:

  • Antioxidant Activity: These compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative disorders. [10]* Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of diseases like Alzheimer's and Parkinson's. Tetrahydrofuran lignans can modulate inflammatory pathways, such as the NF-κB and MAPKs signaling cascades, to reduce the production of pro-inflammatory mediators. [10]* Promotion of Neuronal Survival: Some tetrahydrofuran lignans have been shown to promote neuronal survival and neurite outgrowth, potentially through the activation of neurotrophic factor signaling. [11]

Examples of Neuroprotective Tetrahydrofuran Lignans

Several lignans isolated from plants of the Schisandra and Peperomia genera, which contain a central tetrahydrofuran ring, have demonstrated significant neuroprotective effects in preclinical studies. [11][12]For example, schiglaucin A and B, isolated from Schisandra glaucescens, have shown protective effects against H₂O₂- and CoCl₂-induced cell injury in SH-SY5Y neuroblastoma cells. [11]Grandisin, another tetrahydrofuran lignan, has demonstrated chemoprotective effects against DNA damage.

Conclusion: A Scaffold with a Bright Future

The tetrahydrofuran ring system continues to be a remarkably versatile and fruitful scaffold in the quest for novel therapeutic agents. Its presence in a diverse range of biologically active molecules, from complex natural products to rationally designed synthetic compounds, underscores its enduring importance in medicinal chemistry. The insights into the mechanisms of action and the structure-activity relationships of tetrahydrofuran derivatives presented in this guide highlight the immense potential for the future development of innovative drugs targeting a wide spectrum of human diseases. As our understanding of the intricate cellular processes underlying these diseases deepens, the strategic incorporation of the tetrahydrofuran motif will undoubtedly continue to play a pivotal role in the design of the next generation of effective and safe medicines.

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Foundational

Spectroscopic and Synthetic Elucidation of 4-(Dimethylamino)tetrahydrofuran-3-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Uncharted Territories of Chemical Space In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Substituted tetrahydrofurans, a recurr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territories of Chemical Space

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities is paramount. Substituted tetrahydrofurans, a recurring motif in a plethora of bioactive natural products, represent a fertile ground for the design of new therapeutic agents.[1] This technical guide focuses on a specific, yet underexplored, member of this family: 4-(Dimethylamino)tetrahydrofuran-3-ol . While direct and comprehensive spectroscopic data for this compound remains elusive in readily accessible literature, this document serves as an in-depth theoretical and practical guide for its synthesis and characterization. By leveraging established synthetic methodologies and drawing parallels with closely related analogs, we provide a robust framework for researchers to confidently synthesize, isolate, and identify this promising chemical scaffold.

This guide is structured to not only present data but to illuminate the underlying scientific principles, thereby empowering researchers to adapt and innovate. We will delve into a proposed synthetic pathway, predict the expected spectroscopic signatures (NMR, IR, and MS), and provide detailed experimental protocols, all grounded in established chemical literature.

Strategic Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol: A Road Map

The most logical and efficient synthetic route to 4-(Dimethylamino)tetrahydrofuran-3-ol involves a two-step sequence commencing from the readily available precursor, 3-hydroxytetrahydrofuran. This strategy is outlined below and is based on well-established and high-yielding chemical transformations.

Synthesis_Pathway Figure 1: Proposed Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A 3-Hydroxytetrahydrofuran B 4-Hydroxytetrahydrofuran-3-one (keto-enol tautomerism) A->B Oxidation (e.g., Swern, PCC, or TEMPO) C 4-(Dimethylamino)tetrahydrofuran-3-ol (cis and trans isomers) B->C Dimethylamine (HN(CH3)2) Reductant (e.g., NaBH(OAc)3, NaBH3CN)

Caption: Proposed two-step synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol.

Step 1: Oxidation of 3-Hydroxytetrahydrofuran

The initial step involves the oxidation of the secondary alcohol in 3-hydroxytetrahydrofuran to the corresponding ketone, 4-hydroxytetrahydrofuran-3-one. This transformation is a standard procedure in organic synthesis, and several reliable methods can be employed.

  • Expertise & Experience: The choice of oxidant is critical to avoid over-oxidation or side reactions. Mild oxidation conditions are preferable.

    • Swern Oxidation: Utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine, is a high-yielding and generally applicable method.

    • Pyridinium Chlorochromate (PCC): A classic and effective reagent for the oxidation of secondary alcohols to ketones.

    • TEMPO-mediated Oxidation: Using (2,2,6,6-tetramethyl-1-piperidinyloxy) radical as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite offers a greener and often more selective alternative.

Trustworthiness: The progress of the oxidation can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material. The resulting ketone is known to be somewhat unstable and is often used directly in the next step without extensive purification.

Step 2: Reductive Amination with Dimethylamine

The cornerstone of this synthesis is the reductive amination of the intermediate ketone, 4-hydroxytetrahydrofuran-3-one, with dimethylamine. This reaction proceeds through the in-situ formation of an enamine or iminium ion, which is then reduced to the target amine.

  • Expertise & Experience: The choice of reducing agent is crucial for the success of this transformation.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for reductive aminations. It is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion. Its use generally leads to clean reactions with high yields.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reducing agent for this purpose, although its toxicity necessitates careful handling.

Trustworthiness: The reaction is expected to produce a mixture of cis and trans diastereomers. The stereochemical outcome will be dependent on the facial selectivity of the hydride attack on the iminium ion intermediate. The diastereomers can typically be separated by column chromatography on silica gel.

Predicted Spectroscopic Data

The following sections detail the expected NMR, IR, and MS data for both the cis and trans isomers of 4-(Dimethylamino)tetrahydrofuran-3-ol. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts will be distinct for the cis and trans isomers due to the different spatial relationships between the substituents.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectra of both isomers are expected to show signals for the tetrahydrofuran ring protons, the hydroxyl proton, and the N-dimethyl protons. The key differentiating features will be the coupling constants and chemical shifts of the protons at C3 and C4.

Proton Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Multiplicity Notes
H3~4.0 - 4.3~3.8 - 4.1mThe proton on the carbon bearing the hydroxyl group.
H4~2.8 - 3.2~2.6 - 3.0mThe proton on the carbon bearing the dimethylamino group.
H2, H5~3.5 - 4.0~3.5 - 4.0mProtons adjacent to the ring oxygen.
OHBroad singletBroad singletsChemical shift is concentration and solvent dependent.
N(CH₃)₂~2.3~2.2sSinglet integrating to 6 protons.

Rationale: In the cis isomer, the hydroxyl and dimethylamino groups are on the same face of the ring, which can lead to through-space interactions that may deshield the H3 and H4 protons, resulting in a downfield shift compared to the trans isomer. The coupling constants between H3 and H4 will also differ due to the different dihedral angles in the two isomers.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectra will provide complementary information, with distinct chemical shifts for each carbon atom in the two diastereomers.

Carbon Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer
C3~70 - 75~68 - 73
C4~60 - 65~58 - 63
C2, C5~65 - 70~65 - 70
N(CH₃)₂~40 - 45~40 - 45

Rationale: Similar to the ¹H NMR, the steric compression in the cis isomer is expected to cause a downfield shift for the C3 and C4 carbons compared to the less sterically hindered trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a broad hydroxyl stretch and C-N and C-O stretching vibrations.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch3200 - 3600Broad, Strong
C-H stretch (alkane)2850 - 3000Medium to Strong
C-N stretch1000 - 1250Medium
C-O stretch (ether)1050 - 1150Strong
C-O stretch (alcohol)1000 - 1200Strong

Rationale: The broad O-H stretch is characteristic of an alcohol and is due to hydrogen bonding. The C-N and C-O stretching frequencies are typical for amines and ethers/alcohols, respectively.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Technique Expected m/z Interpretation
Electrospray Ionization (ESI+)[M+H]⁺ = 146.1181Molecular ion peak.
Electron Ionization (EI)M⁺˙ = 145Molecular ion.
Fragments: 114, 100, 86, 71, 58, 44Characteristic fragments from the loss of CH₃, N(CH₃)₂, H₂O, etc.

Rationale: Under ESI, the molecule is expected to readily protonate on the nitrogen atom. Under EI, the molecule will fragment in a predictable manner, with common losses including a methyl group from the dimethylamino moiety, the entire dimethylamino group, and loss of water from the alcohol.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of 4-(Dimethylamino)tetrahydrofuran-3-ol.

Synthesis of 4-Hydroxytetrahydrofuran-3-one

Oxidation_Workflow Figure 2: Workflow for the Oxidation of 3-Hydroxytetrahydrofuran A Dissolve 3-Hydroxytetrahydrofuran in Dichloromethane (DCM) B Cool to -78 °C A->B C Add Oxalyl Chloride dropwise B->C D Add Dimethyl Sulfoxide (DMSO) dropwise C->D E Stir for 30 min D->E F Add Triethylamine (TEA) dropwise E->F G Warm to Room Temperature F->G H Aqueous Workup G->H I Extract with DCM H->I J Dry over Na2SO4, Filter, and Concentrate I->J K 4-Hydroxytetrahydrofuran-3-one (use directly in next step) J->K

Caption: Experimental workflow for the Swern oxidation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C (dry ice/acetone bath).

  • Activation: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise to the cooled solution. Stir for 10 minutes.

  • Oxidation: Add a solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous DCM dropwise. Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching: Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.

  • Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-hydroxytetrahydrofuran-3-one.

Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

Reductive_Amination_Workflow Figure 3: Workflow for the Reductive Amination A Dissolve 4-Hydroxytetrahydrofuran-3-one in 1,2-Dichloroethane (DCE) B Add Dimethylamine (2.0 M in THF, 1.5 eq) A->B C Add Acetic Acid (catalytic amount) B->C D Stir for 1 hour C->D E Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in portions D->E F Stir at Room Temperature overnight E->F G Quench with saturated NaHCO3 F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography (Silica gel, DCM/MeOH gradient) I->J K Isolate cis and trans isomers of 4-(Dimethylamino)tetrahydrofuran-3-ol J->K

Caption: Experimental workflow for the reductive amination.

  • Reaction Setup: To a round-bottom flask, add a solution of crude 4-hydroxytetrahydrofuran-3-one (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of dimethylamine (1.5 eq, e.g., 2.0 M in THF) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Stir the reaction at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the cis and trans diastereomers.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis and spectroscopic characterization of 4-(Dimethylamino)tetrahydrofuran-3-ol. While direct experimental data is not yet widely available, the proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, will serve as an invaluable tool for researchers in identifying and characterizing the target compound.

The availability of both cis and trans isomers of 4-(Dimethylamino)tetrahydrofuran-3-ol will enable a thorough investigation of their structure-activity relationships in various biological assays. This, in turn, could pave the way for the development of novel therapeutics based on this promising scaffold. It is our hope that this guide will stimulate further research into this and other under-explored areas of chemical space, ultimately contributing to the advancement of drug discovery.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

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Exploratory

The Tetrahydrofuran Core: A Journey from Natural Discovery to Synthetic Mastery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The substituted tetrahydrofuran (THF) moiety is a cornerstone of modern medicinal chemistry and natural product syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted tetrahydrofuran (THF) moiety is a cornerstone of modern medicinal chemistry and natural product synthesis. This five-membered oxygen-containing heterocycle is not merely a solvent but a privileged scaffold, forming the structural heart of a vast array of biologically active molecules. From the potent antitumor activity of the Annonaceous acetogenins to the life-saving antimalarial properties of artemisinin, the unassuming THF ring has repeatedly proven itself to be a critical component of nature's most complex and potent creations.[1][2] This guide provides an in-depth exploration of the discovery and history of substituted tetrahydrofurans, tracing their journey from their initial identification in natural sources to the sophisticated synthetic strategies that now allow for their precise, stereocontrolled construction in the laboratory. For researchers in drug development, understanding this history is not just an academic exercise; it provides a crucial context for the ongoing quest for novel therapeutics and the design of innovative synthetic pathways.

I. The Dawn of Discovery: Tetrahydrofurans Emerge from Nature's Arsenal

The story of substituted tetrahydrofurans begins not in the flasks of chemists but in the intricate biological machinery of plants and microorganisms. Long before the first synthetic chemist intentionally constructed a substituted THF ring, these structures were being biosynthesized and utilized for a variety of purposes in the natural world.

The First Glimpse: Muscarine and the Dawn of Bioactivity

The first isolation of a natural product containing a substituted tetrahydrofuran ring is credited to the German chemists Oswald Schmiedeberg and Richard Koppe in 1869.[3] From the vibrant but toxic fly agaric mushroom, Amanita muscaria, they extracted the potent parasympathomimetic agent, muscarine.[3] While its true structure, featuring a 2,5-disubstituted tetrahydrofuran core, would not be definitively elucidated until 1957 through X-ray diffraction analysis, its discovery marked a pivotal moment.[3] It was the first tangible evidence that this heterocyclic system was a building block for biologically active natural products.

A Growing Family: Lignans, Polyethers, and a Pantheon of Potency

Following the discovery of muscarine, the 20th century saw the floodgates open, with a remarkable diversity of tetrahydrofuran-containing natural products being isolated and characterized.

  • Lignans: In 1942, the term "lignan" was coined to describe a class of dimeric phenylpropanoid compounds.[4][5] Many of these, such as fragransin C1 and conocarpan, feature substituted tetrahydrofuran rings and exhibit a wide range of biological activities, including antitumor and antiviral properties.[5][6] The discovery of lignans highlighted the prevalence of the THF motif in plant secondary metabolites.[7]

  • Polyether Ionophores: The discovery of monensin in 1967 from Streptomyces cinnamonensis unveiled a new class of antibiotics known as polyether ionophores.[8] These complex molecules, which often contain multiple tetrahydrofuran and tetrahydropyran rings, function by transporting metal cations across cell membranes.[9][10] Their unique mode of action and potent antimicrobial activity spurred significant interest in their synthesis.

  • Annonaceous Acetogenins: This large family of polyketide-derived natural products, found in plants of the Annonaceae family, are characterized by long aliphatic chains bearing one or more tetrahydrofuran rings.[1] The discovery of compounds like uvaricin in the early 1980s and their potent cytotoxic and antitumor activities made them highly sought-after targets for synthetic chemists.

  • Artemisinin: The isolation of artemisinin from the plant Artemisia annua in 1972 by Tu Youyou and her team as part of a secret Chinese military project was a watershed moment in the fight against malaria.[2][11] This sesquiterpene lactone, with its unusual 1,2,4-trioxane and embedded tetrahydrofuran moiety, provided a powerful new weapon against drug-resistant strains of the malaria parasite and earned Tu Youyou a share of the 2015 Nobel Prize in Physiology or Medicine.[2][12]

The timeline below illustrates the discovery of these and other key classes of tetrahydrofuran-containing natural products, showcasing the ever-expanding role of this structural motif in our understanding of natural product chemistry and drug discovery.

Year of Discovery/CharacterizationClass of Natural ProductKey Example(s)Significance
1869AlkaloidMuscarineFirst isolation of a THF-containing natural product.[3]
1942PhenylpropanoidsLignans (term coined)Recognition of a widespread class of THF-containing plant metabolites.[4][5]
1967PolyketideMonensinDiscovery of the polyether ionophore antibiotics.[8]
Early 1970sPolyketidesAnnonaceous AcetogeninsA large family of potent cytotoxic agents.[1]
1972Sesquiterpene LactoneArtemisininA revolutionary antimalarial drug.[2]

II. The Synthetic Challenge: From Classical Methods to Catalytic Control

The rich biological activity of substituted tetrahydrofurans presented a formidable challenge to synthetic chemists. The need for methods to construct this heterocyclic core with precise control over substitution patterns and stereochemistry drove the development of a vast and sophisticated synthetic arsenal.

Early Forays: Classical Approaches to Tetrahydrofuran Synthesis

Before the advent of modern catalytic methods, the synthesis of substituted tetrahydrofurans relied on a set of fundamental, often harsh, but effective reactions. These classical methods laid the groundwork for the more refined techniques that would follow.

  • Intramolecular Williamson Ether Synthesis: First reported in 1850 by Alexander Williamson, this reaction, involving the SN2 displacement of a halide by an alkoxide, is one of the oldest and most fundamental methods for ether formation.[13][14] Its intramolecular variant, where a haloalcohol is treated with a base, provided an early and direct route to tetrahydrofurans. The success of this reaction is highly dependent on the substrate, with primary halides being the most effective.[13]

  • Acid-Catalyzed Cyclization of Diols: The dehydration of 1,4-diols under acidic conditions has long been a method for the preparation of tetrahydrofurans. While effective for the synthesis of the parent THF, its application to substituted derivatives can be complicated by competing elimination reactions and lack of stereocontrol.[10][15]

  • The Prins Reaction: Discovered by Hendrik Jacobus Prins in 1919, this acid-catalyzed addition of an aldehyde or ketone to an olefin can be adapted to form tetrahydrofuran rings, particularly from homoallylic alcohols.[16] The reaction proceeds through an oxonium ion intermediate, and while powerful, controlling the stereochemical outcome was a significant challenge in its early applications.

The following diagram illustrates the general principle of these classical cyclization strategies.

Classical_THF_Synthesis cluster_Williamson Intramolecular Williamson Ether Synthesis cluster_Diol Acid-Catalyzed Diol Cyclization cluster_Prins Prins Reaction start_W Haloalcohol end_W Substituted THF start_W->end_W Base start_D 1,4-Diol end_D Substituted THF start_D->end_D Acid, -H2O start_P Homoallylic Alcohol + Aldehyde/Ketone end_P Substituted THF start_P->end_P Acid

Caption: Classical approaches to substituted tetrahydrofuran synthesis.

The Modern Era: Catalysis and the Quest for Stereocontrol

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic organic chemistry, with the development of powerful catalytic methods that offered unprecedented levels of control and efficiency. The synthesis of substituted tetrahydrofurans was a major beneficiary of these advances.

  • Electrophilic Cyclization: The reaction of an alkene with an electrophile can induce cyclization, and this has become a powerful strategy for tetrahydrofuran synthesis. A wide range of electrophiles, including halogens, mercury salts, and sulfenylating agents, have been employed to trigger the cyclization of homoallylic alcohols. The stereochemical outcome of these reactions can often be controlled by the geometry of the starting alkene and the nature of the electrophile.

  • Radical Cyclizations: The cyclization of oxygen-centered radicals, typically generated from the homolysis of a weak oxygen-heteroatom bond, provides a mild and efficient route to substituted tetrahydrofurans.[17] These 5-exo-trig cyclizations are often highly regioselective and can be initiated by a variety of radical initiators.[1]

  • Transition Metal Catalysis: The development of transition metal catalysis has had a profound impact on tetrahydrofuran synthesis. Palladium-catalyzed reactions, for instance, have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides.[16] These reactions often proceed with high diastereoselectivity and have been applied to the synthesis of complex natural products.

  • Asymmetric Catalysis: The ultimate goal in the synthesis of chiral molecules is the ability to selectively produce a single enantiomer. The development of asymmetric catalysis has made this a reality for the synthesis of substituted tetrahydrofurans. Chiral catalysts, including those based on transition metals and organocatalysts, have been used to effect enantioselective cycloetherifications, [3+2] cycloadditions, and other transformations to yield enantioenriched tetrahydrofuran derivatives.

The following workflow illustrates the general principle of a modern catalytic approach to substituted tetrahydrofuran synthesis.

Modern_THF_Synthesis cluster_workflow Modern Catalytic Synthesis Workflow Start Acyclic Precursor (e.g., γ-hydroxy alkene) Catalyst Chiral Catalyst (Transition Metal or Organocatalyst) Intermediate Reactive Intermediate (e.g., Metal-alkoxide, Oxonium ion) Start->Intermediate Catalyst Activation Cyclization Stereocontrolled Cyclization Intermediate->Cyclization Product Enantioenriched Substituted THF Cyclization->Product

Caption: A generalized workflow for modern asymmetric catalytic synthesis of substituted tetrahydrofurans.

III. The Interplay of Discovery and Synthesis: A Symbiotic Relationship

The history of substituted tetrahydrofurans is a compelling example of the symbiotic relationship between natural product discovery and synthetic chemistry. The isolation of increasingly complex and biologically potent THF-containing natural products has consistently provided new and challenging targets for synthetic chemists. In turn, the development of novel synthetic methodologies has not only enabled the total synthesis of these natural products but has also provided the tools to create analogues with improved therapeutic properties.

The pursuit of the total synthesis of molecules like the Annonaceous acetogenins and the polyether ionophores has been a major driving force in the development of stereoselective ether synthesis. The need to control the relative and absolute stereochemistry of multiple stereocenters within these complex molecules spurred the invention of many of the catalytic methods that are now standard in the synthetic chemist's toolbox.

Conclusion: The Enduring Legacy and Future of the Tetrahydrofuran Core

From its humble beginnings as a structural component of a mushroom toxin to its central role in modern drug discovery, the substituted tetrahydrofuran has had a remarkable journey. The historical narrative of its discovery and synthesis is a testament to the ingenuity of both nature and the scientists who seek to understand and emulate it. For researchers in the pharmaceutical and life sciences, the story of the tetrahydrofuran is a powerful reminder of the importance of natural products as a source of inspiration for new medicines. The ongoing development of even more powerful and selective synthetic methods ensures that the tetrahydrofuran core will continue to be a key player in the design and creation of the next generation of therapeutics.

References

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Foundational

The Emerging Therapeutic Potential of Dimethylamino Tetrahydrofurans: A Technical Guide for Drug Discovery Professionals

Abstract The tetrahydrofuran scaffold is a privileged motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs with diverse pharmacological activities. The introduction of a dimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrofuran scaffold is a privileged motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs with diverse pharmacological activities. The introduction of a dimethylamino substituent to this core structure has given rise to a novel class of compounds with significant potential for the treatment of complex neurological disorders. This technical guide provides an in-depth exploration of the pharmacological relevance of dimethylamino tetrahydrofurans, with a primary focus on the clinical-stage compound blarcamesine (ANAVEX2-73). We will dissect its chemical synthesis, multi-target mechanism of action, and the compelling preclinical and clinical data that underscore its therapeutic promise. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative therapies for neurodegenerative and neurodevelopmental diseases.

Introduction: The Tetrahydrofuran Moiety as a Versatile Pharmacophore

The tetrahydrofuran ring, a five-membered cyclic ether, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with a variety of biological targets. Nature has frequently employed this motif in complex polyketide and terpenoid natural products, which exhibit a broad spectrum of activities, including anticancer, antibiotic, and anti-inflammatory properties.[2] In the realm of synthetic pharmaceuticals, the tetrahydrofuran core is present in several FDA-approved drugs, highlighting its importance in drug design.[1]

The addition of a dimethylamino group introduces a basic nitrogen center, which can be protonated at physiological pH. This cationic character is crucial for interactions with specific receptor sites, such as the orthosteric binding pocket of muscarinic acetylcholine receptors. Furthermore, the dimethylamino moiety has been implicated in conferring anti-amyloidogenic and antioxidant properties to molecules, particularly relevant in the context of Alzheimer's disease.[3] The strategic combination of the tetrahydrofuran scaffold with a dimethylamino substituent has led to the development of compounds with unique pharmacological profiles, capable of modulating key pathways implicated in neurological dysfunction.

Synthesis and Chemical Characterization

The synthesis of dimethylamino tetrahydrofurans can be achieved through various synthetic routes. A key example is the synthesis of tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine, the free base of the clinical candidate blarcamesine (ANAVEX2-73). A patented method outlines a multi-step process that provides a clear pathway to this important molecule.[4]

Synthesis of Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

The synthesis commences with the reaction of benzophenone with succinic anhydride to form tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid. This intermediate is then converted to its corresponding acid chloride, which is subsequently reacted with dimethylamine to yield the N,N-dimethylamide. The amide is then reduced, and the resulting aminodiol undergoes cyclization to afford the target dimethylamino tetrahydrofuran.[4]

A detailed, step-by-step experimental protocol for the synthesis of tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine is provided below.

Experimental Protocol: Synthesis of Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine[6]

Step 1: Synthesis of Tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid

  • To a stirred solution of benzophenone and succinic anhydride in an appropriate solvent, add zinc chloride and triethylamine.

  • Heat the reaction mixture under reflux for a specified period.

  • After cooling, acidify the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization to obtain tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid.

Step 2: Synthesis of Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furanecarboxamide

  • Treat the carboxylic acid from Step 1 with thionyl chloride to form the corresponding acid chloride.

  • In a separate flask, prepare a solution of dimethylamine in an inert solvent.

  • Slowly add the acid chloride solution to the dimethylamine solution at a controlled temperature.

  • After the reaction is complete, quench the reaction and extract the product.

  • Purify the crude amide by column chromatography.

Step 3: Synthesis of 2-(dimethylaminomethyl)-1,1-diphenyl-1,4-butanediol

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), slowly add the amide from Step 2.

  • Reflux the reaction mixture for several hours.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the mixture and concentrate the filtrate to obtain the crude aminodiol.

Step 4: Cyclization to Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine

  • Dissolve the aminodiol from Step 3 in an acidic medium.

  • Stir the reaction mixture at room temperature until cyclization is complete, as monitored by thin-layer chromatography (TLC).

  • Neutralize the reaction mixture and extract the final product.

  • Purify the crude product by column chromatography to yield tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine.

Formation of the Hydrochloride Salt (Blarcamesine)

The pharmacologically utilized form of this compound is often the hydrochloride salt, blarcamesine. This is typically prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of Blarcamesine (ANAVEX2-73)[7]
  • Dissolve the free base, tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine, in ethyl acetate.

  • Add isopropanol to the solution.

  • Remove the ethyl acetate by distillation.

  • To the resulting isopropanol solution, add aqueous hydrochloric acid (1.1 equivalents).

  • Isolate the crystalline hydrochloride salt by filtration.

  • Dry the product under vacuum to yield blarcamesine.

Synthesis_of_Blarcamesine cluster_0 Synthesis of the Free Base cluster_1 Salt Formation Benzophenone Benzophenone Carboxylic Acid Tetrahydro-2,2-diphenyl- 5-oxofuran-3-carboxylic acid Benzophenone->Carboxylic Acid Succinic Anhydride Succinic Anhydride Succinic Anhydride->Carboxylic Acid Amide Tetrahydro-N,N-dimethyl- 2,2-diphenyl-5-oxo- 3-furanecarboxamide Carboxylic Acid->Amide 1. Thionyl Chloride 2. Dimethylamine Aminodiol 2-(dimethylaminomethyl)- 1,1-diphenyl-1,4-butanediol Amide->Aminodiol LiAlH4 Free Base Tetrahydro-N,N-dimethyl- 2,2-diphenyl-3-furanmethanamine Aminodiol->Free Base Acidic Cyclization Blarcamesine Blarcamesine (Hydrochloride Salt) Free Base->Blarcamesine HCl in Isopropanol Signaling_Pathways cluster_0 Sigma-1 Receptor Pathway cluster_1 Muscarinic M1 Receptor Pathway Blarcamesine_S1R Blarcamesine S1R Sigma-1 Receptor Blarcamesine_S1R->S1R BiP BiP S1R->BiP Dissociation IP3R IP3 Receptor S1R->IP3R Modulation Ca_Flux Ca2+ Flux (ER to Mitochondria) IP3R->Ca_Flux Neuroprotection Neuroprotection & Cellular Homeostasis Ca_Flux->Neuroprotection Blarcamesine_M1R Blarcamesine M1R Muscarinic M1 Receptor Blarcamesine_M1R->M1R Gq11 Gq/11 M1R->Gq11 Activation PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cognition Enhanced Cognition & Synaptic Plasticity Ca_Release->Cognition PKC->Cognition

Caption: Signaling pathways of blarcamesine.

Preclinical and Clinical Evidence

The therapeutic potential of dimethylamino tetrahydrofurans is strongly supported by a growing body of preclinical and clinical data, with blarcamesine at the forefront of these investigations.

Preclinical Studies

In various animal models, blarcamesine has demonstrated a remarkable range of pharmacological effects:

  • Neuroprotection: It has shown the ability to protect neurons from various insults, including those induced by amyloid-beta (Aβ) peptides. [5]* Anti-amnesic Effects: Blarcamesine has been shown to reverse cognitive deficits in models of amnesia. [5]* Anticonvulsant and Antidepressant Activity: The compound has also exhibited anticonvulsant and antidepressant-like properties in animal models. * Fragile X Syndrome Model: In a mouse model of Fragile X syndrome, blarcamesine was able to reverse hyperactivity, restore associative learning, and reduce anxiety and perseverative behaviors. [6]

Clinical Trials in Alzheimer's Disease

Blarcamesine has undergone extensive clinical evaluation for the treatment of early Alzheimer's disease. The Phase IIb/III ANAVEX2-73-AD-004 trial was a randomized, double-blind, placebo-controlled study that yielded promising results. [3]

Endpoint Result Significance
ADAS-Cog13 Statistically significant slowing of cognitive decline. Met primary endpoint.
ADCS-ADL Trend towards benefit, but did not reach statistical significance.
CDR-SB Statistically significant slowing of clinical decline. Met key secondary endpoint.
Plasma Aβ42/40 Ratio Statistically significant increase, suggesting a positive effect on amyloid pathology. [3] Positive biomarker evidence.
Whole Brain Volume Significant reduction in brain atrophy. [3] Suggests a disease-modifying effect.

| Safety Profile | Generally well-tolerated, with dizziness being the most common treatment-emergent adverse event. | Favorable safety and tolerability. |

These findings suggest that blarcamesine has the potential to be a disease-modifying therapy for Alzheimer's disease, with a favorable safety profile. [3]

Structure-Activity Relationships (SAR)

The pharmacological activity of dimethylamino tetrahydrofurans is intrinsically linked to their chemical structure. While a comprehensive SAR study on this specific class is still emerging, some key principles can be inferred from the broader knowledge of muscarinic and sigma-1 receptor ligands.

  • The Dimethylamino Group: The basicity and steric bulk of the amino group are critical for receptor interaction. The tertiary dimethylamino group in blarcamesine is likely optimal for establishing the necessary ionic and hydrophobic interactions within the binding pockets of both the sigma-1 and muscarinic receptors.

  • The Tetrahydrofuran Ring: The conformational flexibility of the tetrahydrofuran ring allows the molecule to adopt the optimal geometry for binding to its targets. Substitutions on the ring can significantly impact potency and selectivity.

  • The Diphenyl Substitution: The two phenyl groups in blarcamesine contribute significantly to the lipophilicity of the molecule, which is important for blood-brain barrier penetration. They also likely engage in hydrophobic interactions within the receptor binding sites.

  • Stereochemistry: As with many biologically active molecules, the stereochemistry of dimethylamino tetrahydrofurans is crucial. A patent on the enantiomers of blarcamesine indicates that the (-)-enantiomer exhibits greater selectivity for sigma-1 receptors and stronger agonist activity at the M1 muscarinic receptor compared to the (+)-enantiomer. [7] Further investigation into the SAR of this class of compounds will be instrumental in the design of next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

Future Directions and Conclusion

The exploration of dimethylamino tetrahydrofurans as therapeutic agents is a promising and rapidly evolving field. The clinical success of blarcamesine in Alzheimer's disease provides strong validation for the multi-target approach of simultaneously modulating sigma-1 and muscarinic receptors.

Future research should focus on several key areas:

  • Elucidation of Detailed Mechanisms: Further studies are needed to fully unravel the intricate downstream signaling pathways and molecular interactions that mediate the therapeutic effects of these compounds.

  • Exploration of Other Therapeutic Areas: Given the broad neuroprotective effects observed, the potential of dimethylamino tetrahydrofurans should be investigated in other neurological and psychiatric disorders.

  • Development of Novel Analogs: The synthesis and evaluation of new analogs will be crucial for optimizing the pharmacological profile and potentially identifying compounds with even greater efficacy and safety.

References

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  • Importance of the Dimethylamino Functionality on a Multifunctional Framework for Regulating Metals, Amyloid-β, and Oxidative Stress in Alzheimer's Disease. (2016). PubMed. Retrieved from [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2018). PubMed Central. Retrieved from [Link]

  • ENANTIOMERS OF TETRAHYDRO-N,N-DIMETHYL-2,2-DIPHENYL-3-FURANMETHANAMINE (ANAVEX2-73) AND USE THEREOF IN THE TREATMENT OF ALZHEIMER'S DISEASE AND OTHER DISORDERS MODULATED BY THE SIGMA 1 RECEPTOR. (2017). WIPO Patentscope. Retrieved from [Link]

  • Muscarinic acetylcholine receptor M1. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetylcholine receptors (muscarinic). (2023). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Common signalling transduction pathways of the five subtypes of the mAChR. (n.d.). ResearchGate. Retrieved from [Link]

  • Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. (2021). YouTube. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Stereochemistry of 4-(Dimethylamino)tetrahydrofuran-3-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs. Its ability to form key hydrogen bonds and provide a defined three-dimensional structure makes it a valuable component in drug design. Within this class of molecules, substituted tetrahydrofuranols, such as 4-(Dimethylamino)tetrahydrofuran-3-ol, present a fascinating and complex stereochemical landscape. The precise spatial arrangement of the hydroxyl and dimethylamino groups profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth exploration of the stereochemistry of 4-(Dimethylamino)tetrahydrofuran-3-ol, offering a comprehensive overview of its stereoisomers, stereoselective synthesis strategies, and robust analytical techniques for characterization.

Understanding the Stereoisomers of 4-(Dimethylamino)tetrahydrofuran-3-ol

The structure of 4-(Dimethylamino)tetrahydrofuran-3-ol contains two chiral centers at positions C3 and C4. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the hydroxyl and dimethylamino substituents.

  • Cis Isomers: The hydroxyl and dimethylamino groups are on the same side of the tetrahydrofuran ring. This diastereomer exists as a pair of enantiomers:

    • (3R,4S)-4-(Dimethylamino)tetrahydrofuran-3-ol

    • (3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol

  • Trans Isomers: The hydroxyl and dimethylamino groups are on opposite sides of the tetrahydrofuran ring. This diastereomer also exists as a pair of enantiomers:

    • (3R,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol

    • (3S,4S)-4-(Dimethylamino)tetrahydrofuran-3-ol

The differentiation and selective synthesis of these stereoisomers are paramount in drug development, as each may exhibit unique pharmacological and toxicological profiles.

Diagram: The Four Stereoisomers of 4-(Dimethylamino)tetrahydrofuran-3-ol

G Stereoisomers of 4-(Dimethylamino)tetrahydrofuran-3-ol cluster_cis cis-Diastereomers cluster_trans trans-Diastereomers cis-RS (3R,4S) cis-SR (3S,4R) cis-RS->cis-SR Enantiomers trans-RR (3R,4R) cis-RS->trans-RR Diastereomers trans-SS (3S,4S) cis-RS->trans-SS Diastereomers cis-SR->trans-RR Diastereomers cis-SR->trans-SS Diastereomers trans-RR->trans-SS Enantiomers G Start Chiral Starting Material (e.g., L-Malic Acid) Intermediate1 Chiral Intermediate (e.g., (S)-1,2,4-Butanetriol) Start->Intermediate1 Reduction Intermediate2 Cyclization (e.g., (S)-3-Hydroxytetrahydrofuran) Intermediate1->Intermediate2 Dehydration Intermediate3 Stereoselective Functionalization at C4 Intermediate2->Intermediate3 e.g., Mitsunobu reaction Final Target Stereoisomer Intermediate3->Final N-methylation

Caption: Conceptual workflow for the synthesis of a specific stereoisomer.

Diastereoselective Synthesis from Achiral Precursors

Alternatively, diastereoselective reactions can be employed to create the desired relative stereochemistry from achiral starting materials. For example, the epoxidation of a suitable homoallylic alcohol followed by intramolecular ring-opening can lead to the formation of the tetrahydrofuran ring with a defined stereochemical relationship between the hydroxyl group and the newly introduced substituent. Subsequent conversion of this substituent to a dimethylamino group would yield the target molecule. The separation of cis and trans isomers can often be achieved by standard chromatographic techniques like silica gel column chromatography. [1] Step-by-Step Protocol: Conceptual Diastereoselective Synthesis

  • Epoxidation: A suitably protected homoallylic alcohol is treated with an epoxidizing agent (e.g., m-CPBA) to form an epoxide. The stereochemistry of the epoxide can be influenced by the directing effect of the neighboring hydroxyl group.

  • Intramolecular Cyclization: The epoxide is then subjected to conditions that promote intramolecular attack by the hydroxyl group to form the tetrahydrofuran ring. Acidic or basic conditions can be used to control the regioselectivity of the ring-opening.

  • Functional Group Interconversion: The resulting functional group at the 4-position is converted to a dimethylamino group. This may involve multiple steps, such as conversion to an azide, reduction to an amine, and subsequent N-methylation.

  • Diastereomer Separation: If a mixture of cis and trans isomers is formed, they are separated by column chromatography.

Analytical Characterization of Stereoisomers

The unambiguous identification of each stereoisomer is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The coupling constants (J-values) between the protons at C3 and C4 are particularly informative.

  • Cis Isomers: The dihedral angle between the C3-H and C4-H bonds is typically around 0-30°, resulting in a larger coupling constant (typically 5-8 Hz).

  • Trans Isomers: The dihedral angle is closer to 90°, leading to a smaller coupling constant (typically 1-4 Hz).

Table 1: Predicted ¹H NMR Characteristics for Cis and Trans Isomers

Parametercis-Isomertrans-IsomerRationale
³JH3-H4~5-8 Hz~1-4 HzKarplus relationship based on dihedral angle.
δ(H3)VariesVariesDependent on the relative shielding/deshielding effects of the substituents.
δ(H4)VariesVariesDependent on the relative shielding/deshielding effects of the substituents.
Chiral Chromatography

To separate and quantify the enantiomers of a given diastereomer, chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Step-by-Step Protocol: Chiral HPLC Method Development

  • Column Screening: A variety of chiral columns (e.g., polysaccharide-based, protein-based) should be screened with different mobile phases (normal-phase, reversed-phase, polar organic) to identify a suitable stationary phase that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Once a promising column is identified, the mobile phase composition (e.g., ratio of hexane to isopropanol in normal phase) and additives (e.g., trifluoroacetic acid, diethylamine) are optimized to improve resolution and peak shape.

  • Method Validation: The developed method should be validated for linearity, accuracy, precision, and limit of quantification according to ICH guidelines.

Diagram: Chiral Separation Workflow

G Start Racemic Mixture (cis or trans) Injection Inject onto Chiral HPLC Column Start->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Result Separated Enantiomer Peaks Detection->Result

Caption: Workflow for the enantiomeric separation of a diastereomer.

The Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of functional groups is critical for a molecule's interaction with its biological target. Even subtle changes in stereochemistry can lead to dramatic differences in efficacy and toxicity. For example, in many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

While specific biological activity data for the individual stereoisomers of 4-(Dimethylamino)tetrahydrofuran-3-ol is not widely published, the principle of stereospecificity in drug action is well-established. [2]The tetrahydrofuran ring acts as a scaffold, presenting the hydroxyl and dimethylamino groups in a defined spatial orientation. These groups can participate in hydrogen bonding, ionic interactions, and other non-covalent interactions with amino acid residues in the binding site of a protein. A change from a cis to a trans configuration, or from an R to an S configuration, will alter the distances and angles of these potential interactions, thereby affecting the binding affinity and, consequently, the biological activity.

Conclusion

The stereochemistry of 4-(Dimethylamino)tetrahydrofuran-3-ol is a critical aspect that must be carefully considered in its synthesis and application, particularly in the context of drug discovery and development. The existence of four distinct stereoisomers necessitates the use of stereoselective synthetic methods and robust analytical techniques for their separation and characterization. Understanding the unique properties and biological activities of each stereoisomer is essential for advancing our knowledge of this important class of molecules and for the development of safe and effective therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of stereochemistry in the pursuit of novel scientific discoveries.

References

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  • ResearchGate. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved January 23, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 10(18), 2347–2373.
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  • Google Patents. (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
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  • Google Patents. (n.d.). Synthesis of tetrahydrofuran.
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  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
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  • PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. Retrieved January 23, 2026, from [Link]

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  • Wang, J., Zhang, Y., & Liu, G. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 11(1), 8013.
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Foundational

A Senior Application Scientist's Guide to the Solubility of 4-(Dimethylamino)tetrahydrofuran-3-ol in Organic Solvents

Foreword: Navigating the Solubility Landscape for Drug Development In the intricate world of pharmaceutical development, understanding the solubility of a molecule is not merely an academic exercise; it is a critical det...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Drug Development

In the intricate world of pharmaceutical development, understanding the solubility of a molecule is not merely an academic exercise; it is a critical determinant of a drug candidate's ultimate success. The solubility profile of an active pharmaceutical ingredient (API) dictates its bioavailability, ease of formulation, and the feasibility of its purification process. This guide is dedicated to researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility of a promising, yet under-documented molecule: 4-(Dimethylamino)tetrahydrofuran-3-ol.

While extensive, publicly available quantitative data on this specific molecule is scarce, this guide will leverage fundamental principles of organic chemistry and our extensive field experience to provide a robust predictive analysis of its solubility. We will then equip you with the detailed experimental protocols necessary to validate these predictions in your own laboratory, ensuring a self-validating and trustworthy approach to your research.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of a compound is governed by the interplay of its functional groups and the overall molecular architecture. The adage "like dissolves like" serves as our foundational principle, where polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[1] Let's dissect the structure of 4-(Dimethylamino)tetrahydrofuran-3-ol to anticipate its behavior.

Molecular Structure:

  • Tetrahydrofuran (THF) Backbone: The core of the molecule is a tetrahydrofuran ring, a cyclic ether. THF itself is a moderately polar aprotic solvent, miscible with water and a wide range of organic solvents.[2][3][4] This suggests a baseline solubility in many common laboratory solvents.

  • Hydroxyl (-OH) Group: The presence of a hydroxyl group at the 3-position introduces significant polarity and the capacity for hydrogen bonding. This functional group will strongly favor interactions with protic and polar aprotic solvents.[5]

  • Dimethylamino (-N(CH3)2) Group: The tertiary amine at the 4-position is a polar functional group that can act as a hydrogen bond acceptor. Its basic nature also means that in acidic conditions, it can be protonated to form a highly polar ammonium salt, drastically increasing aqueous solubility.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol, due to strong hydrogen bonding interactions with both the hydroxyl and dimethylamino groups.[5] Also, good solubility is anticipated in polar aprotic solvents such as DMSO and DMF, which can accept hydrogen bonds and have high dielectric constants.

  • Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and acetonitrile. The THF backbone contributes to this compatibility.

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexanes, toluene, and diethyl ether. The polar functional groups will have weak interactions with these non-polar environments.

Experimental Validation: A Protocol for Determining Solubility

Theoretical predictions are an invaluable starting point, but empirical data is the gold standard. The following protocol provides a reliable method for determining the solubility of 4-(Dimethylamino)tetrahydrofuran-3-ol. This method is designed to be a self-validating system, ensuring the accuracy and trustworthiness of your results.

Materials and Reagents
  • 4-(Dimethylamino)tetrahydrofuran-3-ol (high purity)

  • A range of organic solvents (analytical grade or higher):

    • Polar Protic: Deionized Water, Methanol, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile

    • Non-Polar: Hexanes, Toluene, Dichloromethane

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent prep_vortex Vortex to Mix prep_solvent->prep_vortex equilibrate Thermostatic Shaking (e.g., 24h at 25°C) prep_vortex->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(Dimethylamino)tetrahydrofuran-3-ol (e.g., 50-100 mg) into a series of glass vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Cap the vials tightly and vortex for 1-2 minutes to ensure initial dispersion.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 4-(Dimethylamino)tetrahydrofuran-3-ol of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation: A Framework for Your Findings

For clarity and ease of comparison, your experimentally determined solubility data should be organized into a structured table.

Solvent ClassificationSolventDielectric Constant (approx.)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic Water80.1High[Enter your data here]
Methanol32.7High[Enter your data here]
Ethanol24.5High[Enter your data here]
Polar Aprotic DMSO46.7High[Enter your data here]
DMF36.7High[Enter your data here]
Acetonitrile37.5Moderate[Enter your data here]
Acetone20.7Moderate[Enter your data here]
Non-Polar Dichloromethane9.1Low[Enter your data here]
Toluene2.4Low[Enter your data here]
Hexanes1.9Low[Enter your data here]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 4-(Dimethylamino)tetrahydrofuran-3-ol in a range of organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug development programs. The principles and methodologies outlined herein are not limited to this specific molecule but can be readily adapted for the characterization of other novel chemical entities.

References

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 3,4-Dimethyltetrahydrofuran. PubChem. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • A university laboratory experiment. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • Solubility of Things. (n.d.). Tetrahydrofuran-3-ol.
  • Google Patents. (n.d.). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.

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Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)tetrahydrofuran-3-ol (CAS 10295-90-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative with significant potential in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative with significant potential in medicinal chemistry and drug discovery. The tetrahydrofuran ring is a well-established scaffold in numerous FDA-approved pharmaceuticals, prized for its favorable pharmacokinetic profile and its capacity to form hydrogen bonds with biological targets.[1][2] The inclusion of a dimethylamino group provides a basic center, which can be instrumental in fine-tuning physicochemical characteristics like solubility and in establishing ionic interactions with target proteins.[3] This guide offers a thorough overview of the available technical data for 4-(Dimethylamino)tetrahydrofuran-3-ol, encompassing its properties, a proposed synthetic pathway, and its potential roles in the creation of novel therapeutic agents.

Physicochemical Properties

Although comprehensive experimental data for 4-(Dimethylamino)tetrahydrofuran-3-ol are not extensively documented in public literature, some fundamental properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 10295-90-6[4]
Molecular Formula C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol [4]
Boiling Point 87-88 °C at 0.7 Torr[4]
Density 1.08 ± 0.1 g/cm³[4]

Proposed Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

A feasible and efficient synthetic pathway to 4-(Dimethylamino)tetrahydrofuran-3-ol can be devised from established methods for synthesizing substituted tetrahydrofurans.[5] A prevalent approach is the ring-opening of an epoxide with an amine. In this suggested synthesis, a readily available diepoxide, such as 1,2:3,4-diepoxybutane, can be utilized as the starting material.

Synthetic Workflow Diagram

G A 1,2:3,4-Diepoxybutane B Intermediate Mono-epoxy Amino Alcohol A->B  Dimethylamine (Nucleophilic Ring Opening) C 4-(Dimethylamino)tetrahydrofuran-3-ol B->C  Intramolecular Cyclization (Base or Acid Catalyzed)

Caption: Proposed synthetic workflow for 4-(Dimethylamino)tetrahydrofuran-3-ol.

Step-by-Step Experimental Protocol (Exemplary)

This protocol represents a typical procedure based on analogous syntheses of amino-substituted tetrahydrofuranols. Optimization of reaction conditions may be required to attain the desired yield and purity.

Step 1: Nucleophilic Ring-Opening of 1,2:3,4-Diepoxybutane

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2:3,4-diepoxybutane (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Addition of Amine: Cool the solution to 0 °C in an ice bath. Add a solution of dimethylamine (2 equivalents, as a solution in a compatible solvent or as a condensed gas) dropwise through the dropping funnel. The excess of dimethylamine helps to promote the mono-opening product and reduce the formation of the di-substituted byproduct.

  • Reaction Progression: Once the addition is complete, let the reaction mixture warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess dimethylamine. The resulting crude intermediate, a mono-epoxy amino alcohol, can be carried forward to the next step without further purification or can be purified by column chromatography on silica gel if deemed necessary.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the crude intermediate from the previous step in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask.

  • Catalyst Addition: Introduce a catalytic amount of a base (e.g., sodium hydride or potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid) to facilitate the intramolecular cyclization. The selection of the catalyst might affect the stereochemical outcome of the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 6-12 hours. Monitor the formation of 4-(Dimethylamino)tetrahydrofuran-3-ol by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, quench the mixture appropriately (e.g., with water if a base was used, or with a saturated sodium bicarbonate solution for an acid catalyst). Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to obtain pure 4-(Dimethylamino)tetrahydrofuran-3-ol.

Potential Applications in Drug Development

The 4-(dimethylamino)tetrahydrofuran-3-ol scaffold is a promising and versatile building block in drug discovery for several reasons:

  • Scaffold for Library Synthesis: This molecule can be a starting point for creating diverse chemical libraries. The hydroxyl and amino groups offer reactive sites for further chemical modifications, enabling the exploration of a broad chemical space.

  • Modulation of Physicochemical Properties: The basic dimethylamino group and the polar hydroxyl group can markedly influence the solubility, lipophilicity, and metabolic stability of drug candidates.[3]

  • Bioisosteric Replacement: The tetrahydrofuran ring can serve as a bioisostere for other five-membered rings or acyclic fragments in known bioactive compounds, which could lead to enhanced pharmacological profiles.

Safety and Handling

While a detailed toxicological profile for 4-(Dimethylamino)tetrahydrofuran-3-ol is not publicly available, it is prudent to follow general safety precautions for handling aminofuran derivatives. Based on the available safety data sheet and information on similar compounds, the following handling procedures are advised:[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, ideally within a fume hood, to prevent the inhalation of vapors.

  • Storage: Keep the compound in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in compliance with all applicable local, state, and federal regulations.

References

  • (No author found). (n.d.). US3060141A - Solution of polypyrrolidone in aqueous formic acid and method of preparing same. Google Patents.
  • (No author found). (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.
  • AK Scientific, Inc. (n.d.). trans-4-(Methylamino)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793712, trans-4-Amino-Tetrahydro-Furan-3-Ol. PubChem. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • Pulka, K., Feytens, D., Van den Eynde, I., De Wachter, R., Kosson, P., Misicka, A., ... & Tourwé, D. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(7), 1459-1466.
  • (No author found). (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. Retrieved from [Link]

  • Carl Roth. (n.d.).
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Journal of medicinal chemistry, 59(17), 7775-7788.
  • Chemos GmbH & Co.KG. (n.d.).
  • Actylis Lab Solutions. (2024).
  • Angene Chemical. (n.d.).
  • EvitaChem. (n.d.). Buy L-Tyrosine hydrochloride (EVT-349912) | 16870-43-2.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(Dimethylamino)tetrahydrofuran-3-ol in Medicinal Chemistry

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and strategic points for functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and strategic points for functionalization is perpetual. The 4-(dimethylamino)tetrahydrofuran-3-ol core represents a compelling, albeit underexplored, scaffold that marries the desirable physicochemical properties of a substituted tetrahydrofuran with the versatile basicity of a dimethylamino group. The tetrahydrofuran motif is a cornerstone of many natural products and synthetic drugs, prized for its ability to engage in hydrogen bonding and its favorable metabolic profile.[1][2] Concurrently, the dimethylamine moiety is a common feature in a vast array of pharmaceuticals, influencing properties such as solubility, cell permeability, and target engagement through ionic interactions.[3][]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the potential applications of 4-(dimethylamino)tetrahydrofuran-3-ol in medicinal chemistry. We will explore a plausible synthetic strategy, delve into its prospective therapeutic applications based on the functional attributes of its constituent parts, and provide detailed, adaptable protocols for its synthesis and biological evaluation. While this molecule is not extensively described in current literature, its structural components suggest significant potential in the development of novel therapeutics, particularly in the realms of enzyme inhibition and receptor modulation.

Synthesis and Stereochemistry: A Proposed Synthetic Pathway

The stereoselective synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol is crucial for its application in medicinal chemistry, as the spatial arrangement of the hydroxyl and dimethylamino groups will dictate its interaction with biological targets. A plausible and adaptable synthetic route can be envisioned starting from a readily available chiral precursor, such as an epoxy alcohol. This proposed pathway allows for the controlled introduction of the amine and subsequent cyclization to form the tetrahydrofuran ring.

Proposed Synthetic Workflow

Synthetic_Pathway A Chiral Epoxy Alcohol B Mesylation/Tosylation A->B MsCl or TsCl, Et3N C Nucleophilic opening with Dimethylamine B->C HN(CH3)2 D Intramolecular Cyclization (Williamson Ether Synthesis) C->D Base (e.g., NaH) E 4-(Dimethylamino)tetrahydrofuran-3-ol D->E Final Product

Caption: Proposed synthetic workflow for 4-(Dimethylamino)tetrahydrofuran-3-ol.

Detailed Synthetic Protocol (Hypothetical)

Objective: To synthesize (3R,4S)-4-(dimethylamino)tetrahydrofuran-3-ol from a chiral epoxy alcohol precursor.

Materials:

  • (2R,3S)-3,4-Epoxybutan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dimethylamine (40% solution in water or as a gas)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Mesylation of the Primary Alcohol:

    • Dissolve (2R,3S)-3,4-epoxybutan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

  • Nucleophilic Opening of the Epoxide:

    • Dissolve the crude mesylate from the previous step in a suitable solvent like THF or isopropanol.

    • Add an excess of dimethylamine solution (e.g., 40% in water, 5-10 eq) at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or carried forward.

  • Intramolecular Cyclization:

    • Dissolve the purified amino alcohol in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench cautiously with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure 4-(dimethylamino)tetrahydrofuran-3-ol.

Potential Applications in Drug Discovery

The unique combination of a hydrogen-bond donating and accepting hydroxyl group, a hydrogen-bond accepting ether oxygen, and a basic dimethylamino group within a constrained tetrahydrofuran ring makes 4-(dimethylamino)tetrahydrofuran-3-ol a promising scaffold for targeting a variety of biological systems.

Kinase Inhibition

Rationale: Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many successful kinase inhibitors feature heterocyclic scaffolds that interact with the hinge region of the ATP-binding pocket. The tetrahydrofuran-3-ol moiety can potentially form key hydrogen bonds with the kinase hinge, while the dimethylamino group can be oriented to interact with the solvent-exposed region or form salt bridges with acidic residues.

Potential Kinase Targets and Rationale:

Kinase Target FamilyRationale for Targeting with 4-(Dimethylamino)tetrahydrofuran-3-ol Derivatives
Tyrosine Kinases (e.g., EGFR, VEGFR) The scaffold can be decorated with appropriate aromatic groups to occupy the hydrophobic regions of the ATP binding site, while the core interacts with the hinge.
Serine/Threonine Kinases (e.g., Akt, mTOR) The polar nature of the scaffold is well-suited for the more hydrophilic ATP-binding sites of many serine/threonine kinases.
Janus Kinases (JAKs) The scaffold could serve as a core for developing inhibitors that disrupt the JAK-STAT signaling pathway, relevant in inflammatory diseases.[]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (dissolved in DMSO)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the following to each well:

      • Kinase assay buffer.

      • Test compound at various concentrations (final DMSO concentration should be ≤1%).

      • Kinase enzyme.

      • Substrate peptide.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Modulators of G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs are the largest family of membrane receptors and are targets for a significant portion of approved drugs. The dimethylamino group is a common pharmacophore in many GPCR ligands, where it often engages in an ionic interaction with a conserved acidic residue (e.g., an aspartate) in the transmembrane domain. The tetrahydrofuran-3-ol portion can provide additional hydrogen bonding interactions and orient the molecule within the binding pocket.

Hypothetical GPCR Signaling Pathway Modulation

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP Effector->cAMP Produces Ligand 4-(Dimethylamino)tetrahydrofuran-3-ol Derivative (Ligand) Ligand->GPCR Binds to ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical modulation of a GPCR signaling pathway by a 4-(dimethylamino)tetrahydrofuran-3-ol derivative.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the target receptor

  • Binding buffer (e.g., Tris-HCl, MgCl2, with protease inhibitors)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates (e.g., with glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer.

      • Radiolabeled ligand at a concentration near its Kd.

      • Test compound at various concentrations.

      • For total binding wells, add vehicle (DMSO) instead of the test compound.

      • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Add the cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Agents for Neurodegenerative Diseases

Rationale: Neuroinflammation and excitotoxicity are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] Small molecules that can cross the blood-brain barrier and modulate targets involved in these processes are of high therapeutic interest. The 4-(dimethylamino)tetrahydrofuran-3-ol scaffold possesses characteristics—moderate polarity, hydrogen bonding capacity, and a tertiary amine—that are often found in CNS-active drugs. Derivatives could be designed to inhibit key enzymes like BACE1 in Alzheimer's disease or to modulate receptors involved in neuroinflammation.[6]

Conclusion

The 4-(dimethylamino)tetrahydrofuran-3-ol scaffold, while not yet a prominent player in medicinal chemistry, holds considerable latent potential. Its synthesis is achievable through established chemical transformations, and its structural features suggest a broad range of possible applications, from kinase inhibition to GPCR modulation and the development of CNS-active agents. The protocols provided herein offer a starting point for the synthesis and biological evaluation of derivatives based on this promising core. It is our hope that this guide will inspire further research into this novel scaffold and unlock its potential for the discovery of new and effective medicines.

References

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Application

Protocol for the Purification of 4-(Dimethylamino)tetrahydrofuran-3-ol

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of 4-(Dimethylamino)tetrahydrofuran-3-ol, a key intermediate in pharmaceutical synthesis. D...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 4-(Dimethylamino)tetrahydrofuran-3-ol, a key intermediate in pharmaceutical synthesis. Due to the absence of a standardized protocol in existing literature, this guide synthesizes established purification principles for analogous polar amino alcohols. We present three primary methodologies: vacuum distillation, column chromatography, and recrystallization of a salt derivative. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting advice to ensure the attainment of high-purity material essential for drug development and research applications.

Introduction: The Significance of Substituted Tetrahydrofurans

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. Its unique conformational properties and ability to engage in hydrogen bonding make it a valuable component in medicinal chemistry for modulating solubility, metabolic stability, and target binding affinity. The introduction of amino and hydroxyl functionalities, as in 4-(dimethylamino)tetrahydrofuran-3-ol, creates a chiral, polar building block with significant potential for constructing novel therapeutics, particularly in antiviral and anticancer research.

Given its importance, the procurement of highly pure 4-(dimethylamino)tetrahydrofuran-3-ol is paramount. Impurities from synthesis, such as starting materials, diastereomers, or side-products, can have profound and often detrimental effects on subsequent reaction yields, catalyst activity, and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide is designed to provide researchers with a robust framework for purifying this versatile intermediate.

Physicochemical & Estimated Properties

A thorough understanding of the compound's physical properties is critical for selecting and optimizing a purification strategy. While experimental data for 4-(dimethylamino)tetrahydrofuran-3-ol is not widely published, we can extrapolate from closely related structures.

PropertyEstimated Value / InformationRationale / Source
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol Calculated
Appearance Colorless to pale yellow liquid or low-melting solidTypical for amino alcohols
Boiling Point (est.) >200 °C (at atm. pressure, with decomposition)Amino alcohols often have high boiling points and can decompose at elevated temperatures[1]. 3-Hydroxytetrahydrofuran boils at 179 °C[2]. The addition of the dimethylamino group will likely increase this further.
Solubility Miscible with water, ethanol, methanol. Soluble in dichloromethane, chloroform. Sparingly soluble in hexanes, diethyl ether.The hydroxyl and tertiary amine groups confer high polarity and hydrogen bonding capability.
pKa (of conjugate acid) 8.5 - 9.5Typical for tertiary amines.

Potential Impurities

The nature and quantity of impurities will be highly dependent on the synthetic route employed. Common synthetic pathways to similar compounds may introduce the following impurities:

  • Unreacted Starting Materials: Such as an appropriate epoxide and dimethylamine, or precursors like furan or malic acid derivatives[3][4].

  • Diastereomers: If the synthesis is not stereospecific, other stereoisomers of the product may be present.

  • Reaction Byproducts: Including products of elimination, over-alkylation, or rearrangement.

  • Residual Catalysts: Heavy metals such as Palladium or Nickel if catalytic hydrogenation was used[3][4].

  • Solvents: Residual solvents from the reaction or initial workup.

Purification Strategy Selection

The choice of purification method will depend on the physical state of the crude product, the nature of the impurities, and the required scale. The following diagram outlines a logical workflow for selecting the appropriate technique.

Purification_Workflow start Crude 4-(Dimethylamino)tetrahydrofuran-3-ol is_liquid Is the crude product a liquid? start->is_liquid distillation Primary Method: Vacuum Distillation is_liquid->distillation Yes salt_formation Alternative Method: Salt Formation & Recrystallization is_liquid->salt_formation No (Solid/Oil) chroma_q Purity insufficient or non-volatile impurities? distillation->chroma_q chromatography Secondary Method: Column Chromatography chroma_q->chromatography Yes final_product Pure Product chroma_q->final_product No chromatography->final_product salt_formation->final_product

Caption: Decision workflow for purification strategy.

Detailed Protocols

Protocol 1: Vacuum Distillation

Principle: Vacuum distillation is the preferred method for purifying thermally labile liquids. By reducing the pressure above the liquid, its boiling point is significantly lowered, allowing for distillation at temperatures that do not cause decomposition[1][5][6]. This is particularly effective for separating the target compound from non-volatile impurities like salts or catalysts, and from solvents with significantly different boiling points.

Step-by-Step Methodology:

  • System Preparation:

    • Assemble a clean, dry short-path distillation apparatus. Ensure all glassware is free of cracks.

    • Use a stirring hot plate and a magnetic stir bar in the distilling flask to ensure smooth boiling.

    • Apply a thin, even layer of vacuum grease to all ground glass joints.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude 4-(dimethylamino)tetrahydrofuran-3-ol (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. Observe for any excessive bubbling.

    • Once the system has reached a stable, low pressure (e.g., 1-10 mmHg), begin to gently heat the distillation flask using an oil bath.

    • Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions (likely residual solvents).

    • Collect the main fraction at a stable boiling point. Based on analogs, expect a boiling point in the range of 90-120 °C at ~10-20 mmHg[2].

    • Once the main fraction is collected, stop heating and allow the system to cool completely before slowly reintroducing air.

  • Purity Analysis:

    • Analyze the collected fraction(s) by GC, LC-MS, or NMR to confirm purity.

Protocol 2: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase[7]. For a polar, basic compound like 4-(dimethylamino)tetrahydrofuran-3-ol, standard silica gel can be problematic due to its acidic nature, which can lead to strong adsorption, peak tailing, and potential degradation. To mitigate this, a basic modifier is added to the eluent, or a more inert stationary phase is used.

Step-by-Step Methodology:

  • Stationary and Mobile Phase Selection:

    • Option A (Modified Silica): Use standard silica gel (60 Å, 230-400 mesh). For the mobile phase, start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). To this solvent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to neutralize the acidic sites on the silica gel and improve elution[8][9]. A typical starting gradient might be 98:2 DCM:MeOH (+1% TEA), gradually increasing the polarity.

    • Option B (Alternative Stationary Phase): Use neutral alumina or an amine-functionalized silica gel. These are better suited for basic compounds and may provide superior separation without the need for a basic modifier in the eluent[10][11].

  • Column Packing and Sample Loading:

    • Pack the column using a slurry of the chosen stationary phase in the initial, low-polarity eluent.

    • Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add a small amount of silica, and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amino group).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing the final traces of TEA can be difficult and may require co-evaporation with a solvent like toluene.

Protocol 3: Recrystallization via Salt Formation

Principle: If the free base is a liquid or difficult to crystallize, converting it to a salt (e.g., a hydrochloride or sulfate salt) often yields a stable, crystalline solid. Impurities that do not form salts or have different solubilities can then be removed through recrystallization[12][13][14].

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the crude 4-(dimethylamino)tetrahydrofuran-3-ol in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate as a solid. Monitor the pH to ensure a slight excess of acid has been added.

  • Isolation and Recrystallization:

    • Collect the precipitated salt by vacuum filtration and wash with cold, anhydrous solvent (e.g., diethyl ether).

    • Select a suitable solvent system for recrystallization. A common choice for amino alcohol salts is a mixture of an alcohol (e.g., ethanol, isopropanol) and an anti-solvent (e.g., ethyl acetate, diethyl ether)[12].

    • Dissolve the crude salt in a minimum amount of the hot alcohol.

    • Slowly add the anti-solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying:

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.

Troubleshooting

ProblemPossible CauseSolution
Distillation: Product decomposes (darkens).Distillation temperature is too high.Ensure a good vacuum is achieved (<5 mmHg). Use a short-path distillation head to minimize the transit time of the hot vapor.
Distillation: Bumping or uneven boiling.Insufficient stirring; superheating.Use a larger stir bar and ensure vigorous stirring. Add boiling chips if stirring is not possible.
Chromatography: Severe tailing of the product spot/peak.Strong interaction with acidic silica gel.Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, switch to a neutral alumina or amine-functionalized column[8][10].
Chromatography: Poor separation of diastereomers.Insufficient resolution of the column/eluent system.Use a longer column, a shallower solvent gradient, or try a different stationary phase (e.g., reverse-phase C18 with a buffered mobile phase).
Recrystallization: Product oils out instead of crystallizing.Solvent system is inappropriate; cooling is too rapid.Use a different solvent system. Ensure the solution cools slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
Recrystallization: Poor recovery of the product.Product is too soluble in the recrystallization solvent.Use a less polar solvent or a higher proportion of the anti-solvent. Ensure the solution is thoroughly cooled before filtration.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all volatile organic solvents and reagents in a well-ventilated fume hood.

  • Vacuum Operations: Inspect all glassware for cracks or defects before placing under vacuum to prevent implosion. Use a blast shield if possible.

  • Chemical Hazards: 4-(Dimethylamino)tetrahydrofuran-3-ol should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for specific handling information.

References

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  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-Portal.org. (n.d.). Retrieved January 23, 2026, from [Link]

  • US2243977A - Process for the preparation of amino-alcohols - Google Patents. (n.d.).
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  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]

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  • Trans-4-Amino-Tetrahydro-Furan-3-Ol | C4H9NO2 | CID 9793712 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chemical Properties of Tetrahydrofuran (CAS 109-99-9) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents. (n.d.).
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  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC - PubMed Central. (2022, March 3). Retrieved January 23, 2026, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved January 23, 2026, from [Link]

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Method

Application Notes and Protocols for the Derivatization of 4-(Dimethylamino)tetrahydrofuran-3-ol

Abstract This document provides a comprehensive technical guide for the chemical derivatization of the hydroxyl group in 4-(Dimethylamino)tetrahydrofuran-3-ol. This valuable building block, featuring both a secondary alc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of the hydroxyl group in 4-(Dimethylamino)tetrahydrofuran-3-ol. This valuable building block, featuring both a secondary alcohol and a tertiary amine, presents unique synthetic challenges and opportunities. We will explore the core derivatization strategies—O-acylation, O-alkylation (etherification), and O-silylation—with a focus on reaction conditions that navigate the inherent reactivity of the bifunctional scaffold. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Synthetic Utility of a Bifunctional Building Block

4-(Dimethylamino)tetrahydrofuran-3-ol is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its substituted tetrahydrofuran core is a common motif in a wide range of biologically active natural products.[1] The presence of a nucleophilic hydroxyl group and a basic dimethylamino group within the same molecule allows for diverse functionalization pathways. Derivatization of the 3-hydroxyl position is a critical step for modulating the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor. Furthermore, it can serve as a handle for conjugation to other molecules of interest or as a protecting group strategy in a multi-step synthesis.

However, the close proximity of the tertiary amine to the alcohol introduces specific chemical considerations. The amine can act as an internal base or catalyst, but it can also compete with external reagents or undergo undesirable side reactions like quaternization. Therefore, a carefully considered reaction design is paramount. This guide will dissect the causality behind experimental choices to provide a robust framework for derivatization.

Core Reactivity Considerations: The Interplay of Hydroxyl and Amine

The key to successfully derivatizing 4-(Dimethylamino)tetrahydrofuran-3-ol lies in understanding the interplay between the secondary alcohol and the tertiary amine.

  • Basicity: The dimethylamino group is a Brønsted-Lowry base (typical pKa of the conjugate acid is ~9-10). In acidic conditions, it will be protonated, forming an ammonium salt. This can deactivate the molecule towards certain reactions or alter its solubility.

  • Nucleophilicity: Both the hydroxyl oxygen and the amine nitrogen are nucleophilic. While the oxygen is the target for derivatization, the nitrogen can compete for electrophilic reagents, leading to the formation of quaternary ammonium salts, a common side reaction, especially with potent alkylating agents.

  • Intramolecular Catalysis: The amine can act as a general base catalyst, deprotonating the adjacent hydroxyl group to increase its nucleophilicity. This can sometimes obviate the need for an external base in reactions like acylation.[2]

The choice of reagents, solvents, and temperature must be made to favor O-functionalization over N-functionalization and to control the acid-base chemistry of the system.

O-Acylation: Synthesis of Ester Derivatives

O-acylation is a fundamental transformation used to introduce ester functionalities. This is commonly achieved using acid anhydrides or acyl chlorides. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP).[3]

Mechanistic Insight

In a DMAP-catalyzed acylation, the catalyst first attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is much more electrophilic than the starting anhydride. The alcohol then attacks this activated intermediate, and subsequent loss of a proton (facilitated by a base) yields the ester product and regenerates the DMAP catalyst. When derivatizing 4-(Dimethylamino)tetrahydrofuran-3-ol, the substrate's own amino group can potentially play a role in activating the acylating agent, though the use of an external catalyst and a non-nucleophilic base is standard practice for ensuring high conversion.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a standard procedure for the synthesis of 4-(dimethylamino)tetrahydrofuran-3-yl acetate.

Materials:

  • 4-(Dimethylamino)tetrahydrofuran-3-ol

  • Acetic Anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃) or Pyridine

  • Dry Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(Dimethylamino)tetrahydrofuran-3-ol (1.0 equiv.) in dry DCM (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add triethylamine (1.5 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Table of Acylation Conditions
Acylating AgentCatalystBaseSolventTemp. (°C)Notes
Acetic AnhydrideDMAP (cat.)NEt₃ / PyridineDCM, THF0 to RTStandard, high-yielding procedure.[5]
Benzoyl ChlorideDMAP (cat.)NEt₃ / PyridineDCM0 to RTForms the benzoate ester; benzoyl chloride is highly reactive.
Acetyl ChlorideNone requiredPyridine (solvent)Pyridine0 to RTHighly exothermic; pyridine acts as both base and solvent.
Workflow for O-Acylation

G cluster_prep Reaction Setup cluster_reac Reaction cluster_workup Workup & Purification start Dissolve Substrate & Base in DCM add_cat Add DMAP Catalyst start->add_cat cool Cool to 0 °C add_cat->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at RT (2-4h) Monitor by TLC add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the O-acylation of 4-(Dimethylamino)tetrahydrofuran-3-ol.

O-Alkylation: Synthesis of Ether Derivatives

The synthesis of ethers from alcohols, or O-alkylation, is most classically performed via the Williamson ether synthesis.[6] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

Mechanistic Insight

For 4-(Dimethylamino)tetrahydrofuran-3-ol, the choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the hydroxyl group, forming the sodium alkoxide. Weaker bases like carbonates are generally insufficient for unactivated secondary alcohols.[6] The resulting alkoxide is a potent nucleophile that readily displaces a halide from a primary or methyl alkyl halide. A significant challenge with this substrate is the potential for the tertiary amine to compete in the nucleophilic attack, leading to N-alkylation and the formation of a quaternary ammonium salt. This side reaction can be minimized by using less reactive alkylating agents where possible and by ensuring complete formation of the O-alkoxide before adding the electrophile.

Experimental Protocol: Benzylation with Benzyl Bromide

This protocol outlines a procedure for the synthesis of 3-(benzyloxy)-4-(dimethylamino)tetrahydrofuran.

Materials:

  • 4-(Dimethylamino)tetrahydrofuran-3-ol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide (BnBr)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Carefully wash NaH (1.2 equiv., 60% dispersion) with dry hexanes under an inert atmosphere to remove the mineral oil, and suspend the washed NaH in dry THF (5 mL per mmol of substrate).

  • Prepare a solution of 4-(Dimethylamino)tetrahydrofuran-3-ol (1.0 equiv.) in dry THF (5 mL per mmol).

  • Cool the NaH suspension to 0 °C.

  • Slowly add the substrate solution to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add benzyl bromide (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table of Alkylation Conditions
Alkylating AgentBaseSolventTemp. (°C)Notes
Methyl IodideNaHTHF, DMF0 to RTHighly reactive; risk of N-methylation. Use of less reactive methylating agents (e.g., dimethyl sulfate) may be considered.
Benzyl BromideNaHTHF, DMF0 to RTStandard procedure for benzylation.[6]
Allyl BromideNaHTHF0 to RTForms the allyl ether, a useful intermediate that can be further functionalized.
Workflow for O-Alkylation

G cluster_prep Alkoxide Formation cluster_reac Sₙ2 Reaction cluster_workup Workup & Purification start Suspend NaH in dry THF cool_1 Cool to 0 °C start->cool_1 add_sub Add Substrate Solution cool_1->add_sub stir Stir at RT (1h) (H₂ evolution) add_sub->stir cool_2 Cool to 0 °C stir->cool_2 add_reagent Add Alkyl Halide cool_2->add_reagent react Stir at RT (Overnight) Monitor by TLC add_reagent->react quench Quench with NH₄Cl react->quench extract Extract with EtOAc quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the O-alkylation of 4-(Dimethylamino)tetrahydrofuran-3-ol.

O-Silylation: Synthesis of Silyl Ether Derivatives

Silylation is a common method for protecting hydroxyl groups during a synthetic sequence or for increasing the volatility of a compound for analysis by gas chromatography. Silyl ethers are generally stable to a range of conditions but can be readily cleaved when desired.

Mechanistic Insight

The reaction proceeds by the nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silyl halide (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl). This reaction is typically facilitated by a non-nucleophilic base, such as imidazole or triethylamine, which activates the silylating agent and neutralizes the HCl generated. The steric bulk of the silylating agent can be tuned to achieve selective protection if other hydroxyl groups are present. For this substrate, the reaction is generally straightforward, with little risk of N-silylation due to the steric hindrance around the nitrogen and the lability of any N-Si bond that might form.

Experimental Protocol: TBDMS Protection

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • 4-(Dimethylamino)tetrahydrofuran-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(Dimethylamino)tetrahydrofuran-3-ol (1.0 equiv.) and imidazole (2.5 equiv.) in dry DMF (5 mL per mmol of substrate) under an inert atmosphere.

  • Add TBDMSCl (1.2 equiv.) portion-wise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x volumes).

  • Combine the organic layers, wash sequentially with water and brine to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table of Silylation Conditions
Silylating AgentBaseSolventTemp. (°C)Notes
TBDMSClImidazoleDMFRTForms a robust silyl ether, stable to a wide range of conditions.
TMSClNEt₃, PyridineDCM, THF0 to RTForms a trimethylsilyl (TMS) ether; more labile and often used for temporary protection or GC analysis.
TIPSClImidazoleDMFRTTriisopropylsilyl (TIPS) ether offers greater steric bulk and different stability profile.
Workflow for O-Silylation

G cluster_prep Reaction Setup cluster_reac Reaction cluster_workup Workup & Purification start Dissolve Substrate & Imidazole in DMF add_reagent Add TBDMSCl start->add_reagent react Stir at RT (4-6h) Monitor by TLC add_reagent->react quench Pour into Water react->quench extract Extract with EtOAc quench->extract dry Wash, Dry, Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the O-silylation of 4-(Dimethylamino)tetrahydrofuran-3-ol.

References

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  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
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  • Google Patents. (2002). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
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  • Imamura, A., et al. (2009). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Molecules, 14(7), 2641–2654. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

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  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. Retrieved from [Link]

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  • Bhaumik, A., & Tala, S. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1138-1144. Retrieved from [Link]

  • Tian, J., et al. (2019). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 174, 303-320. Retrieved from [Link]

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Application

Application Note &amp; Protocol: A Scalable Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

Abstract This document provides a comprehensive guide for the large-scale synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol, a valuable intermediate in pharmaceutical development. The protocol herein details a robust an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol, a valuable intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step synthetic route commencing from the readily available starting material, 3-hydroxytetrahydrofuran. The described methodology is designed for implementation in pilot plant or industrial manufacturing settings, with a strong emphasis on process safety, efficiency, and product purity. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.

Introduction: The Significance of 4-(Dimethylamino)tetrahydrofuran-3-ol

Substituted tetrahydrofurans are prevalent structural motifs in a multitude of biologically active molecules and natural products.[1] Specifically, amino-functionalized tetrahydrofuranols serve as critical building blocks in the synthesis of various pharmaceutical agents. 4-(Dimethylamino)tetrahydrofuran-3-ol, with its defined stereochemistry and functional group array, presents a key intermediate for the development of novel therapeutics. The efficient and scalable production of this compound is therefore of significant interest to the drug development community.

This application note outlines a scientifically grounded, two-step synthetic pathway designed for large-scale production. The chosen strategy prioritizes commercially available starting materials, well-established chemical transformations, and purification techniques amenable to industrial scale-up.

Strategic Approach to Synthesis

The selected synthetic route begins with the oxidation of commercially available 3-hydroxytetrahydrofuran to the corresponding ketone, followed by a reductive amination to introduce the dimethylamino group and re-establish the hydroxyl functionality. This approach is advantageous due to the relatively low cost of the starting material and the high efficiency of the chosen chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 4-(Dimethylamino)tetrahydrofuran-3-ol, suggests a disconnection at the C-N bond, leading back to tetrahydrofuran-3-one and dimethylamine. The ketone, in turn, can be accessed from the oxidation of 3-hydroxytetrahydrofuran.

G 4-(Dimethylamino)tetrahydrofuran-3-ol 4-(Dimethylamino)tetrahydrofuran-3-ol Tetrahydrofuran-3-one Tetrahydrofuran-3-one 4-(Dimethylamino)tetrahydrofuran-3-ol->Tetrahydrofuran-3-one Reductive Amination Dimethylamine Dimethylamine 4-(Dimethylamino)tetrahydrofuran-3-ol->Dimethylamine Reductive Amination 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran Tetrahydrofuran-3-one->3-Hydroxytetrahydrofuran Oxidation

Caption: Retrosynthetic pathway for 4-(Dimethylamino)tetrahydrofuran-3-ol.

Detailed Synthesis Protocol

This section provides a step-by-step protocol for the large-scale synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment, with personnel wearing suitable personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Step 1: Oxidation of 3-Hydroxytetrahydrofuran to Tetrahydrofuran-3-one

The first step involves the oxidation of 3-hydroxytetrahydrofuran to the corresponding ketone. A Swern oxidation or a variation thereof is a suitable method for this transformation on a laboratory scale. For large-scale production, the use of a less hazardous and more scalable oxidizing agent such as sodium hypochlorite with a catalytic amount of a TEMPO derivative is recommended.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxytetrahydrofuran88.111.0 kg11.35
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)156.2518 g0.115
Sodium hypochlorite (10-15% aqueous solution)74.44~8 L~12.5
Dichloromethane (DCM)84.9310 L-
Sodium bicarbonate (saturated aqueous solution)84.015 L-
Sodium thiosulfate (10% aqueous solution)158.112 L-
Brine (saturated aqueous NaCl solution)58.444 L-
Anhydrous magnesium sulfate120.37500 g-

Protocol:

  • Reaction Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel with 3-hydroxytetrahydrofuran (1.0 kg, 11.35 mol) and dichloromethane (10 L).

  • Catalyst Addition: Add TEMPO (18 g, 0.115 mol) to the reactor.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate (2 L).

  • Workup: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 2.5 L) and brine (2 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude tetrahydrofuran-3-one.

Step 2: Reductive Amination to 4-(Dimethylamino)tetrahydrofuran-3-ol

The second step involves the reductive amination of tetrahydrofuran-3-one with dimethylamine. A one-pot procedure using a suitable reducing agent is employed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Tetrahydrofuran-3-one (crude from Step 1)86.09~970 g~11.27
Dimethylamine (40% in water)45.082.8 L~25.0
Sodium triacetoxyborohydride (STAB)211.943.1 kg14.6
Dichloromethane (DCM)84.9310 L-
Sodium hydroxide (1 M aqueous solution)40.00~5 L-
Brine (saturated aqueous NaCl solution)58.444 L-
Anhydrous sodium sulfate142.04500 g-

Protocol:

  • Reaction Setup: In the same 20 L jacketed reactor, dissolve the crude tetrahydrofuran-3-one in dichloromethane (10 L).

  • Amine Addition: Add the 40% aqueous solution of dimethylamine (2.8 L, ~25.0 mol) to the reactor.

  • Reducing Agent Addition: Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride (3.1 kg, 14.6 mol) portion-wise over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a 1 M aqueous solution of sodium hydroxide until the pH is >10.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers and wash with brine (2 x 2 L).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4-(Dimethylamino)tetrahydrofuran-3-ol.[2]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran TEMPO/NaOCl TEMPO/NaOCl 3-Hydroxytetrahydrofuran->TEMPO/NaOCl DCM, 0-10 °C Tetrahydrofuran-3-one Tetrahydrofuran-3-one TEMPO/NaOCl->Tetrahydrofuran-3-one Dimethylamine_STAB Dimethylamine, STAB Tetrahydrofuran-3-one->Dimethylamine_STAB DCM, 0 °C to RT 4-(Dimethylamino)tetrahydrofuran-3-ol 4-(Dimethylamino)tetrahydrofuran-3-ol Dimethylamine_STAB->4-(Dimethylamino)tetrahydrofuran-3-ol

Caption: Experimental workflow for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol.

Process Safety and Considerations

The large-scale synthesis of any chemical compound requires strict adherence to safety protocols.

  • Solvent Handling: Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated area, and personnel should wear appropriate respiratory protection.

  • Reagent Handling: Sodium hypochlorite is corrosive and an oxidizing agent. Dimethylamine is a flammable and corrosive gas. Sodium triacetoxyborohydride is a water-reactive solid that can release flammable hydrogen gas. Handle all reagents with care and according to their Safety Data Sheets (SDS).

  • Exothermic Reactions: Both the oxidation and the reductive amination steps can be exothermic. Proper temperature control using a jacketed reactor and controlled addition of reagents is crucial to prevent runaway reactions.

  • Peroxide Formation: Tetrahydrofuran and its derivatives can form explosive peroxides upon storage, especially in the presence of air and light.[3][4][5] It is recommended to use stabilized solvents and to test for peroxides before distillation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Expected Results and Data

The following table summarizes the expected physical and analytical data for the final product.

ParameterExpected Value
AppearanceColorless to pale yellow oil
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol [2]
Boiling Point226.7 °C at 760 mmHg[2]
Density1.08 g/cm³[2]
Purity (by GC)>98%
Overall Yield70-80%

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of 4-(Dimethylamino)tetrahydrofuran-3-ol. By utilizing readily available starting materials and well-understood chemical transformations, this process is amenable to large-scale manufacturing. The emphasis on process safety and control ensures that the synthesis can be carried out efficiently and safely in an industrial setting.

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Method

The Untapped Potential of 4-(Dimethylamino)tetrahydrofuran-3-ol in Asymmetric Synthesis: A Guide for Innovative Catalysis

For Researchers, Scientists, and Drug Development Professionals In the quest for enantiomerically pure compounds, the design and application of novel chiral ligands and auxiliaries remain a cornerstone of modern syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for enantiomerically pure compounds, the design and application of novel chiral ligands and auxiliaries remain a cornerstone of modern synthetic chemistry. While a vast arsenal of such molecules exists, the exploration of unique structural motifs continues to yield catalysts with improved activity, selectivity, and broader substrate scope. This document introduces 4-(Dimethylamino)tetrahydrofuran-3-ol , a chiral amino alcohol embedded within a conformationally restricted tetrahydrofuran (THF) scaffold, as a promising yet underexplored candidate for asymmetric synthesis. Its unique stereochemical and electronic properties present a compelling case for its application in a range of stereoselective transformations.

The Structural Advantage: A Synergy of Proven Chiral Motifs

The potential efficacy of 4-(Dimethylamino)tetrahydrofuran-3-ol in asymmetric catalysis stems from the convergence of two powerful and well-established chiral elements: the 1,2-amino alcohol functionality and the tetrahydrofuran backbone.

  • The Chiral 1,2-Amino Alcohol Core: Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis.[1][2] The proximate nitrogen and oxygen atoms can chelate to a metal center, forming a rigid, chiral environment that directs the approach of a substrate. This bidentate coordination is fundamental to the success of numerous catalytic processes, including reductions and alkylations.[3] The dimethylamino group in the target molecule offers a Lewis basic site for coordination, while the adjacent hydroxyl group can act as a proton shuttle or a coordinating alkoxide.

  • The Constraining Tetrahydrofuran Scaffold: The tetrahydrofuran ring is a prevalent feature in a multitude of natural products and pharmaceuticals, valued for its relative stability and specific spatial arrangement of substituents.[4][5] Incorporating the amino alcohol functionality within this cyclic system reduces conformational flexibility. This pre-organization can lead to a more defined and predictable transition state in a catalytic cycle, which is often a key factor in achieving high levels of enantioselectivity.

Proposed Applications in Asymmetric Synthesis

Based on its structural analogy to well-established chiral amino alcohol ligands, 4-(Dimethylamino)tetrahydrofuran-3-ol is a prime candidate for several key asymmetric transformations. The following sections outline theoretical applications and detailed protocols to guide researchers in exploring its catalytic potential.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Conceptual Framework: The ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones is a robust method for producing chiral secondary alcohols.[1] Chiral amino alcohols are effective ligands in this process, forming a chiral Ru-complex that facilitates the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone. The defined stereochemistry of the 4-(dimethylamino)tetrahydrofuran-3-ol ligand is expected to create a highly selective chiral pocket around the metal center.

Workflow for Asymmetric Transfer Hydrogenation:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Analysis p1 [RuCl2(p-cymene)]2 + 4-(Dimethylamino)tetrahydrofuran-3-ol p3 Stir at RT under Argon p1->p3 p2 Inert Solvent (e.g., CH2Cl2) p2->p3 p4 Formation of Chiral Ru-Complex p3->p4 r4 Reaction Mixture at defined Temp. p4->r4 Add Catalyst Solution r1 Prochiral Ketone r1->r4 r2 Hydrogen Donor (e.g., i-PrOH) r2->r4 r3 Base (e.g., KOtBu) r3->r4 r5 Chiral Secondary Alcohol r4->r5 w1 Quench Reaction r5->w1 w2 Purification (Column Chromatography) w1->w2 w3 Characterization (NMR, HPLC) w2->w3

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Detailed Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and the chiral ligand, 4-(dimethylamino)tetrahydrofuran-3-ol (2.2 mol%), in anhydrous isopropanol. Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone (1.0 mmol) in isopropanol.

  • Initiation: Add a solution of potassium tert-butoxide (5 mol%) in isopropanol to the ketone solution, followed by the pre-formed catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography. Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC analysis.

Expected Outcome and Optimization:

Substrate (Ketone)Expected ProductPotential Enantiomeric Excess (ee)Key Optimization Parameters
Acetophenone1-Phenylethanol>90%Temperature, base, catalyst loading
1-Tetralone1-Tetralol>95%Solvent, reaction time
2-Octanone2-Octanol>85%Hydrogen donor, catalyst structure
Enantioselective Addition of Organozinc Reagents to Aldehydes

Conceptual Framework: The addition of dialkylzinc reagents to aldehydes is a classic C-C bond-forming reaction. In the presence of a chiral amino alcohol, the reaction proceeds through a chiral zinc-alkoxide intermediate, which delivers the alkyl group to one face of the aldehyde with high selectivity. The bidentate nature of 4-(dimethylamino)tetrahydrofuran-3-ol is ideally suited for this transformation, with the potential for the THF ring to provide additional steric hindrance to enhance facial discrimination.

Catalytic Cycle for Diethylzinc Addition:

G A Ligand + Et2Zn B Chiral Zn-Alkoxide Complex A->B Formation of Active Catalyst C Coordination of Aldehyde B->C RCHO D Transition State (Ethyl Transfer) C->D Stereoselective Addition E Zinc Alkoxide of Product D->E E->B Et2Zn F Chiral Alcohol Product E->F Workup

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.

Detailed Protocol:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in anhydrous toluene at 0 °C under an inert atmosphere, add 4-(dimethylamino)tetrahydrofuran-3-ol (2 mol%).

  • Reagent Addition: Stir the mixture for 15 minutes, then add diethylzinc (1.0 M solution in hexanes, 1.2 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.

  • Workup: After the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting alcohol by flash chromatography. Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Expected Performance and Scope:

Substrate (Aldehyde)ReagentExpected ProductPotential Enantiomeric Excess (ee)
BenzaldehydeDiethylzinc1-Phenyl-1-propanol>98%
CinnamaldehydeDiethylzinc1-Phenylpent-1-en-3-ol>90%
HexanalDimethylzinc2-Heptanol>90%

Synthesis of Enantiomerically Pure 4-(Dimethylamino)tetrahydrofuran-3-ol

The accessibility of the chiral ligand is crucial for its practical application. While a detailed synthetic procedure is beyond the scope of this note, a plausible route to enantiomerically pure 4-(dimethylamino)tetrahydrofuran-3-ol can be envisioned starting from commercially available chiral precursors, such as derivatives of tartaric acid or malic acid, or through asymmetric dihydroxylation of a suitable dihydrofuran precursor.

Conclusion and Future Outlook

4-(Dimethylamino)tetrahydrofuran-3-ol represents a structurally intriguing and promising candidate for the development of new asymmetric catalytic systems. The fusion of a proven chiral amino alcohol motif with a conformationally restricted tetrahydrofuran ring offers a compelling rationale for its potential to induce high levels of stereoselectivity. The protocols outlined in this application note provide a solid foundation for researchers to explore its efficacy in well-established and impactful asymmetric transformations. Further investigation into its synthesis, derivatization, and application in a broader range of reactions is highly encouraged and could lead to the discovery of novel and highly efficient catalysts for the synthesis of valuable chiral molecules in the pharmaceutical and fine chemical industries.

References

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Ghosh, A. K., & Osswald, K. (2014). Bicyclic-tetrahydrofuran (Cp-THF) and bis-tetrahydrofuran (bis-THF) containing HIV protease inhibitors. Expert Opinion on Drug Discovery, 9(10), 1163-1184. [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

Sources

Application

Introduction: The Significance of the Tetrahydrofuran Scaffold in Drug Discovery

An In-depth Technical Guide to the N-Alkylation of Tetrahydrofuran-3-ol Derivatives for Medicinal Chemistry Applications The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the N-Alkylation of Tetrahydrofuran-3-ol Derivatives for Medicinal Chemistry Applications

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drug candidates. Its 3-substituted derivatives, particularly those bearing a nitrogen atom, are of paramount importance. The N-alkylated 3-aminotetrahydrofuran moiety serves as a versatile building block, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets. The nitrogen atom provides a site for introducing various alkyl groups, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of tetrahydrofuran-3-ol derivatives, aimed at researchers and scientists in the field of drug development.

Core Mechanistic Principles: Pathways to N-Alkylation

The synthesis of N-alkylated 3-aminotetrahydrofurans can be broadly approached via two primary strategic pathways starting from tetrahydrofuran-3-ol or its oxidized counterpart, tetrahydrofuran-3-one.[1] The choice of strategy depends on the availability of starting materials and the nature of the desired alkyl substituent.

  • Reductive Amination of Tetrahydrofuran-3-one : This is arguably the most direct and widely employed method. It involves the reaction of a ketone (tetrahydrofuran-3-one) with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating a diverse library of analogs.[2] The reaction is typically mediated by mild reducing agents that are selective for the iminium ion over the ketone starting material.

  • Direct Alkylation of 3-Aminotetrahydrofuran : This two-step approach first requires the synthesis of the parent 3-aminotetrahydrofuran. This intermediate can then be N-alkylated using various electrophiles.

    • With Alkyl Halides : A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide. This method is straightforward but can be prone to over-alkylation, especially with primary amines.

    • With Alcohols (Borrowing Hydrogen Catalysis) : A more modern and atom-economical approach where an alcohol serves as the alkylating agent.[3] A transition-metal catalyst (typically based on Ru, Ir, or Fe) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[4] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.[3]

Visualizing the Reductive Amination Pathway

The following diagram illustrates the key steps in the formation of an N-alkylated 3-aminotetrahydrofuran via the reductive amination of tetrahydrofuran-3-one.

G THF_one Tetrahydrofuran-3-one Hemiaminal Hemiaminal Intermediate THF_one->Hemiaminal + Amine Amine Primary or Secondary Amine (R-NHR') Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-alkylated 3-Aminotetrahydrofuran Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: General mechanism for reductive amination.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N-alkylated 3-aminotetrahydrofuran derivatives.

Protocol 1: One-Pot N-Alkylation via Reductive Amination

This protocol describes the reaction of tetrahydrofuran-3-one with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent that minimizes side reactions.

Rationale: Sodium triacetoxyborohydride is particularly effective because it is less reactive than other hydrides like sodium borohydride, allowing for the controlled reduction of the iminium ion in the presence of the ketone. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants.

Step-by-Step Procedure:

  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydrofuran-3-one (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition : Add the desired primary amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Stirring : Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated 3-aminotetrahydrofuran.

Protocol 2: N-Alkylation of 3-Aminotetrahydrofuran with an Alkyl Halide

This protocol is suitable when 3-aminotetrahydrofuran is the starting material and a simple alkyl group is to be introduced.

Rationale: This is a standard SN2 nucleophilic substitution. A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal for this type of reaction.

Step-by-Step Procedure:

  • Preparation : In a round-bottom flask, dissolve 3-aminotetrahydrofuran (1.0 eq.) in anhydrous DMF or MeCN.

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq.).

  • Alkyl Halide Addition : Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the mixture.

  • Heating and Monitoring : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate (EtOAc).

  • Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.

Protocol 3: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol outlines an efficient and environmentally friendly method using a transition metal catalyst.

Rationale: This "green" chemistry approach avoids the use of alkyl halides and generates water as the only stoichiometric byproduct.[3] Ruthenium and Iridium complexes are highly effective catalysts for this transformation.[5] A base is often required as a co-catalyst. The reaction is typically performed at elevated temperatures to facilitate the catalytic cycle.

Step-by-Step Procedure:

  • Preparation : To a pressure-tolerant vial or flask, add 3-aminotetrahydrofuran (1.0 eq.), the desired alcohol (1.5-2.0 eq.), a base such as potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃) (1.5 eq.), and the catalyst (e.g., a commercially available Ru or Ir complex, 1-2 mol%).

  • Solvent : Add an anhydrous, high-boiling solvent like toluene or xylene.

  • Reaction Conditions : Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitoring : Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., EtOAc) and wash with water.

  • Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel chromatography to isolate the N-alkylated product.

Workflow for Selecting an N-Alkylation Strategy

This diagram provides a decision-making framework for choosing the most appropriate synthetic route.

G Start Start: Need N-alkylated 3-aminotetrahydrofuran Q1 Is Tetrahydrofuran-3-one readily available? Start->Q1 Q2 Is 3-Aminotetrahydrofuran the starting material? Q1->Q2 No P1 Use Protocol 1: Reductive Amination Q1->P1 Yes Q3 Is the alkylating agent an alcohol? Q2->Q3 Yes End Purified Product Q2->End No (Synthesize intermediate first) P2 Use Protocol 2: Alkylation with Alkyl Halide Q3->P2 No (Use Alkyl Halide) P3 Use Protocol 3: Borrowing Hydrogen Catalysis Q3->P3 Yes P1->End P2->End P3->End

Caption: Decision tree for choosing an N-alkylation protocol.

Data Summary and Method Comparison

Parameter Protocol 1: Reductive Amination Protocol 2: Alkylation with Alkyl Halide Protocol 3: Borrowing Hydrogen
Key Reagents Ketone, Amine, NaBH(OAc)₃Amine, Alkyl Halide, BaseAmine, Alcohol, Metal Catalyst, Base
Typical Yields Good to Excellent (70-95%)[6][7]Moderate to Good (50-85%)[8]Good to Excellent (60-95%)[3]
Advantages One-pot, high efficiency, broad substrate scope, mild conditions.Simple setup, well-established, uses common reagents.Atom-economical, environmentally friendly (water byproduct), uses readily available alcohols.
Disadvantages Requires ketone starting material; reductant is moisture-sensitive.Risk of over-alkylation; generates salt waste; alkyl halides can be toxic/lachrymatory.Requires specific metal catalysts; higher temperatures; may require inert atmosphere.
Substrate Scope Wide range of primary and secondary amines.Best for secondary amines or controlled mono-alkylation of primary amines.Wide range of primary amines and primary/secondary alcohols.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Reaction - Inactive catalyst or reductant.- Insufficient base.- Steric hindrance from substrates.- Use fresh, high-quality reagents.- Ensure base is sufficient to neutralize salts and/or deprotonate amine.- Increase reaction temperature or time; consider a less hindered substrate.
Formation of Side Products - Over-alkylation (in Protocol 2): Dialkylation of a primary amine.- Alcohol self-coupling (in Protocol 3).- Use a larger excess of the primary amine relative to the alkyl halide.- Optimize catalyst and reaction conditions to favor amine-alcohol coupling.
Difficult Purification - Residual high-boiling solvent (e.g., DMF).- Co-elution of product with starting material or byproducts.- Perform thorough aqueous washes (water/brine) to remove DMF.- Optimize the mobile phase for column chromatography; consider derivatization or an alternative purification method like preparative HPLC.
Reductant Inefficiency (Protocol 1) - Reaction mixture contains water or protic solvents.- Use anhydrous solvents and reagents. Ensure the amine salt is fully neutralized to prevent quenching the reductant.

References

  • Google Patents. (n.d.). Preparation method of 3-aminomethyl tetrahydrofuran.
  • Barbera, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]

  • Al-Khdhair, A. W., et al. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation of amines.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
  • Mondal, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of tetrahydrofuran.
  • Wang, Z., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][9]naphthyrin-5(6H)-one. PubMed Central. Retrieved from [Link]

  • Buck, A. C., & Chong, J. M. (2001). Alkylation of 1-alkynes in THF. ResearchGate. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Retrieved from [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.
  • Garu, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • Barta, K., et al. (2014). Iron catalysed direct alkylation of amines with alcohols. University of Groningen Research Portal. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 3-Substituted Furans by Hydroformylation. Retrieved from [Link]

  • Bukhtiyarov, A. V., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]

  • Gök, Y., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PubMed Central. Retrieved from [Link]

  • Galkina, O., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Retrieved from [Link]

  • RSC Advances. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Climent, M. J., et al. (2021). Two-step one-pot reductive amination of HMF with primary amines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). Sodium Hydroxide Catalyzed N-Alkylation of (Hetero) Aromatic Primary Amines and N-1,C-5-Dialkylation of 4-Phenyl-2-aminothiazoles with Benzyl Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of n-substituted piperazines.
  • da Silva, A. B., et al. (2014). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. PubMed Central. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-(Dimethylamino)tetrahydrofuran-3-ol Synthesis

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common experimental hurdles.

I. Overview of the Synthetic Strategy

The synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol can be approached through a robust two-step process, which is often amenable to stereoselective control. This strategy involves:

  • Nucleophilic Ring-Opening of an Epoxide: A suitable starting material, such as a glycidyl ether, undergoes a nucleophilic attack by dimethylamine. This reaction opens the epoxide ring to form an intermediate amino diol.

  • Intramolecular Cyclization: The intermediate amino diol is then induced to cyclize, forming the desired tetrahydrofuran ring.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Workflow Start Starting Material (e.g., Glycidyl Ether) Step1 Step 1: Epoxide Ring-Opening (Nucleophilic attack by Dimethylamine) Start->Step1 Intermediate Intermediate (Amino Diol) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Product Product (4-(Dimethylamino)tetrahydrofuran-3-ol) Step2->Product Regioselectivity cluster_0 Base-Catalyzed (SN2) cluster_1 Acid-Catalyzed (SN1-like) A Dimethylamine attacks less hindered carbon B Forms desired intermediate A->B C Dimethylamine attacks more substituted carbon D Forms isomeric byproduct C->D

Caption: Regioselectivity of epoxide ring-opening.

Troubleshooting: Low Yield in the Epoxide Ring-Opening Step
Symptom Potential Cause Troubleshooting Strategy
Incomplete conversion of starting material 1. Insufficient reaction time or temperature. 2. Low concentration of dimethylamine. 3. Inadequate mixing.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial. 2. Use a moderate excess of dimethylamine to drive the reaction to completion. 3. Ensure vigorous stirring, especially in heterogeneous reaction mixtures.
Formation of multiple products 1. Incorrect regioselectivity (see FAQ 1). 2. Polymerization of the glycidyl ether. [1] 3. Side reactions of the product with the starting material.1. Ensure the reaction is performed under neutral or basic conditions. 2. Avoid high temperatures and consider a slower addition of the glycidyl ether to the dimethylamine solution. 3. Use a slight excess of dimethylamine to consume the epoxide and prevent further reactions.
Step 2: Intramolecular Cyclization

This step forms the core tetrahydrofuran ring structure.

FAQ 2: What conditions are optimal for the intramolecular cyclization?

Answer: The intramolecular cyclization to form the tetrahydrofuran ring is typically promoted by either acid or base catalysis. The choice of catalyst can influence the reaction rate and the formation of byproducts.

  • Acid-catalyzed cyclization: Protonation of the hydroxyl group can facilitate its departure as a water molecule, allowing for the intramolecular attack of the other hydroxyl group. However, strong acidic conditions can also promote side reactions.

  • Base-catalyzed cyclization (Williamson ether synthesis): A base can be used to deprotonate one of the hydroxyl groups, forming an alkoxide that then acts as the nucleophile to displace a leaving group on the other end of the molecule. For this to be effective, one of the hydroxyl groups would first need to be converted to a good leaving group (e.g., a tosylate or halide).

For the cyclization of the amino diol intermediate, a mild acid catalyst is often sufficient to promote the reaction.

Troubleshooting: Inefficient Cyclization
Symptom Potential Cause Troubleshooting Strategy
Low conversion to the cyclic product 1. Inappropriate catalyst or reaction conditions. 2. Presence of water inhibiting the reaction.1. Screen different mild acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resin). Optimize the reaction temperature and time. 2. Ensure the starting amino diol is dry. Consider using a Dean-Stark apparatus to remove water formed during the reaction.
Formation of elimination byproducts Dehydration of the alcohol functionalities.Use milder reaction conditions (lower temperature, less harsh catalyst).
Purification Challenges
FAQ 3: How can I effectively purify the final product, 4-(Dimethylamino)tetrahydrofuran-3-ol?

Answer: The target molecule is a polar amino alcohol, which can be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase, leading to streaking and poor separation. [2] Recommended Purification Strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying charged molecules. [3] * Cation-exchange chromatography: At a pH below the pKa of the tertiary amine, the product will be protonated and bind to a cation-exchange resin. It can then be eluted by increasing the pH or the ionic strength of the eluent.

    • Anion-exchange chromatography: While less direct, it can be used to remove acidic impurities.

  • DOWEX® 50WX8 resin has been successfully used for the purification of polar alcohols. [2][4]* Reverse-Phase Chromatography: This can be an alternative, although it may require a significant amount of aqueous eluent, which can be difficult to remove.

  • Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride or oxalate) which may be more amenable to recrystallization. The free base can then be regenerated after purification.

III. Experimental Protocols

Protocol 1: Synthesis of 1-(Dimethylamino)butane-2,3-diol (Intermediate)
  • To a solution of dimethylamine (2.2 equivalents) in a suitable solvent (e.g., methanol or water) in a sealed vessel, add the starting glycidyl ether (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent and excess dimethylamine under reduced pressure to obtain the crude amino diol.

Protocol 2: Cyclization to 4-(Dimethylamino)tetrahydrofuran-3-ol
  • Dissolve the crude amino diol from Protocol 1 in a suitable high-boiling solvent (e.g., toluene).

  • Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

IV. Data Presentation

Table 1: Troubleshooting Summary
Problem Step Likely Cause Suggested Solution
Low Yield1Incomplete reactionIncrease reaction time/temperature, use excess dimethylamine
Multiple Products1Poor regioselectivityUse basic/neutral conditions
Low Yield2Inefficient cyclizationOptimize catalyst and remove water
Difficult Purification-Product polarity/basicityUse ion-exchange chromatography or salt formation

V. References

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621.

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. (n.d.). Retrieved from [Link]

  • Petasis, N. A., & Lu, S.-P. (1995). A new synthesis of 3-acyl-tetrahydrofurans from 1,3-dioxolan-4-ones. Tetrahedron Letters, 36(14), 2393–2396.

  • Angle, S. R., & Arnaiz, D. O. (1989). A new synthesis of tetrahydrofurans: Lewis acid-promoted reaction of β-benzyloxy aldehydes with ethyl diazoacetate. Tetrahedron Letters, 30(42), 5771–5774.

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

  • Marshall, J. A., & Johns, B. A. (1998). A stereospecific elimination/cyclization route to substituted tetrahydrofurans from 1-iodomethyl-1,5-bisepoxides. The Journal of Organic Chemistry, 63(21), 7487–7493.

  • Overman, L. E., & Pennington, L. D. (2003). Strategic use of pinacol-terminated Prins cyclizations in alkaloid synthesis. The Journal of Organic Chemistry, 68(22), 8373–8384.

  • Matejka, L., Pokorný, J., Dušek, K., & Pleštil, J. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer, 34(21), 4587–4593.

  • Roush, W. R., & Brown, B. B. (1993). A convergent, three-component synthesis of substituted tetrahydrofurans based on the [3+2] annulation of γ-silyloxy allylsilanes with aldehydes. The Journal of Organic Chemistry, 58(8), 2151–2161.

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67.

  • Padwa, A., & Weingarten, M. D. (1996). Stereoselectivity in the intramolecular carbonyl ylide cycloaddition. Chemical Reviews, 96(1), 223–270.

  • Bio-Rad Laboratories. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides.

  • Jamison, T. F., Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1997). Cobalt-Alkyne Complexes in the [3+2] Cycloaddition of Carbonyl Ylides. Journal of the American Chemical Society, 119(19), 4353–4363.

  • Karikomi, M., Uyehara, T., & Sato, T. (1993). Regioselective 5-endo-trig cyclization of 3,4-epoxy-1-alkenols promoted by magnesium iodide. Tetrahedron Letters, 34(46), 7461–7464.

  • Borhan, B., Van Vranken, D. L., & Houk, K. N. (1999). Regioselectivity of Lewis Acid-Mediated Cyclizations of Protected Epoxy Diols. The Journal of Organic Chemistry, 64(22), 8084–8091.

  • Hoye, T. R., & Ye, Z. (1996). A Highly Convergent and Stereocontrolled Total Synthesis of the Bistetrahydrofuran-Containing Annonaceous Acetogenin (+)-Asimicin. Journal of the American Chemical Society, 118(8), 1801–1802.

  • Kishi, Y. (1978). A new methodology for the synthesis of polyether antibiotics. Aldrichimica Acta, 11(1), 16–22.

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening.

  • Trost, B. M., & Toste, F. D. (1999). A New Strategy for the Synthesis of Tetrahydrofurans: The Palladium-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society, 121(19), 4545–4554.

  • McDonald, F. E., & Reddy, K. S. (1999). Stereoselective Synthesis of Tetrahydrofurans by Molybdenum-Catalyzed Cycloisomerization of Enynes. The Journal of Organic Chemistry, 64(18), 6832–6833.

  • Widenhoefer, R. A., & Han, X. (2006). Gold-Catalyzed Hydroalkoxylation of Alkenes. European Journal of Organic Chemistry, 2006(20), 4555–4563.

  • Alvarez-Manzaneda, E. J., Chahboun, R., Alvarez, E., Cabrera, E., Alvarez-Manzaneda, R., Haidour, A., & Ramos, J. M. (2006). Cerium(IV) ammonium nitrate: a new and efficient reagent for the synthesis of tetrahydrofuran and tetrahydropyran derivatives. Synlett, 2006(11), 1756–1758.

  • Shigehisa, H., Hayashi, M., Ohkawa, H., Suzuki, T., Okayasu, H., Mukai, M., Yamazaki, A., Kawai, R., & Kouketsu, A. (2013). Cobalt-Catalyzed Intramolecular Hydroalkoxylation and Hydroacyloxylation of Unactivated Olefins. Organic Letters, 15(19), 5044–5047.

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621.

  • Takano, S., Hatakeyama, S., & Sugihara, T. (1989). Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins to 2,3,4-trisubstituted tetrahydrofurans. The Journal of Organic Chemistry, 54(22), 5497–5499.

  • Petasis, N. A., & Lu, S.-P. (1996). A General, Titanium-Mediated Synthesis of 3-Acyl-Tetrahydrofurans from 1,3-Dioxolan-4-ones. The Journal of Organic Chemistry, 61(25), 9034–9035.

  • Organic Syntheses. (n.d.). 200-400 mesh, ion exchange resin (24 g). Retrieved from [Link]

  • MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights to ensure the integrity and success of your experiments.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and industrially relevant synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol involves the reaction of epichlorohydrin with dimethylamine. This process, while seemingly straightforward, is susceptible to several side reactions that can lead to a variety of impurities. A thorough understanding of the reaction mechanism is the first step in effective troubleshooting.

The reaction proceeds in two key stages:

  • Nucleophilic Opening of the Epoxide: Dimethylamine, a potent nucleophile, attacks the terminal carbon of the epoxide ring of epichlorohydrin. This is a classic SN2 reaction that results in the formation of a chlorohydrin intermediate, 1-chloro-3-(dimethylamino)propan-2-ol.

  • Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the chlorohydrin intermediate is deprotonated, forming an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis, displacing the chloride ion to form the desired 4-(Dimethylamino)tetrahydrofuran-3-ol.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses the most frequently encountered impurities in the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol, their origins, and strategies for their prevention and removal.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of diastereomers. How can I improve the diastereoselectivity?

A1: The formation of both cis and trans diastereomers of 4-(Dimethylamino)tetrahydrofuran-3-ol is a common outcome of this synthesis. The ratio of these diastereomers can be influenced by the reaction conditions.

  • Causality: The intramolecular cyclization step determines the stereochemistry of the final product. The transition state leading to the trans isomer is generally more stable due to reduced steric hindrance. However, kinetic versus thermodynamic control can influence the final ratio.

  • Mitigation Strategies:

    • Temperature Control: Running the cyclization at lower temperatures can favor the thermodynamically more stable trans isomer.

    • Solvent Effects: The choice of solvent can influence the transition state energies. Experimenting with different solvents (e.g., polar aprotic vs. protic) may alter the diastereomeric ratio.

    • Purification: If a specific diastereomer is required, purification by column chromatography or fractional distillation is often necessary.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: This is likely due to the formation of oligomers or polymers.

  • Causality: Epichlorohydrin can undergo self-polymerization under basic conditions. Additionally, the desired product, 4-(Dimethylamino)tetrahydrofuran-3-ol, contains a nucleophilic tertiary amine and a hydroxyl group, which can react with unreacted epichlorohydrin to form dimers and higher oligomers.[1]

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of dimethylamine to ensure all the epichlorohydrin is consumed in the initial epoxide opening step.

    • Slow Addition: Add the epichlorohydrin slowly to the solution of dimethylamine to maintain a low concentration of the epoxide and minimize self-polymerization.

    • Temperature Management: Keep the reaction temperature low during the addition of epichlorohydrin to control the rate of reaction and suppress polymerization.

Q3: My product is contaminated with a diol impurity. What is its source?

A3: The presence of 1-(dimethylamino)propane-2,3-diol indicates hydrolysis of the epoxide.

  • Causality: Water present in the reaction mixture can act as a nucleophile and attack the epoxide ring of epichlorohydrin, especially under acidic or basic conditions, leading to the formation of the corresponding diol.[2]

  • Mitigation Strategies:

    • Anhydrous Conditions: Use anhydrous solvents and ensure that the dimethylamine solution is as dry as possible.

    • Control of pH: While basic conditions are necessary for the final cyclization, excessive hydroxide concentration can promote epoxide hydrolysis. Careful control of the base addition is crucial.

Q4: I have residual starting materials in my final product. How can I remove them?

A4: Unreacted epichlorohydrin and excess dimethylamine are common impurities.

  • Causality: Incomplete reaction or the use of a large excess of one reagent can lead to their presence in the crude product.

  • Mitigation Strategies:

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure complete consumption of the limiting reagent.

    • Work-up Procedure:

      • Excess dimethylamine can be removed by washing the organic phase with a dilute acidic solution (e.g., dilute HCl).

      • Unreacted epichlorohydrin can be removed by distillation or by reacting it with a scavenger resin.

III. Experimental Protocols: Purification of 4-(Dimethylamino)tetrahydrofuran-3-ol

The following is a general protocol for the purification of crude 4-(Dimethylamino)tetrahydrofuran-3-ol by column chromatography.

Objective: To separate the desired product from common impurities such as diastereomers, oligomers, and hydrolysis byproducts.

Materials:

  • Crude 4-(Dimethylamino)tetrahydrofuran-3-ol

  • Silica gel (230-400 mesh)

  • Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp and/or iodine chamber for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent streaking of the amine product on the silica.

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased by increasing the proportion of methanol to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation by TLC.

  • Product Identification: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots. The desired product will have a specific Rf value.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified 4-(Dimethylamino)tetrahydrofuran-3-ol.

IV. Visualizing the Process: Diagrams and Data

Reaction Pathway and Impurity Formation

The following diagram illustrates the main reaction pathway for the synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol and the formation of key impurities.

Synthesis_and_Impurities Epichlorohydrin Epichlorohydrin Chlorohydrin 1-chloro-3-(dimethylamino)propan-2-ol Epichlorohydrin->Chlorohydrin + Dimethylamine (SN2) Diol 1-(dimethylamino)propane-2,3-diol Epichlorohydrin->Diol + Water (Hydrolysis) Oligomer Oligomers/Polymers Epichlorohydrin->Oligomer + Epichlorohydrin or Product (Polymerization) Dimethylamine Dimethylamine Dimethylamine->Chlorohydrin Water Water (impurity) Water->Diol Product 4-(Dimethylamino)tetrahydrofuran-3-ol (cis and trans) Chlorohydrin->Product Intramolecular Cyclization (Base) Troubleshooting_Workflow Start Crude Product Analysis (e.g., NMR, GC-MS) Impurity_Type Identify Major Impurity Start->Impurity_Type Diastereomers Diastereomeric Mixture Impurity_Type->Diastereomers Diastereomers High_MW High MW Impurities Impurity_Type->High_MW Oligomers Diol_Impurity Diol Impurity Impurity_Type->Diol_Impurity Hydrolysis Starting_Materials Residual Starting Materials Impurity_Type->Starting_Materials Unreacted Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Diastereomers->Optimize_Conditions Chromatography Purify by Column Chromatography Diastereomers->Chromatography Control_Stoichiometry Control Stoichiometry and Addition Rate High_MW->Control_Stoichiometry Anhydrous_Conditions Use Anhydrous Conditions Diol_Impurity->Anhydrous_Conditions Acid_Wash Acidic Wash in Work-up Starting_Materials->Acid_Wash Distillation Distillation Starting_Materials->Distillation

Caption: A workflow for troubleshooting common impurities.

Summary of Common Impurities
Impurity NameChemical StructureProbable CauseRecommended Action
cis/trans-IsomersDiastereomers of the productNon-stereoselective cyclizationOptimize reaction conditions; Chromatographic separation
Oligomers/PolymersHigh molecular weight adductsSelf-polymerization of epichlorohydrin or reaction with productSlow addition of epichlorohydrin; Control stoichiometry
1-(Dimethylamino)propane-2,3-diolDiol from epoxide openingHydrolysis of epichlorohydrin by waterUse anhydrous reagents and solvents
EpichlorohydrinUnreacted starting materialIncomplete reactionEnsure complete reaction; Distillation or scavenging
DimethylamineExcess starting materialUse of excess reagentAcid wash during work-up

V. References

  • E3S Web of Conferences. (2023). Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. [Link]

  • Chemistry LibreTexts. (2021). 18.6: Reactions of Epoxides - Ring-opening. [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Dimethylamino)tetrahydrofuran-3-ol Reactions

Welcome to the technical support center for 4-(Dimethylamino)tetrahydrofuran-3-ol and related aminotetrahydrofuranol compounds. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)tetrahydrofuran-3-ol and related aminotetrahydrofuranol compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of this important class of molecules. The advice provided herein is based on established principles of organic chemistry and extensive experience in the synthesis of complex molecules.

Section 1: Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol - Troubleshooting Guide

The synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol, a vicinal amino alcohol within a cyclic ether framework, presents unique challenges related to stereocontrol, regioselectivity, and potential side reactions. A common and logical synthetic approach is the nucleophilic ring-opening of a suitable epoxide, such as 3,4-epoxytetrahydrofuran, with dimethylamine.

3,4-Epoxytetrahydrofuran 3,4-Epoxytetrahydrofuran 4-(Dimethylamino)tetrahydrofuran-3-ol 4-(Dimethylamino)tetrahydrofuran-3-ol 3,4-Epoxytetrahydrofuran->4-(Dimethylamino)tetrahydrofuran-3-ol Dimethylamine (HNMe2) Solvent (e.g., EtOH, H2O) cluster_0 Troubleshooting Acylation Start Start Low_Yield Low Yield or No Reaction Start->Low_Yield Protonate_Amine Protonate the amine with one equivalent of a strong, non-nucleophilic acid (e.g., HCl, HBF4) before adding the acylating agent and a non-nucleophilic base. Low_Yield->Protonate_Amine Protect_Amine Consider protecting the amine if other methods fail. Use_Non_Basic_Catalyst Use a non-basic catalyst or coupling agent (e.g., DCC, EDC). Use_Non_Basic_Catalyst->Protect_Amine Protonate_Amine->Use_Non_Basic_Catalyst

Optimization

improving diastereoselectivity in the synthesis of substituted tetrahydrofurans

Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, scientists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in these critical heterocyclic scaffolds. Substituted tetrahydrofurans are prevalent core structures in a vast number of bioactive natural products, making their stereocontrolled synthesis a pivotal challenge in modern organic chemistry.[1]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues related to diastereoselectivity. Here, you will find a logically structured compilation of frequently asked questions (FAQs) and troubleshooting guides, grounded in mechanistic principles and supported by authoritative literature.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the fundamental strategies for controlling diastereoselectivity in THF synthesis?

    • How do I choose between substrate-controlled and reagent-controlled methods?

    • What is the role of Lewis acids in improving diastereoselectivity?

    • My reaction is producing the undesired diastereomer. What are the likely causes?

  • Troubleshooting Guide: Low Diastereoselectivity

    • Problem 1: Poor Diastereomeric Ratio (dr) in Intramolecular SN2 Cyclizations

    • Problem 2: Lack of Selectivity in Palladium-Catalyzed Oxidative Cyclizations

    • Problem 3: Unfavorable cis/trans Ratios in Radical Cyclizations

  • Experimental Protocols & Methodologies

    • Protocol 1: Enhancing Diastereoselectivity in Pd-Catalyzed Oxidative Cyclization via Intramolecular Hydrogen Bonding

    • Protocol 2: Reversing Diastereoselectivity in Radical Cyclization with Lewis Acids

  • References

Frequently Asked Questions (FAQs)

Q1: What are the fundamental strategies for controlling diastereoselectivity in THF synthesis?

A: Achieving high diastereoselectivity in the synthesis of substituted tetrahydrofurans hinges on exerting precise control over the transition state of the ring-forming reaction. The primary strategies can be broadly categorized as:

  • Substrate Control: This approach leverages the existing stereocenters within the acyclic precursor to direct the stereochemical outcome of the cyclization. The steric and electronic properties of substituents on the substrate pre-organize the molecule into a favored conformation for ring closure, leading to a specific diastereomer.

  • Reagent Control: In this strategy, an external chiral reagent, catalyst, or auxiliary dictates the stereochemical pathway. This is particularly powerful for constructing stereocenters de novo or for overriding the influence of existing stereocenters in the substrate. Examples include chiral transition metal catalysts for enantioselective reactions, which can also impart high diastereoselectivity.[1]

  • Reaction Condition Optimization: The choice of solvent, temperature, concentration, and additives can have a profound impact on the diastereomeric ratio of the product.[1][2] These factors can influence the stability of competing transition states, alter reaction mechanisms, or modulate the activity of catalysts and reagents.

Q2: How do I choose between substrate-controlled and reagent-controlled methods?

A: The choice between these two strategies depends on the synthetic target and the availability of starting materials.

  • Choose substrate control when:

    • Your starting material already possesses well-defined stereocenters that can effectively guide the formation of new ones.

    • The desired diastereomer is the one predicted to be favored by established stereochemical models for the specific cyclization reaction (e.g., Beckwith transition state model for radical cyclizations).[1]

    • You are performing classical intramolecular SN2 reactions where the stereocenters are typically pre-set in the starting material.[1]

  • Choose reagent control when:

    • You need to synthesize a diastereomer that is not the thermodynamically or kinetically favored product based on the substrate's intrinsic stereochemistry.

    • The starting material is prochiral or lacks effective directing groups.

    • You are aiming for an asymmetric synthesis where enantioselectivity is as crucial as diastereoselectivity. Chiral catalysts, such as those based on rhodium or palladium, are often employed in these cases.[3][4]

Q3: What is the role of Lewis acids in improving diastereoselectivity?

A: Lewis acids are powerful tools for modulating diastereoselectivity in various THF-forming reactions, particularly in radical cyclizations and reactions involving oxonium ions.[1][5] Their influence stems from their ability to:

  • Coordinate to Oxygen Atoms: By coordinating to the oxygen of a hydroxyl or carbonyl group, a Lewis acid can act as a conformational lock, pre-organizing the substrate into a rigid transition state. This enforced conformation can significantly enhance facial selectivity during the cyclization step.[5]

  • Alter Reaction Pathways: In some cases, Lewis acids can change the dominant reaction mechanism. For instance, in certain cyclizations of epoxy diols, the choice of Lewis acid can determine whether the reaction proceeds via a 5-exo or a different cyclization pathway.[1]

  • Reverse Inherent Selectivity: Remarkably, the addition of a Lewis acid can sometimes reverse the diastereoselectivity observed in its absence. For example, in the synthesis of 2,4-disubstituted tetrahydrofurans via radical cyclization, the trans-isomer is typically the major product. However, the addition of trialkylaluminums can favor the formation of the cis-isomer.[5]

Q4: My reaction is producing the undesired diastereomer. What are the likely causes?

A: Obtaining the undesired diastereomer, or a mixture of diastereomers, is a common challenge. The root causes often fall into these categories:

  • Thermodynamic vs. Kinetic Control: The observed product may be the thermodynamically more stable diastereomer, formed under conditions that allow for equilibration. If the desired product is the kinetic one, running the reaction at a lower temperature and for a shorter duration might be beneficial. Conversely, if the desired product is the thermodynamic one, higher temperatures and longer reaction times could be advantageous.[1]

  • Incorrect Mechanistic Assumption: The assumed transition state model may not be applicable to your specific substrate or reaction conditions. Subtle steric or electronic effects can favor an alternative pathway. Re-evaluating the mechanism is crucial.

  • Competing Reaction Pathways: Side reactions can lead to the formation of different diastereomers or constitutional isomers (e.g., tetrahydropyrans instead of tetrahydrofurans).[1] Minimizing these competing pathways through careful control of concentration, temperature, and reagents is essential. For instance, competing formation of cyclopropyl phenyl sulfone can be minimized by conducting transformations at higher concentrations.[1]

  • Reagent or Catalyst Degradation: The active form of a catalyst or reagent might be degrading under the reaction conditions, leading to a loss of stereocontrol.

Troubleshooting Guide: Low Diastereoselectivity

Problem 1: Poor Diastereomeric Ratio (dr) in Intramolecular SN2 Cyclizations
Symptom Potential Cause Troubleshooting Steps & Rationale
Low dr (< 5:1) in a Williamson ether-type synthesis. Flexible Acyclic Precursor: The carbon chain connecting the nucleophilic hydroxyl group and the electrophilic carbon with the leaving group may have too much conformational freedom. This allows for multiple competing transition states, leading to a mixture of diastereomers.1. Introduce Steric Bulk: Add bulky protecting groups near the reacting centers to restrict bond rotation and favor a single transition state geometry. 2. Change the Solvent: A more polar, non-protic solvent (e.g., DMF, DMSO) can enhance the rate of the SN2 reaction, potentially outcompeting conformational changes. 3. Lower the Reaction Temperature: This will favor the transition state with the lowest activation energy, which often corresponds to the formation of a single diastereomer.
Formation of elimination byproducts. Strongly Basic Conditions: The base used to deprotonate the alcohol may be too strong or sterically hindered, promoting E2 elimination instead of intramolecular substitution.1. Use a Weaker, Non-Hindered Base: Switch from t-BuOK to NaH or K₂CO₃. This will favor nucleophilic attack over elimination. 2. Optimize the Leaving Group: A better leaving group (e.g., triflate > tosylate > mesylate > iodide > bromide) will accelerate the SN2 reaction, making it more competitive with elimination.
Problem 2: Lack of Selectivity in Palladium-Catalyzed Oxidative Cyclizations

Palladium-catalyzed oxidative cyclizations of alkenols are powerful but can suffer from low diastereoselectivity, especially with trisubstituted olefins, due to the similar energies of competing transition states.[6][7]

Symptom Potential Cause Troubleshooting Steps & Rationale
Near 1:1 mixture of diastereomers. Flexible Transition State: In the absence of strong directing effects, the oxypalladation step can occur from either face of the double bond with similar ease.1. Introduce a Hydrogen-Bond Acceptor: Incorporating a hydrogen-bond acceptor (e.g., an ester or ketone) into the substrate can create an intramolecular hydrogen bond with the reacting alcohol. This enforces a rigid conformation in the transition state, significantly enhancing diastereoselectivity.[6] 2. Optimize the Catalyst System: The combination of PdCl₂ and a co-oxidant like 1,4-benzoquinone (BQ) has been shown to dramatically improve diastereoselectivity compared to other palladium sources.[6] 3. Solvent Screening: Solvents like THF and toluene have been identified as optimal for maximizing both yield and diastereoselectivity in these reactions.[6]
Reaction is sluggish or does not go to completion. Inefficient Catalyst Turnover or Unfavorable Reaction Conditions: The catalytic cycle may be slow, or the conditions may not be optimal for the desired transformation.1. Increase Temperature: For unreactive substrates, such as those forming tertiary alcohols, increasing the temperature (e.g., from 25 °C to 60 °C) can drive the reaction to completion.[6] 2. Ensure Presence of Co-oxidant: A co-oxidant like 1,4-benzoquinone is often essential for reoxidizing Pd(0) to the catalytically active Pd(II) species. The reaction may not proceed in its absence.[6]
Table 1: Effect of Catalyst and Co-oxidant on Diastereoselectivity
EntryCatalyst (mol %)Co-oxidant (equiv)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1PdCl₂(5)NoneTHF60No Reaction-
2Pd(OAc)₂(5)BQ (1)THF60752:1
3PdCl₂(5)BQ (1)THF60926:1
4PdCl₂(5)BQ (1)Toluene60885.5:1

Data is illustrative and based on findings reported in the literature.[6]

Problem 3: Unfavorable cis/trans Ratios in Radical Cyclizations

The stereochemical outcome of radical cyclizations to form tetrahydrofurans can be highly dependent on reaction conditions.[1]

Symptom Potential Cause Troubleshooting Steps & Rationale
Predominance of the undesired diastereomer (e.g., obtaining mainly trans when cis is desired). Inherent Transition State Preference: According to the Beckwith model, radical cyclizations often favor a chair-like transition state with bulky substituents in equatorial positions, leading to the trans product.1. Add a Lewis Acid: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, Me₃Al) can coordinate with the oxygen atom, altering the transition state geometry and potentially reversing the selectivity to favor the cis product.[5] 2. Modify the Substrate: Introducing bulky groups that would create severe steric clashes in the trans transition state can force the reaction to proceed through the cis pathway.
Low overall yield and formation of reduced, uncyclized product. Slow Cyclization Rate: If the rate of radical cyclization is slow compared to the rate of reduction by the tin hydride (or other radical mediator), the uncyclized product will dominate.1. Decrease Concentration of Tin Hydride: Use a syringe pump for slow addition of Bu₃SnH to keep its instantaneous concentration low, favoring intramolecular cyclization over intermolecular reduction. 2. Change the Radical Initiator: Switching from AIBN to a lower-temperature initiator might provide better control.

Experimental Protocols & Methodologies

Protocol 1: Enhancing Diastereoselectivity in Pd-Catalyzed Oxidative Cyclization via Intramolecular Hydrogen Bonding

This protocol is based on the work demonstrating that intramolecular hydrogen bonding can enforce conformational constraints to improve diastereoselectivity.[6]

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran with high diastereoselectivity from a γ,δ-alken-1-ol containing a hydrogen-bond acceptor.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add PdCl₂ (5 mol %) and 1,4-benzoquinone (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a final substrate concentration of 0.1 M.

  • Substrate Addition: Prepare a solution of the alkenol substrate (1.0 equiv) in a small amount of THF and add it to the reaction mixture.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours), monitoring the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1).

  • Purification: Concentrate the filtrate by rotary evaporation. The crude product can be further purified by column chromatography if necessary.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR or GC analysis.

Protocol 2: Reversing Diastereoselectivity in Radical Cyclization with Lewis Acids

This protocol illustrates how to use a Lewis acid to switch the stereochemical outcome from the typically favored trans product to the cis product in the synthesis of 2,4-disubstituted tetrahydrofurans.[5]

Objective: To favor the formation of the cis-2,4-disubstituted tetrahydrofuran.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acyclic precursor (e.g., a 2-substituted 3-oxa-5-hexenyl halide) in an anhydrous solvent like toluene.

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C) and add the Lewis acid (e.g., triethylaluminum, 1.1 equiv) dropwise. Stir for 30 minutes to allow for complexation.

  • Radical Initiation: Prepare a separate solution of the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH) in toluene.

  • Slow Addition: Add the initiator/mediator solution to the cooled substrate solution via syringe pump over several hours. The slow addition is critical to maintain a low concentration of the reducing agent.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of Rochelle's salt or KF to remove tin byproducts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography. Analyze the product mixture to determine the cis:trans ratio.

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed q1 Is the reaction under kinetic or thermodynamic control? start->q1 kinetic Action: Lower Temperature, Shorter Reaction Time q1->kinetic  Kinetic thermo Action: Higher Temperature, Longer Reaction Time, Check for Equilibration q1->thermo Thermodynamic   q2 Is the transition state conformationally flexible? kinetic->q2 thermo->q2 flexible Action: Add Steric Bulk, Use Lewis Acids, Introduce H-Bonding q2->flexible Yes rigid Re-evaluate Mechanism q2->rigid No q3 Are competing side reactions occurring? flexible->q3 rigid->q3 side_rxn Action: Adjust Concentration, Change Reagents/Solvent q3->side_rxn Yes no_side_rxn Check Reagent Purity and Catalyst Activity q3->no_side_rxn No

Caption: Troubleshooting workflow for low diastereoselectivity.

Stereochemical Control Pathways in THF Synthesis

G sub Acyclic Precursor Prochiral or Chiral sub_control Substrate Control Existing stereocenters direct cyclization sub->sub_control reagent_control Reagent Control External chiral reagent/catalyst directs cyclization sub->reagent_control condition_control Condition Control Solvent, Temp., Lewis Acids alter transition state sub->condition_control product {Diastereomerically Enriched THF} sub_control->product reagent_control->product condition_control->product

Caption: Major strategies for controlling diastereoselectivity.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal, [Link]

  • Hay, M. B., Ling, B., & Wolfe, J. P. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(2), 949-960. [Link]

  • Coley, J. B., & Tantillo, D. J. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry, 85(4), 2110-2119. [Link]

  • Wang, Z., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(19), 5466-5473. [Link]

  • Malmberg, J. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. [Link]

  • ResearchGate. (n.d.). Diastereoselectivity for the formation of THF and THP. ResearchGate. [Link]

  • Davies, H. M. L., & Hansen, T. (1997). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society, 119(38), 9075-9076. [Link]

  • Zhu, S., et al. (2018). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry, 83(9), 5062-5072. [Link]

  • Hay, M. B., Ling, B., & Wolfe, J. P. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC. [Link]

  • STANTE. (2025). What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. STANTE. [Link]

  • ResearchGate. (2018). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. ResearchGate. [Link]

  • D-Scholarship@Pitt. (2021). Regulating Reactivity and Selectivity of a Dehydro-Diels–Alder Reaction of Vinyl Heteroarenes Informed by Mechanism. D-Scholarship@Pitt. [Link]

Sources

Troubleshooting

stability issues of 4-(Dimethylamino)tetrahydrofuran-3-ol under acidic conditions

Welcome to the technical support center for 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this molecule under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Inherent Instability

4-(Dimethylamino)tetrahydrofuran-3-ol possesses two key functional groups that dictate its reactivity in acidic environments: a tertiary amine (the dimethylamino group) and a cyclic ether (the tetrahydrofuran ring). The presence of the hydroxyl group further influences the molecule's electronic properties. Under acidic conditions, both the nitrogen of the dimethylamino group and the oxygen of the tetrahydrofuran ring can be protonated. This protonation is the initiating step for potential degradation pathways, primarily acid-catalyzed ring cleavage of the ether.

The following sections will delve into specific issues you may encounter and provide actionable solutions.

Troubleshooting Guide

Issue 1: Rapid Degradation of 4-(Dimethylamino)tetrahydrofuran-3-ol Observed During Acidic Workup or in Acidic Formulations.

Question: I'm observing significant loss of my compound, 4-(Dimethylamino)tetrahydrofuran-3-ol, after an acidic workup or when I try to formulate it in an acidic buffer. What is happening and how can I prevent it?

Answer:

The degradation you are observing is likely due to the acid-catalyzed cleavage of the tetrahydrofuran ring. Ethers are generally stable, but in the presence of a strong acid, the ether oxygen can be protonated, turning it into a good leaving group.[1][2][3] The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[2][3][4]

In the case of 4-(Dimethylamino)tetrahydrofuran-3-ol, the dimethylamino group will be protonated first in acidic conditions, forming a dimethylammonium salt. This introduces a positively charged, electron-withdrawing group, which can influence the stability of the adjacent tetrahydrofuran ring. The protonation of the ether oxygen will then lead to ring-opening.

Potential Degradation Pathway:

G cluster_0 Protonation cluster_1 Ring Opening cluster_2 Product Formation Molecule 4-(Dimethylamino)tetrahydrofuran-3-ol Protonated_Amine Protonated Amine Molecule->Protonated_Amine H+ (fast) Protonated_Ether Protonated Ether Protonated_Amine->Protonated_Ether H+ (slower) Ring_Opened Ring-Opened Carbocation Intermediate Protonated_Ether->Ring_Opened Cleavage Final_Product Degradation Products (e.g., diols, rearranged products) Ring_Opened->Final_Product Reaction with Nucleophile (e.g., H2O)

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting Steps:

  • Minimize Exposure to Strong Acids: If possible, avoid using strong acids. If an acidic pH is required, use a weaker acid or a buffered system to maintain a less aggressive pH.

  • Lower the Temperature: Acid-catalyzed reactions are often accelerated by heat.[2] Performing your workup or storing your formulation at lower temperatures can significantly slow down the degradation process.

  • Use Aprotic Solvents: In some cases, the presence of a protic solvent like water can participate in the degradation. If your experimental design allows, consider using an aprotic solvent.

  • Protecting Groups: For synthetic applications, consider protecting the hydroxyl or amino group if they are not essential for the desired reaction. This can alter the electronic properties of the molecule and potentially increase its stability.

Issue 2: Unexpected Peaks Observed in HPLC or NMR Analysis After Exposure to Acid.

Question: After exposing my sample of 4-(Dimethylamino)tetrahydrofuran-3-ol to acidic conditions, I see multiple new peaks in my analytical data. What could these be?

Answer:

The new peaks are likely degradation products resulting from the ring-opening of the tetrahydrofuran moiety. The exact nature of these products will depend on the specific acid used and the presence of other nucleophiles.

Possible Degradation Products:

  • Diols: The most probable products are substituted butanediols, formed by the nucleophilic attack of water on the ring-opened intermediate.

  • Rearrangement Products: The carbocation intermediate formed during an SN1-type cleavage can potentially undergo rearrangement to form a more stable carbocation before being trapped by a nucleophile.

  • Polymers: Under certain acidic conditions, tetrahydrofuran and its derivatives can undergo ring-opening polymerization.[5]

Analytical Approach to Identify Degradation Products:

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to separate the components of your mixture and determine their molecular weights. This will give you crucial clues about the identity of the degradation products.

  • NMR Spectroscopy: Detailed 1H and 13C NMR analysis of the degraded sample can help elucidate the structures of the new compounds. Techniques like COSY and HMQC can be particularly useful in piecing together the molecular fragments.

Frequently Asked Questions (FAQs)

Q1: At what pH does 4-(Dimethylamino)tetrahydrofuran-3-ol start to degrade?

A1: There is no exact pH threshold for degradation, as it is dependent on temperature, concentration, and the specific acid used. Generally, the stronger the acid (lower the pH), the faster the rate of degradation. It is advisable to maintain the pH above 4-5 if possible, and to conduct stability studies at your target pH to determine the degradation kinetics.

Q2: Is the degradation reversible?

A2: The initial protonation steps are reversible. However, the subsequent ring-opening is generally irreversible under the conditions that promote it. Therefore, once the tetrahydrofuran ring is cleaved, the parent molecule cannot be easily reformed.

Q3: How can I improve the stability of 4-(Dimethylamino)tetrahydrofuran-3-ol in an acidic formulation?

A3:

  • Buffering: Use a buffer system to maintain the pH at the highest level compatible with your application.

  • Excipients: Consider the use of stabilizing excipients. For example, antioxidants can be included if oxidative degradation is also a concern.

  • Lyophilization: If the final formulation is aqueous, lyophilization (freeze-drying) to remove water can significantly improve long-term stability. The compound can then be reconstituted in the desired acidic buffer immediately before use.

Q4: Does the stereochemistry of the hydroxyl and dimethylamino groups affect stability?

A4: The relative stereochemistry (cis or trans) of the substituents can influence the rate of degradation. The conformation of the tetrahydrofuran ring and the steric hindrance around the ether oxygen can affect the ease of protonation and subsequent nucleophilic attack. However, both isomers are expected to be susceptible to acid-catalyzed cleavage.

Experimental Protocols

Protocol 1: Rapid Stability Screen in Acidic Buffers

This protocol provides a general method to quickly assess the stability of 4-(Dimethylamino)tetrahydrofuran-3-ol in different acidic buffers.

  • Prepare Stock Solution: Prepare a concentrated stock solution of 4-(Dimethylamino)tetrahydrofuran-3-ol in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 2, 3, 4, 5).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the final desired concentration.

  • Time Points: Incubate the samples at a controlled temperature (e.g., room temperature or 40°C).

  • Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample, quench with a basic solution if necessary, and analyze by HPLC to determine the percentage of the parent compound remaining.

Data Presentation:

pHTemperature (°C)Time (hours)% Parent Compound Remaining
2250100
225185
225450
4250100
425198
425495

Note: The data in this table is illustrative and should be determined experimentally.

Protocol 2: General Procedure for Acidic Workup

This protocol outlines best practices for minimizing degradation during an acidic workup.

  • Cooling: Before adding acid, cool your reaction mixture in an ice bath.

  • Acid Addition: Add the acid slowly and dropwise to maintain a low temperature.

  • Extraction: Immediately after acidification, proceed with the extraction using a cold organic solvent.

  • Minimize Contact Time: Do not let the aqueous acidic layer sit for an extended period. Separate the layers promptly.

  • Neutralization: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.

Workflow Diagram:

G A Reaction Mixture B Cool to 0°C A->B C Slowly Add Acid B->C D Extract with Cold Organic Solvent C->D E Separate Layers Promptly D->E F Wash Organic Layer with Mild Base E->F G Dry and Concentrate at Low Temperature F->G H Isolated Product G->H

Caption: Recommended workflow for acidic workup.

References

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. (2024). Ether cleavage. [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • YouTube. (2018). ether cleavage with strong acids. [Link]

  • ResearchGate. (2022). Active Chain End (ACE) polymerization of tetrahydrofuran (THF). [Link]

Sources

Optimization

Technical Support Center: Preserving the Enantiopurity of Chiral Tetrahydrofuran-3-ols

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization in chiral tetrahydrofuran-3-ols. Maintaining the stereochemical integrity of these valuable synthons is paramount for their efficacy and safety in pharmaceutical applications.[1][2] This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Challenge: The "Why" Behind Racemization

Before delving into troubleshooting, it is crucial to understand the mechanisms by which a single enantiomer of a chiral tetrahydrofuran-3-ol can lose its optical purity and convert into a racemic mixture. Racemization compromises the desired biological activity and can introduce unforeseen side effects.[1][2]

The primary drivers of racemization in secondary alcohols like tetrahydrofuran-3-ol are:

  • Exposure to Acidic or Basic Conditions: Even trace amounts of acid or base can catalyze racemization.[1]

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization, especially when catalytic impurities are present.[1]

  • Presence of Metal Catalysts: Certain transition metals are known to facilitate racemization.[1]

Mechanisms of Racemization

The following diagrams illustrate the key pathways for racemization in chiral tetrahydrofuran-3-ols.

Racemization_Mechanisms Figure 1: Key Racemization Pathways for Tetrahydrofuran-3-ol cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization Acid_Start (R)-Tetrahydrofuran-3-ol Protonation Protonation of -OH group Acid_Start->Protonation H+ Carbocation Planar Carbocation Intermediate Protonation->Carbocation -H2O Deprotonation Nucleophilic Attack (e.g., by H2O) Carbocation->Deprotonation +H2O Acid_End Racemic Mixture (R/S)-Tetrahydrofuran-3-ol Deprotonation->Acid_End -H+ Base_Start (R)-Tetrahydrofuran-3-ol Deprotonation_C3 Deprotonation at C3 Base_Start->Deprotonation_C3 Strong Base Carbanion Carbanion Intermediate Deprotonation_C3->Carbanion Reprotonation Reprotonation Carbanion->Reprotonation H+ source Base_End Racemic Mixture (R/S)-Tetrahydrofuran-3-ol Reprotonation->Base_End

Caption: Key Racemization Pathways for Tetrahydrofuran-3-ol.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Scenario 1: Loss of Optical Purity After a Reaction

  • Question: I've just completed a reaction and my polarimetry or chiral HPLC analysis shows a significant decrease in enantiomeric excess (ee). What are the likely causes?

  • Answer: A loss of optical rotation is a clear indicator of racemization. The most common culprits are the reaction conditions themselves.[1]

    • Acidic or Basic Reagents/Conditions:

      • Diagnosis: Review your reaction scheme. Did you use any strong acids or bases? Even seemingly mild reagents can cause racemization over extended reaction times or at elevated temperatures. For instance, the cyclization of a 4-halo-1,3-butanediol to form 3-hydroxytetrahydrofuran is sometimes performed in aqueous hydrochloric acid, a condition that could potentially lead to racemization if not carefully controlled.[3]

      • Solution:

        • pH Neutralization: Ensure that your work-up procedure effectively neutralizes any acidic or basic components.

        • Alternative Reagents: Explore milder reagents for your transformation. For example, if you are performing a cyclization, consider conditions that do not require strong acids.

        • Protecting Groups: If the hydroxyl group is not directly involved in the reaction, consider protecting it. This is a highly effective strategy to prevent racemization.

    • Elevated Temperatures:

      • Diagnosis: High reaction temperatures can accelerate racemization, particularly in the presence of trace acidic or basic impurities.[1]

      • Solution:

        • Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature, even if it requires a longer reaction time.

        • Careful Monitoring: Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

    • Metal Catalysts:

      • Diagnosis: Certain transition metals, such as palladium, rhodium, and ruthenium, are known to catalyze the racemization of secondary alcohols.[1]

      • Solution: If your synthesis involves such metals, consider if the racemization is occurring during this step. It may be necessary to explore alternative catalysts or reaction conditions.

Scenario 2: Racemization During Purification

  • Question: My crude product has high enantiomeric purity, but I'm seeing a drop in ee after purification by distillation or chromatography. Why is this happening?

  • Answer: This is a common issue, and the purification method itself is often the source of the problem.

    • Distillation:

      • Diagnosis: Heating the compound for extended periods during distillation can induce racemization. Additionally, thermal decomposition of impurities can release acidic byproducts that catalyze racemization.[3]

      • Solution:

        • Vacuum Distillation: Use a high vacuum to lower the boiling point and reduce the required temperature.

        • Distillation in the Presence of a Base: For 3-hydroxytetrahydrofuran, distillation in the presence of a non-volatile base can neutralize any acidic impurities that may form, thus suppressing racemization.[3]

        • Short Path Distillation: For small quantities, a Kugelrohr or short path distillation apparatus can minimize the time the compound spends at high temperatures.

    • Chromatography:

      • Diagnosis: The stationary phase of your chromatography column can be a source of racemization.

        • Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive compounds.

        • Alumina: Alumina can be acidic, neutral, or basic. The wrong type can induce racemization.

      • Solution:

        • Neutralized Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, before preparing your column. You can also add a small percentage (e.g., 1%) of a non-volatile amine to your eluent.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase like Florisil or Celite.

        • Rapid Purification: Avoid letting your compound sit on the column for extended periods.

III. Proactive Prevention: Best Practices and Protocols

The most effective approach to preventing racemization is to incorporate preventative measures throughout your workflow.

Protecting Groups: Your First Line of Defense

Protecting the hydroxyl group of your tetrahydrofuran-3-ol is often the most robust strategy to prevent racemization, especially when the alcohol is subjected to harsh reaction conditions.

Protecting Group Protection Reagents Stability Deprotection Conditions Considerations
Silyl Ethers (e.g., TMS, TES, TBS) R3SiCl, Imidazole or Et3NStable to bases, nucleophiles, and many oxidizing/reducing agents.[4][5]Fluoride sources (e.g., TBAF) or acidic conditions.[4]Choose the silyl group based on the required stability. TMS is more labile than TBS.
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), catalytic acid (e.g., p-TsOH)Stable to bases, organometallics, and nucleophilic reagents.[6]Acidic conditions (e.g., aqueous acetic acid).[6]Creates a new stereocenter, resulting in a mixture of diastereomers.
Benzyl (Bn) Ether Benzyl bromide (BnBr), NaHVery stable to acidic and basic conditions, and many redox reagents.Hydrogenolysis (H2, Pd/C).Can be sensitive to some oxidative conditions.
Experimental Protocol: Protection of (R)-Tetrahydrofuran-3-ol with a Silyl Group

This protocol provides a general method for the protection of a chiral alcohol.

Objective: To protect the hydroxyl group of (R)-tetrahydrofuran-3-ol as its tert-butyldimethylsilyl (TBS) ether to prevent racemization in subsequent synthetic steps.

Materials:

  • (R)-Tetrahydrofuran-3-ol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (R)-tetrahydrofuran-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent containing 1% triethylamine to prevent any potential hydrolysis on the column) to afford the desired TBS-protected (R)-tetrahydrofuran-3-ol.

Workflow for Troubleshooting Racemization

The following diagram outlines a systematic approach to identifying and resolving racemization issues.

Troubleshooting_Racemization cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting Start Racemization Observed (Loss of ee) Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Purification Analyze Purification Method Start->Check_Purification Check_Storage Analyze Storage Conditions Start->Check_Storage Is_Acid_Base Acidic or Basic Reagents/Catalysts? Check_Reaction->Is_Acid_Base Is_Distillation Distillation? Check_Purification->Is_Distillation Is_Acid_Trace Trace Acid/Base Contamination? Check_Storage->Is_Acid_Trace Is_High_Temp High Temperature? Is_Acid_Base->Is_High_Temp No Sol_Acid_Base Use Milder Reagents or Protect the Alcohol Is_Acid_Base->Sol_Acid_Base Yes Is_Metal Racemizing Metal Catalyst Present? Is_High_Temp->Is_Metal No Sol_High_Temp Lower Reaction Temperature Is_High_Temp->Sol_High_Temp Yes Sol_Metal Change Catalyst or Reaction Conditions Is_Metal->Sol_Metal Yes Is_Chroma Chromatography? Is_Distillation->Is_Chroma No Sol_Distillation Use Vacuum Distillation or Add Base Is_Distillation->Sol_Distillation Yes Sol_Chroma Use Neutralized Silica or Alternative Phase Is_Chroma->Sol_Chroma Yes Sol_Storage Store in Neutral Glassware at Low Temperature Is_Acid_Trace->Sol_Storage Yes

Caption: A workflow for diagnosing and solving racemization issues.

IV. Frequently Asked Questions (FAQs)

  • Q1: At what pH range is chiral tetrahydrofuran-3-ol most stable against racemization?

    • A1: While specific stability data may vary, generally, maintaining a neutral pH (around 6-8) is crucial. Both strongly acidic and strongly basic conditions should be avoided.

  • Q2: Can I use chiral chromatography to separate the enantiomers if my product has partially racemized?

    • A2: Yes, chiral chromatography is a powerful technique for separating enantiomers. However, it is often more cost-effective and efficient to prevent racemization in the first place, especially on a larger scale.

  • Q3: How can I determine the enantiomeric excess of my tetrahydrofuran-3-ol?

    • A3: The most common and accurate methods are:

      • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification.

      • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.[7]

      • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the enantiomers, allowing for their quantification by integration.

      • Polarimetry: While this method can confirm the presence of a single enantiomer, it is less accurate for determining the exact ee compared to chromatographic methods.

  • Q4: I need to perform a reaction under basic conditions. What is the best strategy to avoid racemization?

    • A4: If the reaction must be basic, consider the following hierarchy of strategies:

      • Protect the alcohol: This is the most reliable method. A silyl or benzyl ether protecting group will be stable to many basic conditions.

      • Use a non-nucleophilic, sterically hindered base: Bases like DBU or proton sponge may be less likely to deprotonate the C-H bond at the chiral center.

      • Lower the temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Q5: Are there any solvents that can help minimize racemization?

    • A5: Aprotic, non-polar solvents are generally preferred as they are less likely to participate in proton transfer events that can facilitate racemization. However, the choice of solvent is highly dependent on the specific reaction being performed. It is more critical to ensure that the solvent is free from acidic or basic impurities.

V. References

  • BenchChem. (2025). Preventing racemization of 4-Ethyl-2-methylhexan-3-ol.

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate.

  • Google Patents. (2002). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

  • Google Patents. (2012). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.

  • ResearchGate. (2012). What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?.

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.

  • Organic Chemistry Portal. (n.d.). Protective Groups.

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.

  • Wikipedia. (n.d.). Chiral resolution.

  • Google Patents. (1990). EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.

  • University of Windsor. (n.d.). Alcohol Protecting Groups.

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52.

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification of 4-(Dimethylamino)tetrahydrofuran-3-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for methodologies involving 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for methodologies involving 4-(Dimethylamino)tetrahydrofuran-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the workup and purification of this unique and highly polar molecule. Our approach is rooted in explaining the causal relationships behind each procedural step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Core Concepts & Initial Analysis

4-(Dimethylamino)tetrahydrofuran-3-ol presents a distinct set of purification challenges due to its molecular structure. The combination of a basic tertiary amine, a hydrogen-bond-donating secondary alcohol, and a polar, water-miscible tetrahydrofuran (THF) backbone results in high water solubility.[1] This property is the primary obstacle in achieving high recovery and purity using standard workup procedures. Understanding this is critical to selecting the appropriate strategy.

The secondary alcohol can be oxidized to a ketone, while the tertiary amine can undergo N-oxidation, depending on the reaction conditions.[2] Awareness of potential side products is crucial for developing an effective purification plan.

Frequently Asked Questions (FAQs)

Question 1: My recovery is consistently low after a standard aqueous workup and extraction with ethyl acetate. Where is my product going?

Answer: It is almost certain that your product remains in the aqueous layer. The high polarity and hydrogen-bonding capability of the alcohol and ether functionalities, combined with the protonation of the basic amine in neutral or acidic water, make 4-(Dimethylamino)tetrahydrofuran-3-ol exceptionally water-soluble. Ethyl acetate is not polar enough to efficiently partition the compound out of the aqueous phase.

To resolve this, you must modify your extraction strategy in two ways:

  • Control the pH: The tertiary amine must be in its free base form to reduce its water solubility. Before extraction, basify the aqueous layer to a pH of 10-12 with a suitable base (e.g., 1M NaOH, K₂CO₃). This deprotonates the ammonium species, making the molecule less charged and more "organic-like."[3]

  • Increase Solvent Polarity & Repetitions: Switch to a more polar extraction solvent, such as dichloromethane (DCM) or a 3:1 mixture of chloroform and isopropanol.[4] Furthermore, perform multiple, smaller-volume extractions (e.g., 5-7 times) rather than a few large-volume ones to maximize recovery.

Question 2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is common when working with polar, amphiphilic molecules and when residual reaction solvents like THF or dioxane are present.[4] Here is a tiered approach to breaking emulsions:

  • Prevention (Best Method): If possible, remove the THF reaction solvent under reduced pressure (rotoevaporation) before starting the aqueous workup.[4] This is the most effective way to prevent emulsions.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.[5]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

Question 3: What is the best way to purify 4-(Dimethylamino)tetrahydrofuran-3-ol after extraction? Simple distillation seems ineffective.

Answer: Due to its high polarity and likely high boiling point, purification by standard distillation is often difficult. The preferred method is column chromatography, but special considerations are required.

  • Challenge: The polar alcohol and basic amine groups will interact strongly with the acidic surface of standard silica gel, leading to significant streaking, poor separation, and potential loss of product on the column.

  • Solution:

    • Deactivate the Silica: Use a mobile phase containing a small amount of a basic additive to "cap" the acidic silanol groups on the silica surface. A common and effective eluent system is a gradient of Dichloromethane -> 95:5 DCM/Methanol, with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the entire solvent mixture.[3]

    • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral) or exploring more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[6]

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Solution(s)
No product in organic layer after extraction (checked by TLC/LCMS) 1. Product is highly water-soluble and remains in the aqueous phase. 2. pH of the aqueous phase is too low, keeping the amine protonated.1. Re-extract the aqueous layer after basifying to pH 10-12. 2. Use a more polar organic solvent (DCM, Chloroform/Isopropanol). 3. Employ "salting out": add solid NaCl or K₂CO₃ to the aqueous phase to saturation before extracting.[7]
Product streaks badly on silica TLC plate The basic dimethylamino group is interacting strongly with acidic sites on the silica gel.1. Prepare the TLC eluent with 0.5-1% triethylamine or a few drops of ammonium hydroxide. 2. Spot the sample, then "pre-elute" the plate with pure triethylamine for a few millimeters before developing in the main eluent.
Multiple spots on TLC after workup 1. Incomplete reaction. 2. Formation of side-products (e.g., oxidation of the alcohol). 3. Decomposition on silica gel.1. Optimize reaction conditions. 2. Use the modified chromatography conditions (basic additive) to achieve clean separation. 3. Check for decomposition by spotting and eluting a TLC plate immediately vs. after letting the spotted plate sit for 30 minutes.
Final product is a persistent, non-crystalline oil Small, polar molecules with multiple hydrogen bond acceptors/donors often have difficulty forming a crystal lattice.1. This is often the nature of the compound. Focus on achieving high purity via chromatography. 2. Attempt co-distillation with a non-polar solvent like toluene under high vacuum to remove trace impurities. 3. Consider converting to a salt (e.g., HCl or tartrate salt) which may be a crystalline solid.

Experimental Protocols & Visual Workflows

Protocol 1: Optimized Acid-Base Extraction Workflow

This protocol is designed to maximize the recovery of 4-(Dimethylamino)tetrahydrofuran-3-ol from an aqueous reaction mixture.

  • Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, Dioxane), concentrate the reaction mixture in vacuo to remove the bulk of the solvent.[4]

  • Dilution: Dilute the residue with deionized water (approx. 10 mL per gram of crude material).

  • Acid Wash (Optional): To remove non-basic impurities, acidify the aqueous solution to pH ~2 with 1M HCl. Extract the mixture with a non-polar solvent like diethyl ether or hexane (2 x 20 mL). Discard the organic layers. Your product will remain in the acidic aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH or solid K₂CO₃ with stirring until the pH is 10-12. Ensure the solution remains cool.

  • Salting Out: Add solid sodium chloride (NaCl) to the aqueous mixture until it is saturated (some solid remains undissolved). This will significantly decrease the solubility of your product in the aqueous phase.

  • Extraction: Extract the basified, salted aqueous solution with dichloromethane (DCM) (5-7 x 30 mL). The use of a more polar solvent is critical.[7]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Below is a diagram illustrating the logic of this extraction workflow.

G A Reaction Mixture (in THF/Water) B 1. Remove THF (Rotary Evaporation) A->B C 2. Dilute with Water B->C D 3. Basify to pH 10-12 (e.g., NaOH, K2CO3) C->D E 4. Saturate with NaCl ('Salting Out') D->E F 5. Extract with DCM (Multiple Times) E->F G Aqueous Layer (Discard) F->G Aqueous Phase H Combined Organic Layers F->H Organic Phase I 6. Dry (Na2SO4) & Concentrate H->I J Crude Product I->J

Caption: Optimized liquid-liquid extraction workflow.

Protocol 2: Preparative Column Chromatography

This protocol details the purification of the crude product obtained from the extraction.

  • Prepare Slurry: In a beaker, add silica gel to a 98:2 mixture of DCM/Triethylamine. Swirl to create a uniform slurry.

  • Pack Column: Pour the slurry into a chromatography column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 99:1 DCM/Methanol + 1% TEA). If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM + 0.5% TEA). Gradually increase the polarity by slowly adding methanol (e.g., move from 0.5% to 5% Methanol in DCM, always maintaining the 0.5% TEA).

  • Collect Fractions: Collect fractions and monitor them by TLC (using a mobile phase with TEA) to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA in vacuo. Note that removing the last traces of TEA may require gentle heating or co-evaporation with another solvent.

The following diagram illustrates the troubleshooting logic for common purification issues.

G A Problem: Low Purity After Column B Observe Tailing/Streaking on TLC/Column? A->B C YES B->C D NO B->D E Add Base (TEA, NH4OH) to Eluent & Retry C->E F Poor Separation (Spots Overlap) D->F G Decrease Polarity Gradient Rate F->G H Try Alternative System (e.g., Alumina, HILIC) F->H

Caption: Troubleshooting logic for column chromatography.

References
  • Wikipedia. (2024). Tetrahydrofuran. [Link]

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. [Link]

  • Google Patents. (2016).
  • Google Patents. (2019). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubChem. (n.d.). trans-4-Amino-tetrahydro-furan-3-ol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran Purification. [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • ATAR Chemistry QCE. (2020). TLC Thin Layer Chromatography with amino acids. YouTube. [Link]

  • LookChem. (2024). Properties and Stability of Tetrahydrofuran. [Link]

  • PubChem. (n.d.). Purification of tetrahydrofuran by distillation - Patent US-4912236-A. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. [Link]

  • Scribd. (2011). DMF Work Up. [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. [Link]

  • Google Patents. (2016). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Save My Exams. (n.d.). Chromatography: Amino Acids (AQA A Level Biology): Revision Note. [Link]

  • University of Rochester. (n.d.). Workup for Reactions in THF/Dioxane. [Link]

  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]

  • University of Malaya Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. [Link]

  • Google Patents. (1980).
  • MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. [Link]

  • MDPI. (2023). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. [Link]

  • National Institutes of Health (NIH). (2020). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. [Link]

  • Scribd. (n.d.). Viva Questions Class 12 Chemistry. [Link]

Sources

Optimization

Catalyst Selection for Tetrahydrofuran Ring Synthesis: A Technical Support Guide

Welcome to the Technical Support Center for Catalyst Selection in Tetrahydrofuran (THF) Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Catalyst Selection in Tetrahydrofuran (THF) Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this crucial heterocyclic motif. The tetrahydrofuran ring is a ubiquitous scaffold in natural products and pharmaceuticals, and its efficient and stereoselective construction is a persistent challenge in organic synthesis.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you in your experimental endeavors. We move beyond simple procedural lists to explain the fundamental principles governing catalyst activity and selectivity, enabling you to make informed decisions and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding catalyst selection for THF synthesis, providing concise answers grounded in established chemical principles.

Q1: What are the most common catalytic strategies for synthesizing tetrahydrofuran rings?

A1: The synthesis of tetrahydrofuran rings can be broadly approached through several catalytic strategies, primarily categorized by the type of bond formation and the nature of the catalyst. Key methods include:

  • Acid-Catalyzed Cyclodehydration: This is a classical and industrially significant method, particularly for the synthesis of unsubstituted THF from 1,4-butanediol. Both Brønsted and Lewis acids are employed to facilitate the intramolecular dehydration.[1][2]

  • Intramolecular Hydroalkoxylation/Cycloetherification: This strategy involves the addition of a hydroxyl group across a carbon-carbon double or triple bond. It is a versatile method for constructing substituted THFs and can be catalyzed by a wide range of metals, including gold, palladium, copper, and silver, as well as by strong acids.[3]

  • Hydrogenation of Furan Derivatives: Furan rings can be reduced to their saturated tetrahydrofuran counterparts using various hydrogenation catalysts.[4] Common catalysts for this transformation include palladium, nickel, and rhodium.[4][5]

  • [3+2] Annulation Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered THF ring. Lewis acids like Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ are often used to catalyze these transformations.[3][6]

  • Transition Metal-Catalyzed Cyclizations: A diverse array of transition metals can catalyze the formation of THF rings through various mechanistic pathways, including those involving allylic alkylation, C-H activation, and cross-coupling reactions.[3][6]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst for cyclodehydration?

A2: The choice between a Brønsted and a Lewis acid catalyst often depends on the substrate, desired reaction conditions, and catalyst handling preferences.

  • Brønsted acids (e.g., H₂SO₄, H₃PO₄, heteropolyacids) are effective for the cyclodehydration of simple diols.[2][7] They operate by protonating a hydroxyl group, which then departs as water, allowing for intramolecular nucleophilic attack by the remaining hydroxyl group. Solid Brønsted acids like heteropolyacids offer advantages in terms of reusability and reduced corrosion compared to their homogeneous counterparts.[7]

  • Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) coordinate to one of the hydroxyl groups, enhancing its leaving group ability.[7] They are particularly useful for more complex substrates where precise control over stereochemistry is required.[6] The choice of Lewis acid can significantly influence the diastereoselectivity of the cyclization.[6]

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A3: Heterogeneous catalysts offer several practical advantages, especially in process chemistry and large-scale synthesis:

  • Ease of Separation: Heterogeneous catalysts, being in a different phase from the reaction mixture (typically solid-liquid), can be easily removed by filtration. This simplifies product purification and reduces catalyst contamination in the final product.

  • Reusability: Many heterogeneous catalysts can be recovered and reused multiple times, which can significantly lower the overall cost of the process.[1]

  • Improved Stability: Solid-supported catalysts often exhibit higher thermal and chemical stability compared to their homogeneous counterparts.

  • Greener Chemistry: The use of reusable heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste.[1] For instance, zeolites have been explored as reusable and environmentally benign catalysts for the cyclodehydration of 1,4-butanediol.[1]

Q4: Can I achieve enantioselective synthesis of tetrahydrofurans?

A4: Yes, enantioselective synthesis of chiral tetrahydrofurans is a well-established field. This is typically achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of the substrate. Strategies include:

  • Asymmetric Cycloetherification: Chiral organocatalysts, such as cinchona-alkaloid-thiourea-based bifunctional catalysts, have been successfully employed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[3]

  • Enantioselective Metal Catalysis: Chiral ligands coordinated to transition metals can induce high levels of enantioselectivity. For example, enantioselective intramolecular hydroalkoxylation has been achieved using a Cu(I) system with a chiral phosphine ligand.[3]

  • Kinetic Resolution: In some cases, a racemic mixture of a starting material can be resolved by a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic synthesis of tetrahydrofuran rings.

Problem 1: Low to No Product Formation
Possible Cause Diagnostic Check Proposed Solution
Inactive Catalyst Verify the age and storage conditions of the catalyst. For air- or moisture-sensitive catalysts, ensure proper handling techniques were used.Procure a fresh batch of the catalyst. For solid catalysts, consider activation procedures (e.g., heating under vacuum).
Insufficient Catalyst Loading Review the literature for typical catalyst loadings for your specific reaction type.Perform a catalyst loading screen, systematically increasing the amount of catalyst to identify the optimal concentration.
Incorrect Reaction Temperature Confirm that the reaction temperature is within the optimal range for the chosen catalyst.Gradually increase the reaction temperature in small increments. Be mindful that higher temperatures can sometimes lead to side product formation.
Presence of Inhibitors Analyze starting materials for impurities that could poison the catalyst (e.g., sulfur-containing compounds for palladium catalysts).Purify starting materials prior to the reaction. Consider adding a scavenger to remove potential inhibitors.
Incorrect Solvent Ensure the chosen solvent is compatible with the catalyst and the reaction mechanism.Experiment with different solvents of varying polarity and coordinating ability. For instance, highly coordinating solvents can sometimes inhibit Lewis acid catalysis.
Problem 2: Poor Diastereoselectivity
Possible Cause Diagnostic Check Proposed Solution
Inappropriate Catalyst Choice The chosen catalyst may not provide sufficient steric or electronic bias for the desired stereochemical outcome.Screen a panel of catalysts with different steric and electronic properties. For Lewis acid-catalyzed reactions, varying the metal center and ligands can have a profound impact on diastereoselectivity.[6]
Substrate Control is Not Dominant The inherent stereochemical preferences of the substrate may not be sufficient to control the outcome.Modify the substrate to introduce a directing group that can chelate to the catalyst and enforce a specific transition state geometry.
Reaction Temperature is Too High Higher temperatures can lead to the erosion of stereoselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states.Lower the reaction temperature. While this may decrease the reaction rate, it often enhances stereoselectivity.
Equilibration of Products The initially formed kinetic product may be equilibrating to the more stable thermodynamic product under the reaction conditions.Monitor the reaction progress over time to determine if the diastereomeric ratio changes. If so, consider quenching the reaction at an earlier time point or using a less reactive catalyst that does not promote equilibration.
Problem 3: Formation of Polymeric Byproducts
Possible Cause Diagnostic Check Proposed Solution
Strongly Acidic Conditions Strong Brønsted or Lewis acids can promote the cationic ring-opening polymerization of the tetrahydrofuran product.[7][8]Use a milder acid catalyst or a lower catalyst loading. The use of a solid acid catalyst can sometimes mitigate this issue due to localized acidity.[7]
High Reaction Temperature Elevated temperatures can favor polymerization pathways.Conduct the reaction at a lower temperature.
Presence of an Initiator for Polymerization Certain impurities or additives can act as initiators for polymerization.Ensure the purity of all reagents and solvents. For acid-catalyzed reactions, the presence of a co-initiator like acetic anhydride can intentionally or unintentionally lead to polymerization.[7]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Acid-Catalyzed Cyclodehydration of 1,4-Butanediol

This protocol provides a general framework for the synthesis of unsubstituted tetrahydrofuran using an acid catalyst.

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a distillation apparatus is charged with 1,4-butanediol.

  • Catalyst Addition: The acid catalyst (e.g., a catalytic amount of sulfuric acid or a solid acid like an acidic zeolite) is added to the flask. The catalyst loading should be optimized based on preliminary experiments, typically ranging from 0.1 to 5 mol%.

  • Reaction: The mixture is heated with vigorous stirring. The temperature is gradually raised to initiate the cyclodehydration. The tetrahydrofuran product, along with water, will begin to distill.

  • Product Collection: The distillate is collected in a cooled receiving flask.

  • Purification: The collected distillate is then subjected to further purification, typically by fractional distillation, to separate the tetrahydrofuran from water and any unreacted starting material.

Protocol 2: Palladium-Catalyzed Intramolecular Hydroalkoxylation of a γ-Hydroxyalkene

This protocol outlines a general procedure for the synthesis of a substituted tetrahydrofuran.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the γ-hydroxyalkene substrate is dissolved in a suitable anhydrous solvent (e.g., toluene, THF).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂) and any necessary ligands are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated, often by heating to a specific temperature. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired tetrahydrofuran product.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a general decision-making process for selecting a suitable catalyst for tetrahydrofuran synthesis.

Catalyst_Selection_Workflow Start Define Synthetic Target: Substituted or Unsubstituted THF? Unsubstituted Unsubstituted THF Start->Unsubstituted Unsubstituted Substituted Substituted THF Start->Substituted Substituted Cyclodehydration Acid-Catalyzed Cyclodehydration Unsubstituted->Cyclodehydration Hydrogenation Hydrogenation of Furan Unsubstituted->Hydrogenation Hydroalkoxylation Intramolecular Hydroalkoxylation Substituted->Hydroalkoxylation Annulation [3+2] Annulation Substituted->Annulation Other_Cyclizations Other Transition Metal- Catalyzed Cyclizations Substituted->Other_Cyclizations Stereocontrol Is Stereocontrol Required? Substituted->Stereocontrol Yes_Stereo Yes Stereocontrol->Yes_Stereo No_Stereo No Stereocontrol->No_Stereo Chiral_Catalyst Select Chiral Catalyst: - Organocatalyst - Chiral Ligand for Metal Yes_Stereo->Chiral_Catalyst Achiral_Catalyst Select Achiral Catalyst No_Stereo->Achiral_Catalyst Acid_Catalyzed_Cyclodehydration Butanediol 1,4-Butanediol Protonated_Diol Protonated Diol Butanediol->Protonated_Diol + H+ Oxonium_Ion Intermediate Oxonium Ion Protonated_Diol->Oxonium_Ion - H₂O THF_H Protonated THF Oxonium_Ion->THF_H Intramolecular Attack THF Tetrahydrofuran THF_H->THF - H+ H_plus_out H+ H_plus_in H+ H2O_out H₂O

Caption: Mechanism of acid-catalyzed cyclodehydration of 1,4-butanediol.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access, 1(1), 1–43. Retrieved from [Link]

  • Belouadah, A., Choukchou-Braham, A., & Maschke, U. (2007). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 12(3), 569–577. Retrieved from [Link]

  • Kaufmann, W. E., & Adams, R. (1923). TETRAHYDROFURAN. Organic Syntheses, 3, 82. Retrieved from [Link]

  • Hensley, Z., & Seal, S. (2013). Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol. ResearchGate. Retrieved from [Link]

  • Parrinello, G. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. 4,261,901.
  • Lin, S., & Waymouth, R. M. (2021). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society, 143(49), 20735–20740. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 4-(Dimethylamino)tetrahydrofuran-3-ol Purity by HPLC: A Comparative Approach

Introduction: The Analytical Imperative for a Key Building Block 4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative that serves as a crucial chiral building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

4-(Dimethylamino)tetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry and purity of this intermediate are paramount as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method for determining its chemical and chiral purity is not just a regulatory requirement but a cornerstone of quality control in drug development.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-(Dimethylamino)tetrahydrofuran-3-ol purity. We will delve into the rationale behind methodological choices, from column and mobile phase selection to the intricacies of validation according to international guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity assay.

Understanding the Analyte: A Molecule with Analytical Challenges

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. 4-(Dimethylamino)tetrahydrofuran-3-ol possesses a unique combination of functional groups that present distinct challenges for HPLC analysis.

  • Structure and Functionality: The molecule contains a polar tetrahydrofuran ring, a hydrophilic hydroxyl group, and a basic dimethylamino group.

  • Low UV Absorbance: The absence of a significant chromophore makes UV detection challenging, requiring sensitive detectors or derivatization.

  • High Polarity: The molecule's polar nature can lead to poor retention on traditional reversed-phase (RP) columns.

  • Chirality: The presence of stereocenters necessitates the use of chiral chromatography to determine enantiomeric and diastereomeric purity.

These properties dictate the need for a carefully considered analytical strategy.

Anticipating the Unknown: Potential Impurities

A comprehensive purity method must be able to separate the main component from any potential impurities. These can originate from the synthetic route or degradation. Common synthesis pathways for tetrahydrofuran derivatives may introduce the following impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis.[1]

  • Diastereomers and Enantiomers: Due to the chiral nature of the molecule.

  • Degradation Products: Arising from instability under specific conditions (e.g., oxidation, hydrolysis).

A robust HPLC method must be "stability-indicating," meaning it can resolve the active ingredient from any degradation products.

Comparative HPLC Methodologies for Purity Determination

Given the analyte's properties, two primary HPLC modes are viable: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). Below is a comparison of these approaches.

Method A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis. However, the high polarity of 4-(Dimethylamino)tetrahydrofuran-3-ol necessitates modifications to achieve adequate retention. Ion-pairing chromatography is a suitable technique where an ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase.

Proposed Starting Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar stationary phase.
Mobile Phase A 0.1% Heptafluorobutyric Acid (HFBA) in WaterHFBA acts as an ion-pairing agent for the protonated amine.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% to 40% B over 20 minutesTo elute the analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 210 nm or Charged Aerosol Detector (CAD)Low UV for some sensitivity, or CAD for universal detection.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.

Proposed Starting Conditions:

ParameterRecommended SettingRationale
Column Amide or Silica-based, 4.6 x 150 mm, 5 µmPolar stationary phase to promote hydrophilic interaction.
Mobile Phase A Acetonitrile with 0.1% Acetic AcidHigh organic content for retention in HILIC mode.
Mobile Phase B Water with 0.1% Acetic AcidAqueous component to facilitate elution.
Gradient 95% to 70% A over 20 minutesA reverse gradient compared to RP-HPLC.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35 °CTo improve peak shape and reproducibility.
Detection Charged Aerosol Detector (CAD) or ELSDUniversal detection is often necessary for compounds lacking a chromophore.

Workflow for HPLC Method Validation

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[2] The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, should be followed.[2][3]

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Documentation Dev Develop HPLC Method (RP-HPLC or HILIC) Opt Optimize Method Parameters (Mobile Phase, Gradient, etc.) Dev->Opt Initial Feasibility Protocol Write Validation Protocol (Define experiments and acceptance criteria) Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report SOP Write Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for HPLC method validation from development to documentation.

Detailed Experimental Protocols for Method Validation

The following protocols are based on the ICH Q2(R1) guideline.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of 4-(Dimethylamino)tetrahydrofuran-3-ol reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Spike the reference standard solution with these impurities and chromatograph to ensure baseline separation.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress.

    • Analyze the stressed samples to demonstrate that the method can separate the main peak from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Protocol: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: For an assay, a typical range is 80% to 120% of the test concentration.[2]

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a placebo (matrix without the analyte) if applicable.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Recovery between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 1.0%.[4]

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.[4]

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • Acceptance Criteria: QL should be demonstrated with acceptable precision (e.g., RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2% absolute)

    • Analyze the system suitability solution under each condition and evaluate the impact on resolution, retention time, and peak asymmetry.

  • Acceptance Criteria: System suitability parameters should remain within the defined limits for all variations.

Validation Parameters Summary

Validation ParameterAcceptance Criteria
Specificity Analyte peak is resolved from all impurities and degradants.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 80% - 120% of the target concentration
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 1.0%
Precision (Intermediate) RSD ≤ 2.0%
Quantitation Limit S/N ≥ 10; Precision at QL ≤ 10% RSD
Detection Limit S/N ≥ 3
Robustness System suitability passes under all varied conditions.

Chiral Purity: A Critical Consideration

For chiral molecules like 4-(Dimethylamino)tetrahydrofuran-3-ol, assessing enantiomeric and diastereomeric purity is crucial. This requires a separate chiral HPLC method.

  • Methodology: Chiral Stationary Phases (CSPs) are used to separate stereoisomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective.[5]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are typically employed for chiral separations.

  • Validation: The chiral method must also be validated for specificity, precision, and limits of detection and quantitation for the undesired stereoisomers.

Decision Framework: RP-HPLC vs. HILIC

The choice between the two proposed methods depends on the specific requirements of the analysis and the available instrumentation.

Method Selection start Start: Purity Analysis of 4-(Dimethylamino)tetrahydrofuran-3-ol check_uv Does the analyte have sufficient UV absorbance at >220 nm? start->check_uv rp_hplc Propose Ion-Pairing RP-HPLC check_uv->rp_hplc Yes hilic Propose HILIC with CAD/ELSD check_uv->hilic No check_retention Is retention adequate on C18 with ion-pairing? rp_hplc->check_retention validate_hilic Validate HILIC Method hilic->validate_hilic check_retention->hilic No validate_rp Validate RP-HPLC Method check_retention->validate_rp Yes end Final Validated Method validate_rp->end validate_hilic->end

Caption: Decision tree for selecting between RP-HPLC and HILIC for the analysis.

Conclusion

Validating an HPLC method for the purity of 4-(Dimethylamino)tetrahydrofuran-3-ol is a meticulous process that requires a deep understanding of the analyte's chemistry and regulatory expectations. Both ion-pairing RP-HPLC and HILIC offer viable pathways, with the final choice depending on factors such as the impurity profile, analyte detectability, and available instrumentation. A comprehensive validation study following ICH guidelines is essential to ensure that the method is reliable, reproducible, and fit for its intended purpose in a regulated environment. This scientific rigor is fundamental to guaranteeing the quality of this critical pharmaceutical intermediate and, ultimately, the safety and efficacy of the final drug product.

References

  • Niidu, A., Paju, A., Müürissepp, A.-M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Štefane, B., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Scientific Reports, 13(1), 9118. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating 4-(Dimethylamino)tetrahydrofuran-3-ol Against Industry Standards

For Researchers, Scientists, and Drug Development Professionals The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1] The distinct three-dimensional arrangement of atoms in a ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1] The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even toxic.[1] Asymmetric synthesis provides a powerful toolkit for accessing these single-enantiomer drugs, and among the various strategies, the use of chiral auxiliaries remains a robust and reliable method.[1]

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation.[2] After the desired stereocenter has been created, the auxiliary is removed, ideally to be recycled.[3] This approach offers high levels of stereocontrol and produces diastereomeric products that are often easily separated.[2][3] This guide provides an in-depth comparison of the emerging chiral auxiliary, 4-(dimethylamino)tetrahydrofuran-3-ol, with established industry standards, namely Evans' oxazolidinones and Oppolzer's sultams.

The Contender: 4-(Dimethylamino)tetrahydrofuran-3-ol

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products.[4] This has spurred significant interest in developing novel synthetic methods for their stereoselective construction.[4] 4-(Dimethylamino)tetrahydrofuran-3-ol emerges from this background as a potentially valuable chiral auxiliary. Its structure, featuring a tetrahydrofuran backbone and a dimethylamino group, suggests the possibility of chelation control to direct stereoselective reactions. While comprehensive comparative data is still emerging, its potential lies in offering alternative stereochemical outcomes or improved performance in specific applications.

The Benchmarks: Evans' Oxazolidinones and Oppolzer's Sultams

For decades, Evans' oxazolidinones and Oppolzer's sultams have been the workhorses of asymmetric synthesis, employed in numerous total synthesis campaigns of complex molecules.[2][5]

  • Oppolzer's Sultams: Based on camphor, Oppolzer's sultams are highly crystalline derivatives that offer exceptional stereocontrol in a wide range of reactions, including Diels-Alder reactions, conjugate additions, and alkylations.[7][8] Their rigid bicyclic structure provides a well-defined steric environment, leading to predictable and high levels of asymmetric induction.[8]

Head-to-Head Comparison: A Case Study in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful C-C bond-forming reaction and serves as an excellent benchmark for comparing the efficacy of chiral auxiliaries. The goal is to control the formation of two new stereocenters in the β-hydroxy carbonyl product.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by Evans' and Oppolzer's auxiliaries stems from the formation of a rigid, chelated transition state. For Evans' oxazolidinones, the formation of a boron-chelated six-membered Zimmerman-Traxler transition state is key to achieving high diastereoselectivity.[9] The substituent on the auxiliary directs the approach of the electrophile (aldehyde) to the less sterically hindered face of the enolate.[3] Similarly, Oppolzer's sultams can form rigid chelated intermediates with Lewis acids, leading to excellent facial discrimination.[10][11]

Experimental Workflow: Chiral Auxiliary-Mediated Asymmetric Synthesis

The general process for utilizing a chiral auxiliary involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, the cleavage of the auxiliary to yield the chiral product.[2]

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Diastereoselective Reaction cluster_2 Phase 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Adduct (N-Acyl Oxazolidinone) A->C Coupling B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D Chiral Adduct F Diastereomerically Enriched Product D->F e.g., Aldol Reaction E Electrophile (e.g., Aldehyde) E->F G Diastereomerically Enriched Product H Enantiomerically Pure Product (e.g., β-Hydroxy Acid) G->H Cleavage I Recovered Auxiliary G->I

Sources

Validation

A Comparative Spectroscopic Guide to 4-(Dimethylamino)tetrahydrofuran-3-ol and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, the nuanced structural characterization of heterocyclic compounds is paramount. S...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced structural characterization of heterocyclic compounds is paramount. Substituted tetrahydrofurans, in particular, are prevalent motifs in a wide array of biologically active molecules. This guide provides a detailed comparative spectroscopic analysis of 4-(dimethylamino)tetrahydrofuran-3-ol and its structural analogs. By examining the influence of amino and hydroxyl substituents on the tetrahydrofuran scaffold, we aim to provide researchers with a predictive framework for interpreting the spectroscopic data of this important class of compounds.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. The protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and empower researchers in their analytical endeavors.

The Spectroscopic Signature: A Composite of Functional Influences

The spectroscopic properties of 4-(dimethylamino)tetrahydrofuran-3-ol are a composite of the individual contributions of the tetrahydrofuran ring, the hydroxyl group, and the dimethylamino group. To understand the spectral data of our target molecule, we will first examine the spectroscopic characteristics of its fundamental building blocks and key analogs.

Core Structure: Tetrahydrofuran (THF)

Tetrahydrofuran (THF) serves as the foundational scaffold. Its relatively simple and symmetric structure provides a baseline for understanding the more complex spectra of its derivatives.

  • ¹H NMR: In a deuterated solvent, the ¹H NMR spectrum of THF typically shows two multiplets. The protons on the carbons adjacent to the oxygen (C2 and C5) are deshielded and appear at approximately 3.7 ppm. The protons on the other two carbons (C3 and C4) are more shielded and resonate around 1.8 ppm.[1]

  • ¹³C NMR: The ¹³C NMR spectrum of THF is characterized by two peaks. The carbons bonded to the oxygen (C2 and C5) appear at a downfield chemical shift of about 68 ppm, while the other two carbons (C3 and C4) are found further upfield at approximately 26 ppm.[2]

  • IR Spectroscopy: The most prominent feature in the IR spectrum of THF is the strong C-O-C stretching vibration, typically observed in the 1070-1150 cm⁻¹ region.[3]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of THF shows a molecular ion peak (M⁺) at m/z 72. Common fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z 71, and a characteristic fragmentation leading to a base peak at m/z 42.[4]

Key Analogs for Comparison

To build a comprehensive understanding, we will compare the spectroscopic data of these key analogs:

  • 3-Hydroxytetrahydrofuran: This analog introduces a hydroxyl group, allowing us to observe its effect on the tetrahydrofuran ring.

  • 4-Aminotetrahydrofuran-3-ol: This analog is structurally very close to our target molecule, lacking only the methyl groups on the nitrogen.

  • Cis/Trans Isomers: Where applicable, the stereochemical relationship between the substituents will be discussed, as it can significantly influence the spectroscopic outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis and comparison.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous signal assignment.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms one_d Record 1D Spectra (¹H, ¹³C) add_tms->one_d two_d Record 2D Spectra (COSY, HSQC, HMBC) one_d->two_d If necessary process Process Raw Data (Fourier Transform, Phasing) one_d->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Comparative ¹H NMR Data
CompoundH2/H5 (ppm)H3 (ppm)H4 (ppm)Other Protons (ppm)
Tetrahydrofuran[1]~3.7 (m)~1.8 (m)~1.8 (m)-
3-Hydroxytetrahydrofuran[5]3.7-4.0 (m)~4.4 (m)~2.0 (m)-OH (variable)
4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted) 3.5-4.0 (m)4.0-4.3 (m)2.8-3.2 (m)-N(CH₃)₂ (~2.3, s, 6H), -OH (variable)
4-Aminotetrahydrofuran-3-ol (cis/trans)[6]3.4-4.1 (m)3.9-4.3 (m)3.0-3.5 (m)-NH₂ (variable), -OH (variable)

Analysis of ¹H NMR Spectra:

  • 3-Hydroxytetrahydrofuran: The presence of the hydroxyl group at C3 deshields the proton at this position, shifting its resonance downfield to around 4.4 ppm. The adjacent protons also experience a shift in their chemical environment.[5]

  • 4-Aminotetrahydrofuran-3-ol: The amino group at C4 introduces further complexity. The proton at C4 will be deshielded compared to THF, and its coupling with the neighboring protons will depend on the cis/trans stereochemistry.

  • 4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted): We can predict that the ¹H NMR spectrum of the target molecule will show a characteristic singlet for the six protons of the two equivalent methyl groups on the nitrogen, likely around 2.3 ppm. The protons on the tetrahydrofuran ring will exhibit complex multiplets due to the influence of both the hydroxyl and dimethylamino groups. The proton at C4, being adjacent to the electron-withdrawing nitrogen, is expected to be shifted downfield compared to the corresponding proton in 3-hydroxytetrahydrofuran.

Comparative ¹³C NMR Data
CompoundC2/C5 (ppm)C3 (ppm)C4 (ppm)Other Carbons (ppm)
Tetrahydrofuran[2]~68~26~26-
3-Hydroxytetrahydrofuran[7]~67, ~74~71~35-
4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted) ~65-75~70-75~60-65-N(CH₃)₂ (~40)
4-Aminotetrahydrofuran-3-ol (cis/trans)~65-75~70-75~55-60-

Analysis of ¹³C NMR Spectra:

  • 3-Hydroxytetrahydrofuran: The carbon bearing the hydroxyl group (C3) is significantly deshielded, appearing around 71 ppm. The adjacent carbons also show a shift in their resonance.[7]

  • 4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted): The introduction of the dimethylamino group at C4 will cause a significant downfield shift for this carbon, predicted to be in the range of 60-65 ppm. The two methyl carbons of the dimethylamino group will give rise to a single peak at approximately 40 ppm. The chemical shifts of the other ring carbons will also be influenced by the presence of both substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then subtracted from the sample spectrum.

Diagram of the FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare Sample (Thin Film or KBr Pellet) background Record Background Spectrum prep_sample->background sample_spec Record Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract analyze Analyze Absorption Bands subtract->analyze

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Tetrahydrofuran[3]-2850-30001070-1150-
3-Hydroxytetrahydrofuran3200-3600 (broad)2850-30001050-1150-
4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted) 3200-3600 (broad)2850-30001050-11501000-1250
4-Aminotetrahydrofuran-3-ol3200-3600 (broad)2850-30001050-11501000-1250

Analysis of IR Spectra:

  • 3-Hydroxytetrahydrofuran: The most notable feature is the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.

  • 4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted): The IR spectrum is expected to be a superposition of the characteristic absorptions of the alcohol, the ether, and the tertiary amine. A broad O-H stretch will be present, along with the C-O-C stretch of the tetrahydrofuran ring. A C-N stretching vibration for the tertiary amine is also expected in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection introduce Introduce Sample (e.g., GC, LC, Infusion) ionize Ionize Sample (e.g., EI, ESI) introduce->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for mass spectrometry analysis.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
Tetrahydrofuran[4]7271, 42
3-Hydroxytetrahydrofuran[7]8887, 70, 57
4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted) 131114 (loss of OH), 86 (loss of C₂H₅O), 58 (C₃H₈N⁺)
4-Aminotetrahydrofuran-3-ol[6]10386 (loss of OH), 74, 57

Analysis of Mass Spectra:

  • 3-Hydroxytetrahydrofuran: The molecular ion peak is observed at m/z 88. Common fragmentation pathways include the loss of a hydrogen atom (m/z 87), loss of water (m/z 70), and cleavage of the ring.[7]

  • 4-(Dimethylamino)tetrahydrofuran-3-ol (Predicted): The molecular ion peak is expected at m/z 131. A prominent fragment would likely arise from the alpha-cleavage of the nitrogen atom, leading to a stable iminium ion at m/z 58 or 86. Loss of a hydroxyl radical would give a fragment at m/z 114.

Conclusion

The spectroscopic analysis of 4-(dimethylamino)tetrahydrofuran-3-ol and its analogs reveals a rich interplay of structural features and their corresponding spectral signatures. By systematically examining the contributions of the tetrahydrofuran ring, the hydroxyl group, and the amino group, we can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and mass spectra of these and related compounds. This comparative guide serves as a valuable resource for researchers, providing both the foundational knowledge and the practical data necessary for the unambiguous characterization of substituted tetrahydrofurans in drug discovery and development.

References

  • Chertkov, V. A., Shestakova, A. K., & Yustynyuk, Y. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 413-423.
  • PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Mass Spectrometry (MS). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxytetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methyltetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). cis-4-(Methylamino)tetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)tetrahydrofuran-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydrofuran - Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Tetrahydrofuran-Based Compounds: A Guide for Researchers

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the prominent biological activities of several classes of tetrahydrofuran-based compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

Section 1: Antitumor Activity

The cytotoxicity of tetrahydrofuran-containing compounds against various cancer cell lines is one of their most extensively studied biological properties. Annonaceous acetogenins and certain lignans are two notable classes of THF-based compounds with potent antitumor activities.

Annonaceous Acetogenins: Potent Inhibitors of Mitochondrial Complex I

Annonaceous acetogenins, a family of polyketides isolated from plants of the Annonaceae family, are renowned for their powerful cytotoxic effects.[3] Their primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5][6] This disruption of ATP production leads to cellular energy depletion and subsequent apoptosis or autophagy in cancer cells.[7][8]

A mimetic of annonaceous acetogenin, AA005, has been shown to exhibit potent and selective inhibitory activities against a variety of cancer cells.[7] It depletes ATP, activates AMP-activated protein kinase (AMPK), and inhibits the mTOR complex 1 (mTORC1) signaling pathway, leading to growth inhibition and autophagy.[7] Furthermore, AA005 can induce apoptosis through a caspase-3-independent mechanism involving the apoptosis-inducing factor (AIF).[9]

Comparative Cytotoxicity of Annonaceous Acetogenins and their Mimetics (IC50 Values)

Compound/FractionCell LineIC50 (µM)Source
AnnonacinRaji (human B lymphoblastoid)2.89 ± 1.3[10]
AA005HCT116 (Colon)0.17 ± 0.03[11]
AA005HT29 (Colon)0.21 ± 0.05[11]
AA005LOVO (Colon)0.25 ± 0.04[11]
AA005A549 (Lung)0.32 ± 0.06[11]
AA005MCF-7 (Breast)0.41 ± 0.07[11]
AA005HeLa (Cervical)0.53 ± 0.09[11]
Acetogenin-rich fractions of Annona coriaceaU87 (Glioblastoma)< 7 µg/mL[12]
Acetogenin-rich fractions of Annona coriaceaT98G (Glioblastoma)< 7 µg/mL[12]
PyranicinHL-60 (Promyelocytic leukemia)9.4[13]
Tetrahydrofuran Lignans: Diverse Cytotoxic Profiles

Tetrahydrofuran lignans represent another class of natural products with significant cytotoxic potential. Their mechanisms of action are more diverse than those of acetogenins and can involve various cellular targets.

For instance, (+)-Liriodenol has demonstrated more significant cytotoxic effects against several human tumor cell lines compared to its racemic and levorotatory counterparts.[14] The presence of a catechol group (adjacent hydroxyl groups on the aromatic ring) appears to be crucial for the cytotoxicity of some tetrahydrofuran-type lignans.[15]

Comparative Cytotoxicity of Tetrahydrofuran Lignans (IC50 Values)

CompoundCell LineIC50 (µg/mL)Source
(+)-LiriodenolNIC-H460 (Lung)31[14]
(+)-LiriodenolBGC-823 (Gastric)45[14]
(+)-LiriodenolSGC-7901 (Gastric)34[14]
(+)-LiriodenolMDA-MB-231 (Breast)29[14]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of tetrahydrofuran-based compounds on cancer cell lines.[16][17][18][19]

Workflow for MTT Cytotoxicity Assay

MTT_Assay A 1. Seed cells in a 96-well plate (1x10^4 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with varying concentrations of THF compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (final conc. 0.5 mg/mL) D->E F 6. Incubate for 2-4h (formation of formazan crystals) E->F G 7. Solubilize formazan crystals (add 100 µL of DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrofuran-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for the desired period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 2: Antimicrobial Activity

Several tetrahydrofuran derivatives, particularly lignans, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[7][20] The stereochemistry of these molecules often plays a crucial role in their biological activity.

For example, studies on tetrasubstituted tetrahydrofuran lignan stereoisomers have revealed that specific configurations exhibit potent and selective antimicrobial effects. The 9,9'-diol compound with (7R,7'R,8R,8'R) and (7R,7'S,8R,8'R) stereochemistry showed the strongest antibacterial activity against Listeria denitrificans and Bacillus subtilis, respectively.[20] In contrast, (-)-virgatusin, with a (7S,7'R,8S,8'S) configuration, displayed the most potent antifungal activity.[20]

Comparative Antimicrobial Activity of Tetrahydrofuran Derivatives (MIC Values)

Compound ClassMicroorganismMIC (µg/mL)Source
Furan-based pyrimidine-thiazolidinone (8k)E. coli12.5
Furan-based pyrimidine-thiazolidinone (8d)A. niger100
Furan-based pyrimidine-thiazolidinone (8e)A. niger100
γ-pyrone from F. solaniV. parahaemolyticus6.25[21]
γ-pyrone from F. solaniP. aeruginosa12.5[21]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]

Workflow for Broth Microdilution Assay

MIC_Assay A 1. Prepare serial dilutions of THF compound in a 96-well plate B 2. Inoculate wells with a standardized microbial suspension A->B C 3. Include positive (microbe only) and negative (broth only) controls B->C D 4. Incubate at the optimal temperature for the microorganism C->D E 5. Visually inspect for turbidity or use a plate reader D->E F 6. Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the tetrahydrofuran-based compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Section 3: Neuroprotective Activity

Certain tetrahydrofuran-based compounds, particularly neolignans, have shown significant neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[22][23] These compounds can protect neurons from various insults, including amyloid-beta peptide-induced cytotoxicity and glutamate-induced excitotoxicity.[23]

For example, a study on 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans isolated from Aristolochia arcuata demonstrated that several of these compounds promoted neuronal survival and neurite outgrowth.[22][23] Specifically, isonectandrin B and nectandrin B showed neurotrophic activity comparable to the lead compound, talaumidin.[22][23]

Comparative Neuroprotective Activity of Tetrahydrofuran Neolignans

CompoundProtective EffectEC50 (µM)Source
Neolignans from Piper kadsuraProtection against Aβ25-35-induced damage in PC12 cells3.06–29.3[24]
Lignans from Cinnamomum cassiaProtection against tunicamycin-induced cytotoxicity in SH-SY5Y cells21-75[2]
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

This protocol describes a method to evaluate the neuroprotective effects of compounds against glutamate-induced neuronal cell death.[25][26]

Workflow for Glutamate-Induced Excitotoxicity Assay

Excitotoxicity_Assay A 1. Culture primary neurons or neuronal cell lines in 96-well plates B 2. Pre-treat cells with THF compound for a specified duration A->B C 3. Induce excitotoxicity by adding a high concentration of glutamate B->C D 4. Incubate for 24 hours C->D E 5. Assess cell viability using the MTT assay or LDH release assay D->E F 6. Quantify the neuroprotective effect by comparing to glutamate-only treated cells E->F

Caption: Workflow for assessing neuroprotection against glutamate-induced excitotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates until they reach the desired confluency and differentiation state.

  • Compound Pre-treatment: Treat the cells with various concentrations of the tetrahydrofuran-based compound for a specific period (e.g., 24 hours) before glutamate exposure.

  • Glutamate Insult: Induce excitotoxicity by adding a high concentration of L-glutamate to the culture medium. The optimal concentration and duration of glutamate exposure should be determined empirically for the specific cell type.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (as described in Section 1.3) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.

Section 4: Anti-inflammatory Activity

Tetrahydrofuran derivatives have also been recognized for their anti-inflammatory properties.[3] Lignans, in particular, have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][27][28]

Sauchinone, a lignan, has been shown to inhibit the NF-κB-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[28][29]

Comparative Anti-inflammatory Activity of Tetrahydrofuran Derivatives

CompoundAssayIC50Source
N-propyl amide derivative of Quinic Acid (KZ-41)NF-κB inhibition2.83 ± 1.76 mM[30]
Diamine-PEGylated Oleanolic Acid Derivative (OADP)Cell growth inhibition (for determining sub-cytotoxic concentrations for anti-inflammatory tests)1.72 ± 0.10 µg/mL[31]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Determination

This protocol is used to measure the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.

Workflow for Griess Assay

Griess_Assay A 1. Culture macrophages (e.g., RAW 264.7) in a 96-well plate B 2. Pre-treat cells with THF compound A->B C 3. Stimulate with LPS (lipopolysaccharide) B->C D 4. Incubate for 24 hours C->D E 5. Collect the culture supernatant D->E F 6. Add Griess reagent to the supernatant E->F G 7. Incubate for 15 minutes at room temperature F->G H 8. Measure absorbance at 540 nm G->H

Caption: Workflow of the Griess assay for nitric oxide determination.

Step-by-Step Methodology:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the tetrahydrofuran-based compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), at a concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for 15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Section 5: Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of tetrahydrofuran-based compounds is crucial for rational drug design and development.

Annonaceous Acetogenins: Targeting Mitochondrial Respiration

Acetogenin_Mechanism Acetogenins Annonaceous Acetogenins ComplexI Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Acetogenins->ComplexI Inhibition ETC Electron Transport Chain ComplexI->ETC Disruption Apoptosis Apoptosis ComplexI->Apoptosis Induction ATP ATP Production ETC->ATP Decrease AMPK AMPK Activation ATP->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Induction

Caption: Mechanism of action of Annonaceous Acetogenins.

Anti-inflammatory Lignans: Modulation of NF-κB and MAPK Pathways

Lignan_Anti_inflammatory cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Lignans Tetrahydrofuran Lignans Lignans->MAPK Inhibition Lignans->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Inflammatory_Genes Activation

Caption: Anti-inflammatory mechanism of tetrahydrofuran lignans.

Conclusion

Tetrahydrofuran-based compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their activities span a wide range, including potent antitumor, antimicrobial, neuroprotective, and anti-inflammatory effects. This guide has provided a comparative overview of these activities, supported by quantitative data and detailed experimental protocols. A thorough understanding of their structure-activity relationships and mechanisms of action will continue to drive the development of novel and effective therapeutic agents based on the versatile tetrahydrofuran scaffold.

References

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  • Identification of an Annonaceous Acetogenin Mimetic, AA005, as an AMPK Activator and Autophagy Inducer in Colon Cancer Cells. PLOS ONE. [Link]

  • Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos. PMC - PubMed Central. [Link]

  • Kinetic characterization of mitochondrial complex I inhibitors using annonaceous acetogenins. PubMed. [Link]

  • Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed. [Link]

  • Phenolic Constituents Isolated from the Twigs of Cinnamomum cassia and Their Potential Neuroprotective Effects. PubMed. [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC - NIH. [Link]

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  • A Review on Annona muricata and Its Anticancer Activity. PMC - PubMed Central. [Link]

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  • Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity. ResearchGate. [Link]

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  • (A) IC50 values of AA005 (in 48 h) for various human cancer and... ResearchGate. [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. [Link]

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  • Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata. PMC - NIH. [Link]

  • Annonaceous acetogenin mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism. PubMed Central. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of the Indian Chemical Society. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. ResearchGate. [Link]

  • Acetogenins-Rich Fractions of Annona coriacea Suppress Human Glioblastoma Viability and Migration by Regulating Necroptosis and MMP-2 Activity In Vitro. MDPI. [Link]

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  • Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. [Link]

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Sources

Validation

A Comparative Guide to the Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol: A Cost-Benefit Analysis for Pharmaceutical Research

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(Dimethylamino)tetrahydrofuran-3-ol is a valuable building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 4-(Dimethylamino)tetrahydrofuran-3-ol is a valuable building block in medicinal chemistry, and its synthesis presents several strategic challenges. This guide provides an in-depth, objective comparison of potential synthetic routes to this compound, offering experimental insights and a cost-benefit analysis to inform your research and development efforts.

Introduction: The Significance of Substituted Tetrahydrofurans

The tetrahydrofuran motif is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] The strategic placement of functional groups on this five-membered ring system allows for the fine-tuning of molecular properties, influencing everything from receptor binding to metabolic stability. The target molecule, 4-(dimethylamino)tetrahydrofuran-3-ol, incorporates both a hydroxyl and a dimethylamino group, presenting a synthetically interesting challenge in controlling regioselectivity and stereoselectivity. This guide will focus on the most plausible and practical synthetic approaches, evaluating them on criteria of yield, cost of starting materials and reagents, operational simplicity, and scalability.

Proposed Synthetic Routes: An Overview

While a direct, optimized synthesis for 4-(dimethylamino)tetrahydrofuran-3-ol is not prominently described in the literature, fundamental principles of organic synthesis allow for the rational design of several potential routes. We will focus our analysis on the most promising pathway, which proceeds through an epoxide intermediate, and briefly discuss an alternative ketone reduction strategy.

Route 1: Epoxide Ring-Opening (The Recommended Approach)

This strategy is centered around the synthesis of a key intermediate, 3,4-epoxytetrahydrofuran (ETHF), followed by a nucleophilic ring-opening reaction with dimethylamine. This route offers a convergent and potentially stereocontrolled approach to the target molecule.

Route 2: Reductive Amination of a Ketone Precursor

An alternative, though less substantiated, approach involves the synthesis of 4-(dimethylamino)tetrahydrofuran-3-one, followed by a diastereoselective reduction of the ketone to the desired alcohol. The primary challenge of this route lies in the efficient synthesis of the ketone precursor.

In-Depth Analysis of Route 1: Epoxide Ring-Opening

This section will provide a detailed examination of the steps involved in the synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol via the epoxide ring-opening of 3,4-epoxytetrahydrofuran.

Step 1: Synthesis of 3,4-Epoxytetrahydrofuran (ETHF)

The logical precursor to ETHF is 2,5-dihydrofuran (DHF), a commercially available and relatively inexpensive starting material. The epoxidation of DHF is a critical step, and several methods exist.

Traditional Epoxidation Methods:

  • Peroxy-acids (e.g., m-CPBA): While effective, the use of stoichiometric peroxy-acids like meta-chloroperoxybenzoic acid (m-CPBA) generates significant amounts of solid waste (the corresponding carboxylic acid), which can complicate purification and adds to the overall cost and environmental impact.

A Greener, Catalytic Approach:

A more sustainable and efficient method for the synthesis of ETHF involves the use of a heterogeneous catalyst with a green oxidant. A highly effective system utilizes a novel titanosilicate catalyst, Ti-MWW, with hydrogen peroxide as the oxidant.[4] This method boasts high conversion (>95%) and selectivity (>99%) for the desired epoxide, with water as the only byproduct.[4]

Experimental Protocol: Synthesis of 3,4-Epoxytetrahydrofuran (ETHF)

  • Catalyst Preparation: The Ti-MWW catalyst is prepared according to literature procedures.

  • Reaction Setup: A stirred batch reactor is charged with 2,5-dihydrofuran (DHF) and the Ti-MWW catalyst in a suitable solvent such as methanol.

  • Epoxidation: An aqueous solution of hydrogen peroxide (30-50%) is added dropwise to the reaction mixture at a controlled temperature (typically 40-60 °C).

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of DHF.

  • Workup: Upon completion, the catalyst is filtered off and can be recycled. The solvent is removed under reduced pressure, and the resulting 3,4-epoxytetrahydrofuran can be purified by distillation.

Causality Behind Experimental Choices:

  • Catalyst: The Ti-MWW catalyst is chosen for its high activity and selectivity in epoxidation reactions using hydrogen peroxide, offering a significant environmental and economic advantage over traditional stoichiometric reagents.

  • Solvent: Methanol is a common solvent for such reactions due to its ability to solubilize both the substrate and the aqueous hydrogen peroxide.

  • Temperature Control: The dropwise addition of hydrogen peroxide and temperature control are crucial to prevent exothermic decomposition of the peroxide and to ensure selective epoxidation.

Step 2: Nucleophilic Ring-Opening of 3,4-Epoxytetrahydrofuran with Dimethylamine

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols.[5][6][7][8][9][10] The key considerations for this step are regioselectivity and stereochemistry.

Regioselectivity:

In the case of 3,4-epoxytetrahydrofuran, the two electrophilic carbons of the epoxide ring are both secondary. Under neutral or basic conditions with a strong nucleophile like dimethylamine, an SN2-type mechanism is expected to dominate.[11] Steric hindrance is a primary factor in determining the site of nucleophilic attack. While both carbons are secondary, the influence of the tetrahydrofuran ring oxygen may lead to a preferential attack at one position over the other.

For a more controlled and potentially highly regioselective reaction, an acid-mediated approach can be employed. Acetic acid has been shown to be an effective mediator for the ring-opening of epoxides with amines, leading to high yields and excellent regioselectivity.[5]

Stereochemistry:

The ring-opening of an epoxide via an SN2 mechanism proceeds with inversion of stereochemistry at the center of attack. If a specific stereoisomer of 4-(dimethylamino)tetrahydrofuran-3-ol is desired, a stereochemically pure starting epoxide would be required.

Experimental Protocol: Synthesis of 4-(Dimethylamino)tetrahydrofuran-3-ol

  • Reaction Setup: A solution of 3,4-epoxytetrahydrofuran in a suitable solvent (e.g., methanol or water) is prepared in a sealed reaction vessel.

  • Addition of Amine: An excess of dimethylamine (as a solution in a solvent or as a condensed gas) is added to the reaction mixture.

  • Acid Mediation (Optional but Recommended): A catalytic amount of acetic acid is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) until the starting epoxide is consumed, as monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: The excess dimethylamine and solvent are removed under reduced pressure. The residue is then taken up in an appropriate solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the acetic acid. The organic layer is dried and concentrated to yield the crude product.

  • Purification: The crude 4-(dimethylamino)tetrahydrofuran-3-ol can be purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of dimethylamine helps to drive the reaction to completion and minimizes the potential for side reactions.

  • Acid Catalyst: The use of a catalytic amount of acetic acid can activate the epoxide towards nucleophilic attack and improve the regioselectivity of the reaction.

  • Sealed Vessel: Due to the volatility of dimethylamine, the reaction is best performed in a sealed vessel to maintain a sufficient concentration of the nucleophile.

Visualization of Synthetic Route 1

Synthetic_Route_1 DHF 2,5-Dihydrofuran ETHF 3,4-Epoxytetrahydrofuran DHF->ETHF H₂O₂, Ti-MWW catalyst Target 4-(Dimethylamino)tetrahydrofuran-3-ol ETHF->Target (CH₃)₂NH, Acetic Acid (cat.)

Caption: Synthetic pathway from 2,5-dihydrofuran to the target molecule.

Cost-Benefit Analysis

FactorRoute 1: Epoxide Ring-OpeningRoute 2: Reductive Amination (Hypothetical)
Starting Materials 2,5-Dihydrofuran (readily available, moderate cost)Likely a more complex starting material, potentially higher cost.
Reagents Hydrogen peroxide (inexpensive, green), Dimethylamine (inexpensive), Ti-MWW catalyst (recyclable, initial investment)Requires a suitable oxidizing agent and a potentially expensive reducing agent for diastereoselective reduction.
Yield & Purity High yields reported for epoxidation. Ring-opening is generally efficient. Purity is achievable with standard purification.Highly dependent on the unknown efficiency of the ketone synthesis and the stereoselectivity of the reduction.
Scalability The catalytic epoxidation is well-suited for scale-up. The ring-opening is a standard industrial reaction.Potentially more challenging to scale due to the likely multi-step synthesis of the ketone precursor.
Environmental Impact The catalytic epoxidation with H₂O₂ is a green process. The main byproduct is water.Likely involves more stoichiometric reagents and potentially hazardous waste streams.
Operational Simplicity Two straightforward, well-understood reaction steps.The synthesis of the ketone precursor is likely to be more complex and require more steps.

Conclusion and Recommendation

Based on the available scientific literature and fundamental organic chemistry principles, the synthetic route to 4-(dimethylamino)tetrahydrofuran-3-ol via the epoxidation of 2,5-dihydrofuran followed by nucleophilic ring-opening with dimethylamine is the most promising and cost-effective approach. The use of a heterogeneous catalyst for the epoxidation step aligns with the principles of green chemistry, offering high efficiency and minimizing waste. While the alternative route through a ketone precursor is theoretically possible, the lack of a clear and efficient synthesis for the required intermediate makes it a less attractive option for large-scale production.

For researchers in drug development, the epoxide ring-opening strategy provides a reliable and scalable pathway to access 4-(dimethylamino)tetrahydrofuran-3-ol, a valuable building block for the synthesis of novel therapeutic agents.

References

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. [Link]

  • Llopis, N., & Baeza, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]

  • BASF AG. (1996). Process for the preparation of 2,5-dihydrofuran.
  • Reddy, B. V. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(8), 1477-1480. [Link]

  • Khan, A. A., et al. (2014). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. International Journal of Organic Chemistry, 4, 239-245. [Link]

  • Wu, P., et al. (2004). Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW. Green Chemistry, 6(9), 454-456. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Current Organic Synthesis, 18(1), 2-19. [Link]

  • Zare, A., & Meraj, F. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(3), 221-225. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Hughes Institute. (2000). Synthesis of epoxy-thf compounds.
  • Llopis, N., & Baeza, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. PMC. [Link]

  • Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. [Link]

  • Trost, B. M., & Dong, G. (2008). Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

  • Boehringer Ingelheim International GmbH. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • International Journal of Chemical Studies. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • Marco-Contelles, J., et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules, 26(24), 7488. [Link]

  • Pulka, K., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(7), 1459-1466. [Link]

  • Miedziak, P. J., et al. (2014). Gold as a Catalyst for the Ring Opening of 2,5-Dimethylfuran. Topics in Catalysis, 57(14-16), 1234-1240. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Tetrahydrofuran-3-ols

The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and drug development. For chiral molecules such as tetrahydrofuran-3-ols, which are prevalent scaffolds in numerous ph...

Author: BenchChem Technical Support Team. Date: February 2026

The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and drug development. For chiral molecules such as tetrahydrofuran-3-ols, which are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of the three principal techniques for determining the enantiomeric excess of chiral tetrahydrofuran-3-ols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

As a senior application scientist, my focus extends beyond mere procedural descriptions. This document is designed to provide you with the causal logic behind experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them effectively in your own laboratory settings.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most widely adopted method for the separation and quantification of enantiomers due to its versatility, robustness, and broad applicability. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

For chiral alcohols like tetrahydrofuran-3-ols, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice. The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The hydroxyl group and the ether oxygen of the tetrahydrofuran ring are key interaction points with the carbamate derivatives on the polysaccharide backbone of the CSP. The precise fit of each enantiomer into the chiral grooves of the CSP dictates its retention time.

Experimental Protocol: Chiral HPLC of (R/S)-Tetrahydrofuran-3-ol

This protocol outlines a typical procedure for the enantioseparation of a simple tetrahydrofuran-3-ol.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Column:

  • A polysaccharide-based chiral column, such as a Chiralpak® AD-H or a similar column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

Mobile Phase:

  • A mixture of n-hexane and isopropanol is a common starting point. The ratio is a critical parameter to optimize for achieving baseline separation. A typical starting ratio would be 90:10 (n-hexane:isopropanol).

Method:

  • Sample Preparation: Dissolve a small amount of the racemic or enantioenriched tetrahydrofuran-3-ol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Elution: Elute with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min).

  • Detection: Monitor the elution profile at a suitable wavelength (typically in the low UV range, e.g., 210-220 nm, as tetrahydrofuran-3-ol lacks a strong chromophore).

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Data Presentation:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.7 mL/min
Temperature 25 °C
Detection UV at 215 nm
Retention Time (Enantiomer 1) t₁
Retention Time (Enantiomer 2) t₂
Resolution (Rs) > 1.5

Note: Actual retention times (t₁ and t₂) will vary depending on the specific tetrahydrofuran-3-ol derivative and the exact HPLC system conditions.

Causality in Method Development:

  • Mobile Phase Composition: The ratio of the non-polar solvent (n-hexane) to the polar modifier (isopropanol) is crucial. Increasing the isopropanol content will generally decrease retention times but may also reduce the resolution between the enantiomers. Fine-tuning this ratio is the primary means of optimizing the separation.

  • Choice of CSP: While polysaccharide-based columns are a good starting point, other CSPs, such as those based on Pirkle-type or macrocyclic antibiotic phases, could also be effective and should be considered if adequate separation is not achieved.

Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analogs

For more volatile tetrahydrofuran-3-ol derivatives, or after derivatization to increase volatility, chiral GC offers excellent resolution and sensitivity. The separation principle is analogous to chiral HPLC, relying on the differential interaction of the enantiomers with a chiral stationary phase coated onto the inside of a capillary column.

The Role of Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs are the most common choice for chiral GC separations of alcohols. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Enantioselective separation is achieved through the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin. The fit of the enantiomer into the chiral cavity, along with interactions with the derivatized rim of the cyclodextrin, determines the retention time.

Experimental Protocol: Chiral GC of (R/S)-Tetrahydrofuran-3-ol

Direct analysis of tetrahydrofuran-3-ol by GC can be challenging due to its polarity. Derivatization to a less polar ester or ether is often beneficial.

Derivatization (Optional but Recommended):

  • React the tetrahydrofuran-3-ol with an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) in the presence of a catalyst (e.g., pyridine or DMAP) to form the corresponding ester.

  • Extract the derivative and dissolve it in a suitable solvent (e.g., hexane or ethyl acetate).

Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Column:

  • A cyclodextrin-based chiral capillary column, such as a Hydrodex® β-6TBDM or a similar column.

Method:

  • Injection: Inject 1 µL of the derivatized or underivatized sample into the GC injector in split mode.

  • Temperature Program: A temperature gradient is typically used to ensure good peak shape and resolution. A representative program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detection: FID is a common and robust detector for this purpose.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.

Data Presentation:

ParameterValue
Column Hydrodex® β-6TBDM (25 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 60 °C (2 min), then 5 °C/min to 180 °C (5 min)
Retention Time (Enantiomer 1) t₁
Retention Time (Enantiomer 2) t₂
Resolution (Rs) > 1.5

Note: Retention times will be highly dependent on the specific derivative and the GC conditions.

Causality in Method Development:

  • Derivatization: Acylation of the hydroxyl group reduces its polarity, leading to improved peak shape and reduced tailing on many GC columns. The choice of derivatizing agent can also influence the volatility and the interaction with the CSP.

  • Temperature Program: The temperature ramp rate is a critical parameter for optimizing resolution. A slower ramp rate can improve separation but will increase the analysis time.

Chiral NMR Spectroscopy: Unveiling Enantiomeric Composition Through Diastereomeric Differentiation

Mosher's Acid Analysis: A Classic and Reliable CDA Approach

For chiral alcohols, the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a well-established and highly reliable method.[1] The alcohol is converted into its corresponding (R)- and (S)-MTPA esters. The magnetically anisotropic phenyl group of the MTPA moiety creates distinct chemical shifts for the protons of the alcohol portion in the two diastereomers, allowing for their differentiation and quantification.

Experimental Protocol: Mosher's Ester Analysis of a Chiral Tetrahydrofuran-3-ol

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended).

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous pyridine or another suitable base.

  • Anhydrous NMR solvent (e.g., CDCl₃).

Method:

  • Esterification: In two separate NMR tubes, react a small amount of the enantioenriched tetrahydrofuran-3-ol with a slight excess of (R)-MTPA-Cl in one tube and (S)-MTPA-Cl in the other. Add a small amount of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The reaction can be monitored by TLC or by acquiring periodic NMR spectra.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra of both diastereomeric ester samples.

  • Analysis: Identify a well-resolved proton signal in the tetrahydrofuran-3-ol moiety that shows a clear chemical shift difference (Δδ) between the two diastereomers. The protons closest to the stereocenter are typically the most affected.

  • Quantification: Integrate the signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals directly reflects the enantiomeric ratio of the original alcohol.

Data Presentation:

DiastereomerChemical Shift of a Reporter Proton (δ, ppm)
(R)-THF-3-ol-(S)-MTPA ester δ₁
(S)-THF-3-ol-(S)-MTPA ester δ₂
Chemical Shift Difference (Δδ)

Note: The specific proton and its chemical shifts will depend on the structure of the tetrahydrofuran-3-ol.

Causality in Method Development:

  • Choice of Derivatizing Agent: Mosher's acid is particularly effective due to the presence of the CF₃ group, which provides a useful signal in ¹⁹F NMR for cross-verification, and the anisotropic effect of the phenyl ring.

  • Solvent Effects: The choice of NMR solvent can influence the observed chemical shift differences. Non-polar solvents often lead to larger Δδ values.

  • Purity of Reagents: It is crucial to use enantiomerically pure MTPA-Cl to avoid the formation of a complex mixture of four diastereomers, which would complicate the analysis.

Comparative Summary

FeatureChiral HPLCChiral GCChiral NMR (Mosher's Acid)
Principle Differential interaction with a CSPDifferential interaction with a CSPFormation of diastereomers with a CDA
Sample Volatility Not a primary concernRequires volatile analytes or derivatizationNot a concern
Sample Preparation Minimal (dissolution in mobile phase)May require derivatizationDerivatization step is necessary
Resolution Good to excellentExcellentDependent on chemical shift differences
Sensitivity High (UV, MS detection)Very high (FID, MS detection)Lower, requires more sample
Quantification Integration of peak areasIntegration of peak areasIntegration of NMR signals
Information Provided Enantiomeric excessEnantiomeric excessEnantiomeric excess, potential for absolute configuration determination
Cost (Consumables) Moderate (chiral columns can be expensive)Moderate (chiral columns can be expensive)Lower (reagents are relatively inexpensive)
Throughput HighHighLower

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for determining the enantiomeric excess of a chiral tetrahydrofuran-3-ol depends on several factors, including the specific properties of the analyte, the available instrumentation, and the goals of the analysis.

  • Chiral HPLC is the recommended starting point for most applications due to its versatility and ease of use.

  • Chiral GC is an excellent choice for volatile compounds or when very high resolution is required, although it may necessitate a derivatization step.

  • Chiral NMR with Mosher's acid is a powerful, non-separative technique that is particularly useful for structural confirmation and can provide information about the absolute configuration.

By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most suitable method for the accurate and reliable determination of the enantiomeric excess of chiral tetrahydrofuran-3-ols, ensuring the quality and stereochemical integrity of these important molecules.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Tetrahydrofuran-3-ol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (CSP) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Calculate ee% Chromatogram->Quantification Peak Integration

Caption: Chiral HPLC workflow for ee determination.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Tetrahydrofuran-3-ol Sample Derivatize Derivatization (e.g., Acylation) Sample->Derivatize Injector Injector Derivatize->Injector Column Chiral Capillary Column Injector->Column Carrier Gas Flow Detector FID/MS Detector Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Quantification Calculate ee% Chromatogram->Quantification Peak Integration

Caption: Chiral GC workflow with derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Enantioenriched Tetrahydrofuran-3-ol Reaction Esterification in separate tubes Sample->Reaction Reagent (R)- & (S)-Mosher's Acid Chloride Reagent->Reaction Acquisition NMR Spectrometer Reaction->Acquisition Acquire Spectra Spectra ¹H NMR Spectra of Diastereomers Acquisition->Spectra Integration Integration Spectra->Integration Identify & Integrate Diagnostic Signals Quantification Calculate ee% Integration->Quantification

Caption: Mosher's ester analysis workflow using NMR.

References

  • Niidu, A., Paju, A., Müürissepp, A. M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Ghosh, P., & Wulff, G. (2000). Enantioselective synthesis of (R)-and (S)-tetrahydrofuran-3-ol. Tetrahedron: Asymmetry, 11(13), 2781-2788. [Link]

  • Wenzel, T. J. (2019). Chiral solvating agents for NMR spectroscopy. Concepts in Magnetic Resonance Part A, 48A(1), e21422. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric purity and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of the absolute configuration of alcohols, amines and carboxylic acids by NMR. Chemical Reviews, 104(1), 17-117. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

Sources

Validation

literature review of 4-(Dimethylamino)tetrahydrofuran-3-ol applications

An In-Depth Technical Guide to the Applications of 4-(Dimethylamino)tetrahydrofuran-3-ol and its Derivatives in Medicinal Chemistry Introduction: Unveiling a Novel Scaffold for Drug Discovery The tetrahydrofuran (THF) mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-(Dimethylamino)tetrahydrofuran-3-ol and its Derivatives in Medicinal Chemistry

Introduction: Unveiling a Novel Scaffold for Drug Discovery

The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1] Its five-membered cyclic ether structure is a common feature in drugs targeting a range of clinical diseases, from viral infections to cancer.[1][2] The utility of the THF ring is often enhanced by functionalization, with substituted tetrahydrofurans serving as versatile chiral building blocks for creating complex, stereochemically defined molecules.[3][4] Among these, 3-hydroxytetrahydrofuran has emerged as a particularly valuable intermediate in the synthesis of antiviral drugs like Amprenavir and Fosamprenavir.[2]

Separately, the dimethylamine (DMA) group is another pharmacologically significant functional group, present in a wide array of therapeutic agents.[5][6] DMA derivatives are known to exhibit diverse biological activities, including antimicrobial, antihistaminic, and anticancer properties.[5][6]

This guide introduces 4-(Dimethylamino)tetrahydrofuran-3-ol, a chiral building block that synergistically combines the key structural features of both the 3-hydroxytetrahydrofuran scaffold and the dimethylamino group. While this specific molecule is not yet widely documented in existing literature, its potential as a novel scaffold for drug discovery is immense. This guide will, therefore, provide a forward-looking comparative analysis, grounded in the established principles of medicinal chemistry and supported by data from analogous structures. We will explore its synthetic viability, compare its potential physicochemical properties to existing scaffolds, and propose its application in the rational design of next-generation therapeutics.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 4-(dimethylamino)tetrahydrofuran-3-ol can be approached through several rational pathways, leveraging established methodologies for the synthesis of substituted tetrahydrofurans and amino alcohols. A plausible and efficient route would involve the epoxidation of a suitable olefin precursor, followed by a regioselective ring-opening with dimethylamine.

Proposed Synthetic Workflow

A logical synthetic approach would commence with a readily available chiral starting material to install the desired stereochemistry. The following workflow outlines a hypothetical, yet feasible, synthetic pathway.

G cluster_0 Synthetic Pathway to 4-(Dimethylamino)tetrahydrofuran-3-ol Start Chiral Precursor (e.g., from Malic Acid) Step1 Formation of Unsaturated Ester Start->Step1 Esterification & Elimination Step2 Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Step1->Step2 m-CPBA, Ti(OiPr)4, (+)-DET Step3 Regioselective Epoxide Opening with Dimethylamine Step2->Step3 HN(Me)2, Lewis Acid Step4 Cyclization/ Lactonization Step3->Step4 Acid or Base Catalysis Step5 Reduction of Lactone Step4->Step5 LiAlH4 or DIBAL-H End 4-(Dimethylamino)tetrahydrofuran-3-ol Step5->End G cluster_apps Potential Therapeutic Areas Scaffold 4-(Dimethylamino)tetrahydrofuran-3-ol Antiviral Antiviral Agents (Nucleoside Analogues) Scaffold->Antiviral mimics ribose scaffold Anticancer Anticancer Agents (Kinase Inhibitors) Scaffold->Anticancer provides unique 3D conformation CNS CNS Disorders (Receptor Antagonists) Scaffold->CNS influences BBB penetration Antibacterial Antibacterial Agents Scaffold->Antibacterial potential for novel mechanisms G cluster_1 Synthesis of a Hypothetical Kinase Inhibitor Start Heterocyclic Core (e.g., Pyrimidine) Step1 Activation of Hydroxyl Group (e.g., Mesylation) Start->Step1 MsCl, Et3N Step2 Nucleophilic Substitution with 4-(Dimethylamino)tetrahydrofuran-3-ol Step1->Step2 NaH, Anhydrous DMF Step3 Deprotection (if necessary) Step2->Step3 TFA or HCl End Final Kinase Inhibitor Step3->End

Sources

Comparative

A Comparative Guide to Tetrahydrofuran Synthesis: Mechanisms and Performance

For researchers, scientists, and professionals in drug development, the choice of a synthetic route can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. Tetrahydrofuran (THF), a ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of a synthetic route can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. Tetrahydrofuran (THF), a ubiquitous solvent and a critical building block in chemical synthesis, is accessible through various reaction pathways. This guide provides an in-depth comparative analysis of the most prominent industrial and laboratory-scale methods for THF synthesis. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and offer insights to inform your selection of the most appropriate method for your specific application.

Acid-Catalyzed Dehydration of 1,4-Butanediol: The Workhorse of Industrial Production

The acid-catalyzed dehydration of 1,4-butanediol (BDO) stands as a cornerstone of industrial THF production, prized for its high efficiency and yield.[1][2] This method is often the final step in broader processes like the Reppe process.[1]

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed intramolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Protonation: An acid catalyst protonates one of the hydroxyl groups of 1,4-butanediol, forming a good leaving group (water).

  • Intramolecular Cyclization: The terminal hydroxyl group acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

  • Deprotonation: A water molecule is eliminated, and the resulting oxonium ion is deprotonated to yield tetrahydrofuran.

G BDO 1,4-Butanediol Protonated_BDO Protonated BDO BDO->Protonated_BDO + H⁺ Oxonium_Ion Oxonium Ion Protonated_BDO->Oxonium_Ion Intramolecular SN2 Attack H2O H₂O THF Tetrahydrofuran Oxonium_Ion->THF - H⁺ H2O_out H₂O H_plus H⁺

Caption: Mechanism of Acid-Catalyzed Dehydration of 1,4-Butanediol.

Catalysts and Performance

A variety of acid catalysts have been employed for this reaction, each with distinct advantages and drawbacks. Strong mineral acids like sulfuric acid are effective but can be corrosive and pose environmental concerns.[3] To circumvent these issues, solid acid catalysts are increasingly favored.

CatalystTemperature (°C)Yield (%)Selectivity (%)Reference
Sulfuric Acid (22% aq.)100>99High[3]
Zirconium Sulfate150-200HighHigh[2]
Heteropolyacids (Cs₂H₄P₂W₁₈O₆₂)18089.4High[4]
High-Temperature Water (no added catalyst)200-35084-94 (equilibrium)High[1][5]

Experimental Protocol: Dehydration of 1,4-Butanediol using Sulfuric Acid [3]

  • To a reaction vessel equipped with a distillation column, add 1087 kg of a 22% aqueous sulfuric acid solution.

  • Heat the solution to 100°C.

  • Continuously feed 1,4-butanediol into the reactor at a rate of 110 kg/h .

  • Maintain the temperature at the top of the distillation column at 80°C to continuously remove the THF-water azeotrope.

  • The collected distillate will be an aqueous solution containing approximately 80% tetrahydrofuran, which can be further purified.

This continuous process demonstrates the industrial scalability of the BDO dehydration route, achieving a remarkable yield of over 99%.[3]

The Reppe Process: A Classic Route from Simple Feedstocks

The Reppe process, developed in the 1930s, utilizes acetylene and formaldehyde as primary feedstocks.[1] While historically significant, the handling of acetylene under high pressure presents safety challenges. The synthesis of THF via this route culminates in the acid-catalyzed dehydration of an intermediate, 1,4-butanediol.

Mechanistic Pathway

The Reppe process involves two main stages:

  • Ethynylation: Acetylene reacts with formaldehyde in the presence of a copper acetylide catalyst to form 1,4-butynediol.

  • Hydrogenation and Cyclization: The 1,4-butynediol is then hydrogenated to 1,4-butanediol, which subsequently undergoes acid-catalyzed dehydration to yield tetrahydrofuran, as detailed in the previous section.

G cluster_0 Reppe Process Acetylene Acetylene Butynediol 1,4-Butynediol Acetylene->Butynediol + Formaldehyde (Cu Catalyst) Formaldehyde Formaldehyde BDO 1,4-Butanediol Butynediol->BDO Hydrogenation THF Tetrahydrofuran BDO->THF Acid-Catalyzed Dehydration G MA Maleic Anhydride SA Succinic Anhydride MA->SA H₂ / Catalyst GBL γ-Butyrolactone SA->GBL H₂ / Catalyst BDO 1,4-Butanediol GBL->BDO H₂ / Catalyst THF Tetrahydrofuran BDO->THF -H₂O

Caption: Reaction Pathway for THF Synthesis from Maleic Anhydride.

Catalysts and Performance

Bifunctional catalysts are often employed to facilitate the multiple reaction steps. For instance, a combination of a hydrogenation catalyst and an acidic component for dehydration is effective.

CatalystKey IntermediatesSelectivity to THF (%)Reference
Copper-Chromium-Zinc & Alumina-SilicaSuccinic Anhydride, GBL, BDO-[6]
Cu-ZnO-ZrO₂/H-YGBL, BDOHigh[7]
Nickel-basedGBL85-95[3]

The process using a nickel catalyst reports a single-pass conversion of maleic anhydride of 100%, with a selectivity to THF between 85% and 95%. [3]

Furfural Hydrogenation: A Bio-Renewable Avenue

With the increasing focus on sustainable chemistry, the conversion of biomass-derived furfural to THF presents an attractive green alternative. [3][8]Furfural is typically produced from agricultural byproducts like corn cobs. [3]

Mechanistic Pathway

The conversion of furfural to THF generally proceeds in two steps:

  • Decarbonylation: Furfural is first decarbonylated to furan.

  • Hydrogenation: The resulting furan is then hydrogenated to tetrahydrofuran.

Recent advancements have focused on developing single-step processes to improve efficiency. [9]

Catalysts and Performance

Palladium-based catalysts have shown high efficacy for the one-step conversion of furfural to THF.

CatalystTemperature (°C)Pressure (MPa)Furfural Conversion (%)THF Selectivity (%)Reference
3% Pd/C (batch)2203-4100>10[9]
3% Pd/C (continuous)200-2203-3.5100up to 41[10]

Experimental Protocol: One-Step Furfural to THF Synthesis (Batch Mode) [9]

  • Prepare a 3% Palladium on carbon (Pd/C) catalyst.

  • In a batch reactor, combine a 5 wt% solution of furfural in a suitable solvent (e.g., 95 mL) with 0.5 g of the 3% Pd/C catalyst.

  • Pressurize the reactor with hydrogen to 3-4 MPa.

  • Heat the reaction mixture to 220°C (493 K) and maintain for the desired reaction time.

  • After cooling and depressurization, the product mixture can be analyzed to determine conversion and selectivity.

While the furfural route is promising from a sustainability perspective, it has historically been associated with pollution challenges, which has led to a decline in its large-scale industrial use. [3]

Comparative Analysis and Conclusion

Synthesis RouteStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yield (%)
Acid-Catalyzed Dehydration of BDO 1,4-ButanediolHigh yield and selectivity, mature technologyCan require corrosive acids>99 [3]
Reppe Process Acetylene, FormaldehydeUtilizes simple feedstocksHazardous handling of acetyleneHigh
Hydrogenation of Maleic Anhydride Maleic AnhydrideControllable product distribution, high conversionMulti-step process85-95 (selectivity) [3]
Furfural Hydrogenation Furfural (from biomass)Bio-renewable feedstockHistorically associated with pollution, lower selectivity-

The selection of an optimal synthesis route for tetrahydrofuran is a nuanced decision that hinges on a variety of factors including the desired scale of production, available feedstocks, economic viability, and environmental considerations. For large-scale, high-purity THF production, the acid-catalyzed dehydration of 1,4-butanediol remains the dominant and most efficient method. The hydrogenation of maleic anhydride offers flexibility in co-product generation. As the chemical industry pivots towards greater sustainability, the conversion of bio-derived furfural to THF holds significant promise, contingent on the development of more selective and environmentally benign catalytic systems.

This guide has provided a comparative overview of the primary reaction mechanisms for THF synthesis, supported by experimental data and procedural outlines. It is intended to serve as a valuable resource for researchers and professionals in making informed decisions for their synthetic endeavors.

References

  • Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Single step process for conversion of furfural to tetrahydrofuran - Google Patents. EP2951165B1.
  • Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed. Available at: [Link]

  • Methods for producing tetrahydrofuran - Google Patents. US11149015B2.
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  • SINGLE STEP PROCESS FOR CONVERSION OF FURFURAL TO TETRAHYDROFURAN - European Patent Office. WO2014118806A9.

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Validation

A Senior Application Scientist's Guide to Validating the Structure of 4-(Dimethylamino)tetrahydrofuran-3-ol Derivatives

In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is paramount. For researchers working with scaffolds like 4-(dimethylamino)tetrahydrofuran-3-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is paramount. For researchers working with scaffolds like 4-(dimethylamino)tetrahydrofuran-3-ol, seemingly minor variations in substitution or stereochemistry can lead to drastic differences in biological activity and safety profiles. This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structure of these derivatives, moving beyond mere data acquisition to a holistic, self-validating analytical strategy.

The core structure of 4-(dimethylamino)tetrahydrofuran-3-ol presents several key validation challenges: four stereocenters, the relative orientation (cis/trans) of the hydroxyl and dimethylamino groups, and the precise connectivity of the substituents. A multi-technique approach is not just recommended; it is essential for rigorous, publication-quality structural confirmation.

The Analytical Triad: A Comparative Overview

The structural elucidation of complex small molecules relies on a synergistic interplay between Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.

Technique Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Atomic connectivity (1D/2D NMR), relative stereochemistry (NOESY/ROESY), solution-state conformation.Provides detailed atom-by-atom connectivity and spatial relationships in solution. Non-destructive.Does not typically provide absolute stereochemistry. Signal overlap can be an issue in complex molecules.1-10 mg, soluble
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.High sensitivity, provides definitive molecular formula.Provides limited information on stereochemistry or isomer connectivity.<1 mg, soluble
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, solid-state conformation, bond lengths, and angles.The "gold standard" for absolute structural determination.[1][2]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[1] The solid-state structure may differ from the solution-state conformation.High-quality single crystal

I. Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural validation, providing a detailed map of the molecule's covalent framework and the relative orientation of its atoms in solution. For a 4-(dimethylamino)tetrahydrofuran-3-ol derivative, a suite of NMR experiments is necessary to build the structure piece by piece.

Causality Behind the Experimental Choices

A logical, tiered approach to NMR analysis ensures that each experiment builds upon the last, creating a self-validating data package. One-dimensional (¹H and ¹³C) spectra provide the initial census of atoms, while two-dimensional experiments reveal their intricate relationships.

MS_Logic Analyte Analyte Ionization Ionization Analyte->Ionization e.g., ESI HRMS_Analysis HRMS_Analysis Ionization->HRMS_Analysis [M+H]⁺ MS_MS_Isolation MS_MS_Isolation Ionization->MS_MS_Isolation Isolate [M+H]⁺ Molecular_Formula Molecular_Formula HRMS_Analysis->Molecular_Formula Accurate Mass (e.g., < 5 ppm error) Validation_Check_1 Validation_Check_1 Molecular_Formula->Validation_Check_1 Matches NMR Data? Fragmentation Fragmentation MS_MS_Isolation->Fragmentation CID Fragment_Ions Fragment_Ions Fragmentation->Fragment_Ions Substructure_Clues Substructure_Clues Fragment_Ions->Substructure_Clues Validation_Check_2 Validation_Check_2 Substructure_Clues->Validation_Check_2 Consistent with NMR Structure?

Caption: Logic flow for MS-based structural validation.
Expected Fragmentation Patterns

For a 4-(dimethylamino)tetrahydrofuran-3-ol derivative, key fragmentation pathways often involve:

  • Alpha-cleavage adjacent to the nitrogen : This is a dominant fragmentation pathway for amines. [3][4]Cleavage of the C4-C5 or C3-C4 bond can lead to characteristic fragments.

  • Loss of water (-18 Da) : A common fragmentation for alcohols.

  • Cleavage of the tetrahydrofuran ring : Ring-opening followed by fragmentation is a characteristic of cyclic ethers. [3][5] Observing a fragment corresponding to the loss of the dimethylamino group or the side chain at another position would be strong evidence supporting the connectivity determined by HMBC.

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive-ion mode analysis.

  • Instrumentation : Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • HRMS Acquisition : Infuse the sample directly or via LC inlet. Acquire a full scan mass spectrum in positive ion mode (to observe the [M+H]⁺ ion) over a relevant m/z range.

  • Elemental Composition Calculation : Use the instrument software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search to possible elements (C, H, N, O).

  • MS/MS Acquisition : Perform a product ion scan by isolating the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole) and fragmenting it using collision-induced dissociation (CID). Acquire the spectrum of the resulting fragment ions.

  • Data Analysis : Compare the calculated molecular formula with that expected from the synthesis. Propose structures for the major fragment ions observed in the MS/MS spectrum and ensure they are consistent with the structure derived from NMR data.

III. X-ray Crystallography: The Final Arbiter of Stereochemistry

When an unambiguous determination of absolute stereochemistry is required, or when NMR data is ambiguous, single-crystal X-ray crystallography is the definitive technique. [1][6]It provides a precise 3D model of the molecule as it exists in the crystal lattice. [1]

Causality and Application

In drug development, knowing the absolute configuration is often a regulatory requirement. [7]While advanced NMR methods can sometimes provide clues, X-ray crystallography is the only technique that provides a direct and unambiguous result, assuming a suitable crystal can be grown. [1][8]It serves as the ultimate validation of the relative stereochemistry proposed by NOESY and assigns the absolute configuration (R/S) at each chiral center.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : This is often the rate-limiting step. [1]Systematically screen for crystallization conditions by dissolving the pure compound in various solvents and employing techniques like slow evaporation, vapor diffusion, or solvent layering.

  • Crystal Mounting : Carefully select a single, well-formed crystal and mount it on the goniometer of a diffractometer.

  • Data Collection : Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The diffractometer will then rotate the crystal while irradiating it with X-rays, collecting a full sphere of diffraction data.

  • Structure Solution and Refinement : The diffraction pattern is used to solve the electron density map of the unit cell. The solved structure is then refined to best fit the experimental data.

  • Absolute Stereochemistry Determination : For molecules containing atoms heavier than oxygen, the anomalous dispersion effect can be used to determine the absolute structure. [9]The Flack parameter is calculated during refinement; a value near zero with a small error confirms the correct absolute configuration has been assigned. [6]

Conclusion: An Integrated and Self-Validating Approach

The structural validation of 4-(dimethylamino)tetrahydrofuran-3-ol derivatives is a process of building a logical, evidence-based case. It begins with MS to confirm the molecular formula, proceeds to a comprehensive suite of NMR experiments to piece together the atomic connectivity and relative stereochemistry, and culminates, when necessary, with X-ray crystallography for the definitive assignment of absolute configuration. Each step provides a crucial cross-check on the others, ensuring the final proposed structure is not just a possibility, but a rigorously validated certainty. This multi-faceted approach embodies the scientific integrity required for advancing drug development and contributing reliable data to the scientific community.

References

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  • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(11), 856-865. [Link]

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  • LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

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  • Singh, S., et al. (2015). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. ResearchGate. [Link]

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  • Nichugovskiy, A. I., & Cheshkov, D. A. (2019). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv. [Link]

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  • Tost, M., & Kazmaier, U. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 26(68), 15821-15825. [Link]

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Comparative

A Senior Application Scientist's Guide to Scalable Production of 4-(Dimethylamino)tetrahydrofuran-3-ol

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project progression. 4-(Dimethylamino)tetrahydrofuran-3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project progression. 4-(Dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran, represents a class of scaffolds with significant potential in medicinal chemistry due to the prevalence of both the tetrahydrofuran ring and dimethylamine moieties in FDA-approved drugs. The tetrahydrofuran motif is a common feature in a variety of natural products and biologically active molecules, while the dimethylamine group can be crucial for modulating physicochemical properties and target engagement. This guide provides an in-depth comparison of potential scalable synthetic routes to 4-(Dimethylamino)tetrahydrofuran-3-ol, offering insights into the practical considerations for laboratory-scale synthesis and industrial production.

Introduction to 4-(Dimethylamino)tetrahydrofuran-3-ol and its Significance

The 4-(Dimethylamino)tetrahydrofuran-3-ol structure combines a hydrophilic alcohol, a basic tertiary amine, and a cyclic ether. This combination of functional groups can impart favorable pharmacokinetic properties to a drug candidate, such as improved solubility and the potential for specific hydrogen bonding interactions with biological targets. The stereochemistry of the hydroxyl and amino groups adds another layer of complexity and opportunity for optimizing molecular interactions. Given the importance of chiral building blocks in drug discovery, this guide will also address stereoselective approaches.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the scalable production of 4-(Dimethylamino)tetrahydrofuran-3-ol:

  • Route A: Reductive Amination of a Ketone Precursor. This approach involves the synthesis of a 3-oxotetrahydrofuran intermediate followed by the introduction of the dimethylamino group via reductive amination.

  • Route B: Epoxide Ring-Opening. This strategy utilizes a 3,4-epoxytetrahydrofuran intermediate, which is then opened with dimethylamine to install the required amino and hydroxyl functionalities.

Route A: The Reductive Amination Pathway

This synthetic route is a robust and widely used method for the formation of C-N bonds in the pharmaceutical industry.[1] The key intermediate is 3-oxotetrahydrofuran, which can be prepared from the readily available 3-hydroxytetrahydrofuran.

cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran 3-Oxotetrahydrofuran 3-Oxotetrahydrofuran 3-Hydroxytetrahydrofuran->3-Oxotetrahydrofuran Oxidizing Agent (e.g., TEMPO/NaOCl) 3-Oxotetrahydrofuran_2 3-Oxotetrahydrofuran 4-(Dimethylamino)tetrahydrofuran-3-ol 4-(Dimethylamino)tetrahydrofuran-3-ol 3-Oxotetrahydrofuran_2->4-(Dimethylamino)tetrahydrofuran-3-ol Dimethylamine, Reducing Agent (e.g., NaBH(OAc)3) cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening 2,5-Dihydrofuran 2,5-Dihydrofuran 3,4-Epoxytetrahydrofuran 3,4-Epoxytetrahydrofuran 2,5-Dihydrofuran->3,4-Epoxytetrahydrofuran Epoxidizing Agent (e.g., m-CPBA) 3,4-Epoxytetrahydrofuran_2 3,4-Epoxytetrahydrofuran 4-(Dimethylamino)tetrahydrofuran-3-ol 4-(Dimethylamino)tetrahydrofuran-3-ol 3,4-Epoxytetrahydrofuran_2->4-(Dimethylamino)tetrahydrofuran-3-ol Dimethylamine Tartaric Acid Tartaric Acid Chiral Diol Chiral Diol Tartaric Acid->Chiral Diol Reduction Chiral Epoxide Chiral Epoxide Chiral Diol->Chiral Epoxide Cyclization & Epoxidation Chiral Amino Alcohol (3S,4R)-4-(Dimethylamino) tetrahydrofuran-3-ol Chiral Epoxide->Chiral Amino Alcohol Ring-Opening with Dimethylamine

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemica...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in this endeavor. This guide provides a detailed protocol for the safe disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. Due to the limited availability of specific disposal information for this exact compound, this guide synthesizes data from structurally similar compounds and established principles of chemical waste management to provide a comprehensive and precautionary approach.

Disclaimer: The following procedures are based on the safety data sheet (SDS) for the structurally related compound 3-(Dimethylamino)pyrrolidine and general chemical waste guidelines. It is imperative to consult the specific Safety Data Sheet for 4-(Dimethylamino)tetrahydrofuran-3-ol provided by the manufacturer and to conduct a thorough, site-specific risk assessment before handling and disposal.

Hazard Identification and Risk Assessment: An Inferential Approach

Given the structural similarities to other amino-containing heterocyclic compounds, it is prudent to assume that 4-(Dimethylamino)tetrahydrofuran-3-ol may exhibit comparable hazard characteristics. The primary hazards associated with similar amines include:

  • Corrosivity: Many amines are corrosive to the skin and eyes and can cause severe burns.

  • Flammability: While not always highly flammable, many organic amines are combustible.

  • Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.

A comprehensive risk assessment should be conducted prior to any handling or disposal activities. This assessment should consider the quantity of the chemical being used, the potential for exposure, and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

To mitigate the risks associated with handling 4-(Dimethylamino)tetrahydrofuran-3-ol, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash hazard.Protects against splashes that can cause severe eye damage or blindness.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for extended handling.Provides a barrier against skin contact, which can lead to burns or systemic toxicity. The choice of glove material should be based on the manufacturer's specific recommendations and breakthrough times.
Body Protection A flame-resistant laboratory coat.Protects against incidental skin contact and provides a layer of protection in case of a fire.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large-scale operations.Prevents the inhalation of potentially toxic or corrosive vapors.

Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to prevent harm to personnel and the environment.

For Small Spills (less than 100 mL):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation or perform the cleanup in a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Neutralize (with caution): For small spills of amines, a dilute solution of a weak acid (e.g., 5% citric acid) can be cautiously used for neutralization after absorption. However, this should only be performed by trained personnel, as the reaction can generate heat.

  • Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For Large Spills (more than 100 mL):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department and emergency services.

  • Isolate: If it is safe to do so, close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Large spills should only be handled by trained emergency responders.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol and its contaminated materials is a critical step in the chemical lifecycle. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate proper disposal.

  • Non-halogenated Organic Waste: Place waste 4-(Dimethylamino)tetrahydrofuran-3-ol and any organic solvents used for rinsing into a designated, properly labeled container for non-halogenated organic waste.

  • Aqueous Waste: If the compound is present in an aqueous solution, it should be collected in a designated aqueous waste container. Do not mix with organic solvent waste.

  • Solid Waste: Contaminated solid materials, such as absorbent pads, gloves, and empty containers, should be collected in a separate, clearly labeled solid waste container.

Step 2: Container Management

  • Compatibility: Ensure that the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages of each.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 3: Neutralization (for dilute aqueous solutions only)

For very dilute aqueous solutions of 4-(Dimethylamino)tetrahydrofuran-3-ol, neutralization with a weak acid (e.g., acetic acid or citric acid) to a pH between 6.0 and 8.0 may be a permissible pre-treatment step before collection, depending on local regulations. This should only be performed by trained personnel and with appropriate monitoring of the reaction temperature.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Waste Minimization: A Proactive Approach to Safety

The most effective way to manage chemical waste is to minimize its generation in the first place.

  • Purchase only the quantity of the chemical that is needed.

  • Design experiments to use the smallest possible scale.

  • Do not mix hazardous waste with non-hazardous waste.

Diagrammatic Representation of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_type Waste Identification cluster_liquid_disposal Liquid Waste Stream cluster_solid_disposal Solid Waste Stream cluster_final_steps Final Procedures Start Start: Have 4-(Dimethylamino)tetrahydrofuran-3-ol Waste RiskAssessment Conduct Site-Specific Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE WasteType Identify Waste Type PPE->WasteType Liquid Liquid Waste WasteType->Liquid Liquid Solid Contaminated Solid Waste WasteType->Solid Solid LiquidType Aqueous or Organic? Liquid->LiquidType SolidDisposal Collect in Labeled Solid Waste Container Solid->SolidDisposal Aqueous Collect in Aqueous Waste Container LiquidType->Aqueous Aqueous Organic Collect in Non-Halogenated Organic Waste Container LiquidType->Organic Organic Label Properly Label Container Aqueous->Label Organic->Label SolidDisposal->Label Store Store in Designated Hazardous Waste Area Label->Store EHS Contact EHS for Pickup Store->EHS End End: Safe Disposal EHS->End

Caption: Decision workflow for the safe disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol.

By adhering to these guidelines, researchers can ensure the safe handling and disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol, thereby protecting themselves, their colleagues, and the environment.

References

Handling

A Senior Application Scientist's Guide to Handling 4-(Dimethylamino)tetrahydrofuran-3-ol

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(Dimethylamino)tetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, including tetrahydrofuran (THF) and various aminotetrahydrofuran derivatives, to establish a robust safety protocol. Our goal is to empower you with the knowledge to handle this compound with the utmost care and precision, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Landscape: An Analog-Based Approach

Due to the novelty of 4-(Dimethylamino)tetrahydrofuran-3-ol, a comprehensive toxicological profile is not yet established. Therefore, a conservative approach based on the known hazards of its structural analogs is essential. The primary moieties of this molecule—the tetrahydrofuran ring, the hydroxyl group, and the dimethylamino group—each contribute to its potential hazard profile.

Key Potential Hazards:

  • Flammability: Tetrahydrofuran and its derivatives are often flammable liquids and vapors.[1][2][3] Vapors can be heavier than air and may travel to ignition sources.[1]

  • Peroxide Formation: Like many ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[1][2][3]

  • Eye and Respiratory Irritation: Many substituted tetrahydrofurans are known to cause serious eye irritation and may cause respiratory irritation.[1][2][4]

  • Skin Irritation: Contact with the skin may cause irritation, and in some cases, the compound may be harmful if it comes into contact with the skin.[4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[4]

Hazard Summary Table (Based on Analogs):

HazardAssociated RiskMitigation Strategy
Flammability Fire or explosion hazard.Handle away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge.[1][2]
Peroxide Formation Risk of violent explosion upon heating or concentration.Test for peroxides before use, especially with older containers. Store away from light and air.[1][2][3]
Eye Irritation Can cause serious damage to the eyes.Wear chemical safety goggles and a face shield.[2][4]
Respiratory Irritation May cause irritation to the respiratory tract.Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
Skin Contact May cause skin irritation or be absorbed through the skin.Wear appropriate chemical-resistant gloves and a lab coat.[4][5]
Ingestion/Inhalation May be harmful to internal organs.Avoid breathing vapors and prevent ingestion.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 4-(Dimethylamino)tetrahydrofuran-3-ol. The following table outlines the minimum required PPE.

PPE Requirements Table:

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[6][7][8]To protect against splashes and vapors that can cause severe eye irritation.
Hands Double gloving with chemically resistant gloves (e.g., nitrile).[8]To prevent skin contact and absorption. Gloves should be inspected before use and changed frequently, especially if contaminated.[5]
Body A long-sleeved, flame-resistant lab coat.[6][8]To protect the skin from accidental splashes and spills.
Respiratory A NIOSH-approved respirator may be necessary if working outside of a fume hood or with large quantities.[7][8][9]To prevent inhalation of potentially harmful vapors.
Feet Closed-toe shoes.[10]To protect against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for handling 4-(Dimethylamino)tetrahydrofuran-3-ol.

Experimental Workflow:

  • Preparation and Pre-Handling Check:

    • Ensure that a current Safety Data Sheet for a closely related analog (e.g., Tetrahydrofuran) is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower and ensure the path is unobstructed.[5]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, vermiculite) readily available.

  • Handling the Chemical:

    • Conduct all manipulations of 4-(Dimethylamino)tetrahydrofuran-3-ol within a certified chemical fume hood.

    • Ground and bond containers when transferring the substance to prevent static discharge.[2]

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use to prevent the escape of vapors and the formation of peroxides.[2]

    • Avoid heating the substance unless necessary and under controlled conditions, as this can increase vapor pressure and the risk of peroxide detonation.

    • If the container has been opened previously and stored, test for the presence of peroxides before use.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Properly dispose of all contaminated PPE and waste materials as outlined in the disposal plan.

Workflow Diagram for Handling 4-(Dimethylamino)tetrahydrofuran-3-ol

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Access Analog SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Container Sealed handle3->handle4 handle5 Test for Peroxides (if previously opened) handle4->handle5 post1 Wash Hands & Exposed Skin handle5->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste & PPE post2->post3

Caption: A step-by-step workflow for the safe handling of 4-(Dimethylamino)tetrahydrofuran-3-ol.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[11]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a suitable, labeled container for disposal.[2][4][5]

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol and any contaminated materials is a critical final step to ensure environmental and personnel safety.

Waste Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing 4-(Dimethylamino)tetrahydrofuran-3-ol in a designated, labeled, and sealed container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-(Dimethylamino)tetrahydrofuran-3-ol".

    • Include any known hazard pictograms (e.g., flammable, irritant).

  • Storage of Waste:

    • Store the waste container in a well-ventilated, designated hazardous waste storage area away from heat and ignition sources.

    • Keep the container tightly closed.

  • Final Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]

    • It is likely that disposal via an industrial combustion plant will be the appropriate method.[1]

Disposal Workflow Diagram

G cluster_collection 1. Waste Collection cluster_labeling 2. Labeling cluster_storage 3. Storage cluster_disposal 4. Final Disposal collect1 Segregate Waste collect2 Use Designated Container collect1->collect2 label1 Label 'Hazardous Waste' collect2->label1 label2 Include Chemical Name & Hazards label1->label2 store1 Store in Designated Area label2->store1 store2 Keep Away from Ignition Sources store1->store2 store3 Ensure Container is Sealed store2->store3 dispose1 Contact Licensed Disposal Company store3->dispose1 dispose2 Follow All Regulations dispose1->dispose2

Caption: A systematic workflow for the proper disposal of 4-(Dimethylamino)tetrahydrofuran-3-ol waste.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Safety Data Sheet: tetrahydrofuran - Chemos GmbH&Co.KG. Available at: [Link]

  • SAFETY DATA SHEET TETRAHYDROFURAN LRG - Chemical Suppliers. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training Centre. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]

Sources

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